molecular formula C12H20N2O3 B1529846 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane CAS No. 926659-01-0

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B1529846
CAS No.: 926659-01-0
M. Wt: 240.3 g/mol
InChI Key: VCOYCEBPHSEGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOYCEBPHSEGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, bridged bicyclic structures have garnered significant interest due to their rigid conformations, which can lead to higher binding affinities and selectivities for biological targets.[1] The 3,9-diazabicyclo[3.3.1]nonane, or bispidine, framework is a prominent example of such a privileged scaffold. It is a key structural motif in various natural products and synthetic bioactive molecules, including ligands for nicotinic acetylcholine receptors (nAChRs).[2][3]

This guide provides a comprehensive technical overview of This compound (tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate), a versatile synthetic intermediate. The strategic placement of a ketone at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group at the 3-position offers a platform for controlled, sequential chemical modifications. This dual functionality makes it an invaluable building block for constructing complex molecules and exploring structure-activity relationships in drug discovery programs.[4]

Chemical Identity and Core Properties

Precise identification is the foundation of all chemical research. The fundamental identifiers and physical properties of this compound are summarized below.

IdentifierValueSource
Chemical Name tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate[5]
CAS Number 926659-01-0[5]
Molecular Formula C₁₂H₂₀N₂O₃[5]
Molecular Weight 240.30 g/mol [5]
Appearance White to gray solid[5]

Figure 1. 2D Structure of this compound

Quantitative Physicochemical Data

While this compound is available commercially, detailed experimental data on its physicochemical properties are not extensively published. The following table summarizes known information and indicates where experimental determination is required.

PropertyValue / Expected BehaviorComments
Melting Point Data not available. Experimental determination required.A sharp melting point range is a key indicator of purity.[6] See Protocol 1 for methodology.
Solubility Data not available. Expected to be soluble in many organic solvents and aqueous acid.The molecule has polar (ketone, NH) and non-polar (Boc, bicyclic frame) regions. Solubility in 5% HCl is predicted due to the basic secondary amine.[7][8] See Protocol 2 for methodology.
pKa Data not available.The relevant pKa is that of the secondary amine at the 9-position. The Boc-protected nitrogen is non-basic.
LogP Data not available.The octanol-water partition coefficient (LogP) is a critical parameter for predicting drug-likeness and would need to be determined experimentally.

Spectroscopic Profile: A Structural Blueprint

Spectroscopic analysis provides definitive confirmation of a molecule's structure. Based on its functional groups and bicyclic nature, the following spectral characteristics are expected for this compound.

¹H NMR Spectroscopy

While a certificate of analysis confirms the spectrum is consistent with the structure, specific peak assignments are not provided.[5] The rigid "chair-chair" conformation of the bispidine core significantly influences the proton environment, leading to complex splitting patterns.[9][10]

  • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

  • ~2.0 - 4.0 ppm (multiple multiplets, 10H): Protons of the bicyclic framework. The complexity arises from geminal and vicinal couplings in a rigid system. Protons adjacent to the nitrogen atoms (C2, C4, C8, C6) and the ketone group (C6, C8) will be shifted downfield. The bridgehead protons (C1, C5) will also reside in this region. The distinct axial and equatorial positions result in complex splitting, often appearing as doublet of doublets.[9][10]

  • Variable (broad singlet, 1H): The N-H proton of the secondary amine at the 9-position. Its chemical shift is concentration and solvent-dependent but typically appears between 1.5 and 3.0 ppm for aliphatic amines.[11]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common method for analyzing such molecules. The Boc group is known to be labile under certain MS conditions, leading to characteristic fragmentation patterns.[12][13][14]

  • Expected [M+H]⁺: 241.15 m/z

  • Key Fragmentation Pathways:

    • Loss of isobutylene: A primary fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) from the Boc group, resulting in a fragment at m/z 185 .[13][15]

    • Loss of tert-butanol: A fragment corresponding to the loss of tert-butanol (C₄H₁₀O, 74 Da) may also be observed.[15]

    • Loss of the Boc group: Cleavage of the entire Boc group (C₅H₉O₂, 101 Da) can occur, yielding a fragment at m/z 141 .

  • Expert Insight: The facile fragmentation of the Boc group can sometimes make the protonated molecular ion [M+H]⁺ difficult to observe, especially with higher energy in the ion source.[13][14] Using softer ionization conditions or a lower fragmentor voltage can help preserve the parent ion.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • ~3330 cm⁻¹ (medium, sharp): N-H stretch of the secondary amine.[11] Unlike primary amines, which show two bands, secondary amines exhibit a single peak.[11]

  • ~2850-2950 cm⁻¹ (strong): C-H stretching from the aliphatic bicyclic frame and the Boc group.

  • ~1715 cm⁻¹ (strong, sharp): C=O stretch from the ketone at the 7-position.

  • ~1690 cm⁻¹ (strong, sharp): C=O stretch from the urethane (carbamate) of the Boc group.

  • ~1250-1020 cm⁻¹ (moderate): C-N stretching of the aliphatic amines.[11]

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, validated methods for determining key physicochemical properties. These procedures are designed to be robust and reproducible in a standard organic chemistry laboratory.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the compound, a critical indicator of identity and purity.[16] Methodology: Capillary Melting Point Method.[16][17][18]

Step-by-Step Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

  • Capillary Loading: Tamp the open end of a capillary tube into the powdered sample several times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom, aiming for a compact column of 2-3 mm in height.[17]

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to find an approximate melting temperature. This saves time in subsequent, more accurate measurements.[6]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[17] Insert a new capillary.

  • Heating Ramp: Set the heating ramp to a slow rate, typically 1-2 °C per minute, starting from about 10-15 °C below the expected melting point.[17]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂. A pure compound typically has a sharp range of 0.5-1.5 °C.[6]

  • Repeat: Perform at least two accurate determinations to ensure consistency.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Dry & Powder Sample prep2 Load Capillary (2-3mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heat to Find Approx. MP meas1->meas2 meas3 Cool Down meas2->meas3 meas4 Slow Heat Ramp (1-2°C/min) meas3->meas4 meas5 Record T_initial & T_final meas4->meas5 analysis1 Report Melting Range meas5->analysis1 analysis2 Assess Purity analysis1->analysis2 SolubilityWorkflow cluster_water_soluble Water Soluble Path cluster_water_insoluble Water Insoluble Path start Start with Unknown Compound test_water Test Solubility in Water start->test_water ws_ph Test with pH paper test_water->ws_ph Soluble test_hcl Test Solubility in 5% HCl test_water->test_hcl Insoluble ws_acid Result: Acidic (Sa) ws_ph->ws_acid ws_base Result: Basic (Sb) ws_ph->ws_base ws_neutral Result: Neutral (Sg) ws_ph->ws_neutral test_naoh Test Solubility in 5% NaOH test_hcl->test_naoh Insoluble res_base Result: Basic (B) e.g., Amine test_hcl->res_base Soluble test_h2so4 Test Solubility in conc. H₂SO₄ test_naoh->test_h2so4 Insoluble res_acid Result: Acidic (A) test_naoh->res_acid Soluble res_neutral Result: Neutral (N) test_h2so4->res_neutral Soluble res_inert Result: Inert (I) test_h2so4->res_inert Insoluble Reactivity start 3-Boc-7-oxo-3,9- diazabicyclo[3.3.1]nonane prod1 7-Hydroxy Derivative start->prod1 Reduction (e.g., NaBH₄) prod2 7-Amino Derivative start->prod2 Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) prod3 3-H-7-Oxo Derivative (Deprotected) start->prod3 Deprotection (e.g., TFA or HCl)

References

An In-Depth Technical Guide to the Structural Analysis of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the Diazabicyclo[3.3.1]nonane Core

The 3,9-diazabicyclo[3.3.1]nonane framework, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides a fixed spatial arrangement of nitrogen atoms, making it an ideal building block for designing ligands with high affinity and selectivity for various biological targets.[1][2] Derivatives of this core are integral to compounds aimed at nicotinic acetylcholine receptors (nAChRs) and have shown promise as orexin receptor antagonists and potential anticancer agents.[3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a ketone at the 7-position, yielding 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane, offers a versatile intermediate for further chemical exploration and drug development endeavors.[5] This guide provides a detailed structural analysis of this key synthetic intermediate, exploring its synthesis, conformational landscape, and spectroscopic signature.

Synthesis of the Bicyclic Core: A Mannich Condensation Approach

The construction of the 3,9-diazabicyclo[3.3.1]nonane skeleton is most effectively achieved through a double Mannich condensation reaction. This one-pot cyclization strategy is a cornerstone in the synthesis of such bicyclic systems.[2][3] The reaction typically involves the condensation of an N-substituted 4-piperidone derivative, a primary amine, and formaldehyde.

The causality behind this experimental choice lies in its efficiency and atom economy. The reaction proceeds through the in situ formation of iminium ions from the primary amine and formaldehyde. These electrophilic species are then intramolecularly trapped by the enol or enolate of the 4-piperidone at the C-2 and C-6 positions, leading to the formation of the bicyclic framework.

Experimental Protocol: Synthesis of this compound

A representative synthesis of a related N-protected bispidinone, which can be adapted for the title compound, involves the reaction of a Boc-protected piperidone with a primary amine and formaldehyde.[3]

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Methanol

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-Boc-4-piperidone in methanol, add benzylamine and glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add paraformaldehyde to the reaction mixture and heat to reflux for 12-18 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Boc-9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane.

Note: Subsequent de-benzylation would yield the target compound.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 N-Boc-4-piperidone Mannich Double Mannich Condensation Reactant1->Mannich Reactant2 Primary Amine (e.g., Benzylamine) Reactant2->Mannich Reactant3 Paraformaldehyde Reactant3->Mannich Workup Aqueous Workup & Extraction Mannich->Workup Reflux in Methanol with Acetic Acid Purification Column Chromatography Workup->Purification Product This compound (or N-substituted derivative) Purification->Product

Caption: General workflow for the synthesis of the this compound core.

Conformational Analysis: The Predominance of the Chair-Chair Conformation

The bicyclo[3.3.1]nonane system can, in principle, adopt several conformations, including chair-chair, chair-boat, and boat-boat.[6] However, extensive studies on 3,7-diazabicyclo[3.3.1]nonane derivatives have consistently shown a strong preference for the rigid, twin chair-chair conformation.[7][8] This preference is dictated by the minimization of torsional strain and transannular interactions.

The presence of the Boc protecting group at the N-3 position introduces steric bulk. In the favored chair-chair conformation, this bulky group is expected to reside in an equatorial position to minimize 1,3-diaxial interactions. The carbonyl group at C-7 introduces sp² hybridization at this position, slightly flattening the respective piperidone ring. However, the overall chair-chair conformation of the bicyclic system is maintained.

The configuration of substituents on the nitrogen atoms can influence the conformational equilibrium. For instance, N,N'-diacylbispidines can exist as syn- and anti-isomers, with the anti-parallel orientation being more energetically favorable due to reduced steric hindrance.[9][10]

Diagram of Conformational Isomers

G cluster_cc Chair-Chair (Favored) cluster_cb Chair-Boat cluster_bb Boat-Boat CC Lowest Energy CB Higher Energy CC->CB Increased Strain BB Highest Energy CB->BB Further Increased Strain

Caption: Relative energies of the possible conformations of the diazabicyclo[3.3.1]nonane core.

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic nature of the molecule. The protons on the carbon framework will appear as multiplets in the aliphatic region. The nine protons of the Boc group will give rise to a characteristic singlet at approximately 1.4 ppm. For a related compound, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, the Boc protons appear as a singlet at 1.38 ppm.[11] The bridgehead protons are expected to be in a distinct chemical environment.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ketone at C-7 will appear significantly downfield, typically in the range of 205-215 ppm. The carbonyl carbon of the Boc group will resonate at around 155 ppm, and the quaternary carbon of the Boc group at approximately 80 ppm. The remaining aliphatic carbons of the bicyclic framework will appear in the upfield region.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (Ketone)~210Deshielding effect of the carbonyl group.
C=O (Boc)~155Carbonyl of the carbamate.
C(CH₃)₃ (Boc)~80Quaternary carbon of the tert-butyl group.
CH₃ (Boc)~28Methyl carbons of the tert-butyl group.
Bridgehead CH~50-60Aliphatic carbons adjacent to nitrogen.
CH₂~30-50Methylene carbons of the bicyclic rings.
Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band is expected in the region of 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. Another strong absorption band for the C=O of the Boc group should appear around 1680-1700 cm⁻¹. The C-N stretching vibrations will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₃H₂₂N₂O₃), the expected molecular weight is 254.33 g/mol . Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 255.

Applications in Drug Discovery

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a valuable pharmacophore in drug discovery. Its rigid structure allows for the precise positioning of functional groups to interact with biological targets. Derivatives have been investigated for their activity as:

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The spatial arrangement of the nitrogen atoms mimics the key pharmacophoric elements of natural products like cytisine, which bind to nAChRs.[3]

  • Opioid Receptor Modulators: The scaffold has been incorporated into molecules targeting opioid receptors.[1]

  • Antagonists of Orexin Receptors: These derivatives are being explored for the treatment of sleep disorders and other neurological conditions.[4]

The 7-oxo functionality in the title compound provides a handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize ligand-receptor interactions.

Conclusion

This compound is a key synthetic intermediate with a well-defined and predictable three-dimensional structure. Its synthesis is readily achievable through established methodologies, and its conformational behavior is dominated by a rigid chair-chair arrangement. The spectroscopic features of this molecule are characteristic of its bicyclic nature and the presence of the Boc and ketone functionalities. The inherent structural rigidity and the potential for further functionalization make this compound and its derivatives highly valuable in the design of novel therapeutic agents targeting a range of biological systems. Further experimental studies, including X-ray crystallography, would provide even greater insight into the precise bond lengths, bond angles, and solid-state packing of this important molecular scaffold.

References

The Strategic Synthesis and Application of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane: A Keystone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of the Diazabicyclo[3.3.1]nonane Core

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among these, the 3,9-diazabicyclo[3.3.1]nonane framework has emerged as a "privileged scaffold," a term bestowed upon molecular cores that demonstrate the ability to bind to a variety of biological targets with high affinity and specificity. Its rigid, pre-organized conformation minimizes the entropic penalty upon binding, making it an exceptional building block for the design of potent therapeutics. Derivatives of this scaffold have shown significant promise in modulating a range of biological targets, including nicotinic acetylcholine receptors (nAChRs) and renin, highlighting their potential in addressing neurological disorders, hypertension, and other complex diseases.

This technical guide provides a comprehensive overview of a key derivative that has streamlined the exploration of this valuable chemical space: 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane. We will delve into its synthetic origins, dissect its structural and chemical properties, and illuminate its role as a versatile intermediate in the development of next-generation therapeutics.

The Genesis of a Versatile Building Block: Synthetic Strategies

While a singular, seminal "discovery" paper for this compound is not readily apparent in the literature, its emergence is intrinsically linked to the broader development of synthetic routes to diazabicyclo[3.3.1]nonane systems. The most efficient and widely adopted method for constructing this bicyclic core is the double Mannich condensation. This powerful one-pot reaction allows for the stereoselective formation of the bispidine ring system from readily available starting materials.

The synthesis of this compound is logically extrapolated from the well-documented synthesis of its N-benzyl analogue, tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. The strategic use of a Boc-protected piperidone derivative as a starting material is key, as the Boc (tert-butoxycarbonyl) group offers robust protection during the cyclization and subsequent reactions, while being readily cleavable under acidic conditions. This allows for the selective functionalization of the nitrogen at the 3-position.

The Double Mannich Reaction: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a double Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, a suitable amine source (such as ammonia or a protected equivalent), and formaldehyde. The following protocol is a representative procedure based on established methodologies for analogous compounds.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Ammonium acetate or a suitable ammonia source

  • Paraformaldehyde

  • Glacial acetic acid

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and ammonium acetate (1.1 eq) in methanol, add glacial acetic acid to achieve a mildly acidic pH.

  • Add paraformaldehyde (2.2 eq) to the mixture in portions, ensuring the temperature is maintained below 30 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and basify to a pH of 9-10 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Structural Elucidation and Physicochemical Properties

The 3,9-diazabicyclo[3.3.1]nonane core typically adopts a stable "chair-chair" conformation, which has been confirmed by NMR spectroscopy for various derivatives. This rigid conformation is a key feature that contributes to its utility as a scaffold.

PropertyValueReference
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
CAS Number 926659-01-0
Appearance White to gray solid

Spectral Data:

While a detailed, published NMR spectrum for this specific compound is not widely available, a Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate. Based on related structures, the following characteristic signals would be expected:

  • ¹H NMR: A sharp singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. A series of multiplets in the range of 2.0-4.0 ppm corresponding to the protons of the bicyclic core.

  • ¹³C NMR: A signal for the carbonyl carbon of the ketone at around 210-215 ppm. Signals for the carbamate carbonyl and the quaternary carbon of the Boc group at approximately 155 ppm and 80 ppm, respectively. A series of signals in the aliphatic region for the carbons of the bicyclic framework.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of the ketone at the 7-position and the Boc-protected nitrogen at the 3-position allows for a wide range of chemical modifications.

Gateway to Diverse Functionality

The ketone functionality can be subjected to various transformations, including:

  • Reductive amination: To introduce substituents at the 7-position.

  • Wittig reaction: To form exocyclic double bonds.

  • Grignard and organolithium additions: To introduce carbon-based substituents.

The Boc-protected nitrogen at the 3-position can be deprotected under acidic conditions, and the resulting secondary amine can be functionalized through:

  • Acylation: To form amides.

  • Sulfonylation: To form sulfonamides.

  • Alkylation: To introduce a variety of substituents.

  • Urea and thiourea formation.

This orthogonal reactivity makes this compound an ideal starting material for the construction of compound libraries for high-throughput screening.

Therapeutic Targets and Future Perspectives

Derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold have been investigated for their activity against a range of biological targets:

  • Neurological Disorders: The rigid nature of the scaffold allows for the precise positioning of pharmacophoric elements that can interact with receptors in the central nervous system. This has led to the investigation of these compounds as modulators of AMPA receptors, which are implicated in cognitive function and may be relevant for treating conditions like Alzheimer's disease and schizophrenia.

  • Analgesia: Certain 3,9-diazabicyclo[3.3.1]nonane derivatives have been patented for their analgesic activity.

  • Renin Inhibition: The scaffold has been used to develop non-peptidic renin inhibitors for the treatment of hypertension.

The continued exploration of the chemical space around the 3,9-diazabicyclo[3.3.1]nonane core, facilitated by versatile building blocks like this compound, holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

Conclusion

This compound represents a confluence of synthetic ingenuity and strategic design in modern medicinal chemistry. Its efficient synthesis via the double Mannich reaction, coupled with its orthogonal protecting group strategy, has made it an invaluable tool for drug discovery programs. The rigid, pre-organized nature of its bicyclic core provides a robust platform for the development of highly specific and potent ligands for a variety of biological targets. As the demand for novel and effective therapeutics continues to grow, the importance of such well-designed molecular building blocks will undoubtedly increase, solidifying the legacy of the diazabicyclo[3.3.1]nonane scaffold in the annals of pharmaceutical innovation.

Spectroscopic and Structural Elucidation of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (CAS No. 926659-01-0) is a key synthetic intermediate possessing a rigid bicyclic scaffold that is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its constrained conformation and the presence of orthogonal protecting groups make it a valuable building block for the synthesis of novel ligands targeting a variety of biological systems. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule, offering a foundational understanding for its identification and utilization in complex synthetic pathways. While specific experimental spectra for this compound are not widely published in peer-reviewed literature, this document, based on extensive analysis of structurally related analogs, serves as a robust predictive guide. A certificate of analysis for a commercial sample confirms that the 1H NMR spectrum is consistent with the proposed structure.[3]

Molecular Structure and Conformation

The fundamental framework of this compound is a bicyclic system with two fused six-membered rings. The molecule is expected to adopt a chair-chair conformation to minimize steric strain.[4] The tert-butyloxycarbonyl (Boc) protecting group is located on the nitrogen at position 3, while a ketone functional group is present at position 7.

Diagram 1: Molecular Structure of this compound

Caption: Bicyclic core of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the carbamate, as well as the anisotropic effects of the bicyclic system.

1H NMR Spectroscopy

The proton NMR spectrum is predicted to exhibit a complex pattern of signals due to the rigid bicyclic structure. Protons on the carbon atoms adjacent to the nitrogen atoms will be shifted downfield. The presence of the Boc group will result in a characteristic strong singlet for the tert-butyl protons.

Proton Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H1, H52.8 - 3.2Broad multiplet-
H2, H4 (axial)3.0 - 3.4Doublet of doubletsJgem ≈ 12-14, Jax-ax ≈ 10-12
H2, H4 (equatorial)3.8 - 4.2Doublet of doubletsJgem ≈ 12-14, Jax-eq ≈ 3-5
H6, H8 (axial)2.5 - 2.9Doublet of doubletsJgem ≈ 13-15, Jax-ax ≈ 11-13
H6, H8 (equatorial)3.2 - 3.6Doublet of doubletsJgem ≈ 13-15, Jax-eq ≈ 4-6
NH (at N9)1.8 - 2.5Broad singlet-
-C(CH3)31.4 - 1.5Singlet-

Note: Predicted values are based on analysis of similar diazabicyclic structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield signals of the two carbonyl carbons (ketone and Boc-carbamate). The carbons of the bicyclic frame will appear in the aliphatic region, with those adjacent to nitrogen atoms shifted further downfield.

Carbon Position Predicted Chemical Shift (ppm)
C7 (C=O, ketone)205 - 215
C=O (Boc)154 - 156
-C (CH3)379 - 81
C2, C450 - 55
C6, C845 - 50
C1, C535 - 40
-C(C H3)328 - 29

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups.

Functional Group Predicted Absorption Frequency (cm-1) Intensity
C=O (Ketone)1710 - 1730Strong
C=O (Boc-carbamate)1680 - 1700Strong
C-N Stretch1160 - 1250Medium
N-H Bend (Amine)1580 - 1650Medium
N-H Stretch (Amine)3300 - 3500Medium, broad

The two distinct carbonyl stretching frequencies are a key diagnostic feature for confirming the presence of both the ketone and the Boc protecting group.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: The nominal molecular weight is 240.30 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the protonated species [M+H]+ at m/z 241.3.

  • Key Fragmentation Pattern: A characteristic fragmentation pathway involves the loss of the tert-butyl group or the entire Boc group.

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

M [M+H]⁺ m/z = 241.3 frag1 [M - C₄H₈ + H]⁺ m/z = 185.2 M->frag1 - C₄H₈ (isobutylene) frag2 [M - Boc + H]⁺ m/z = 141.2 M->frag2 - C₅H₉O₂ (Boc group)

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound. The predicted NMR, IR, and MS data, based on the analysis of structurally related compounds, offer a solid framework for the characterization of this important synthetic building block. Researchers and scientists can utilize this guide to facilitate the identification and quality assessment of this compound in their synthetic endeavors.

References

The Strategic Core: A Technical Guide to 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane and its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,9-diazabicyclo[3.3.1]nonane scaffold, a conformationally constrained diamine, has emerged as a privileged structure in medicinal chemistry. Its rigid framework provides a unique three-dimensional arrangement of nitrogen atoms, making it an attractive template for targeting a variety of biological entities. This technical guide focuses on a key synthetic intermediate, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (3-Boc-7-oxo-DBN) , providing an in-depth analysis of its synthesis, chemical properties, and strategic application in the development of novel therapeutics, particularly as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Introduction: The Architectural Appeal of the 3,9-Diazabicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane framework imposes a rigid chair-chair or chair-boat conformation, pre-organizing substituents in well-defined spatial orientations.[1] The introduction of nitrogen atoms at the 3 and 9 positions creates a unique scaffold with precise vectoral displays of hydrogen bond donors and acceptors, as well as points for tailored substitution. This structural rigidity is paramount in drug design, as it can lead to enhanced binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding.

The subject of this guide, 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane, is a strategically designed intermediate. The Boc (tert-butoxycarbonyl) protecting group at the N3 position allows for selective functionalization of the N9 nitrogen, while the ketone at C7 serves as a versatile handle for a wide array of chemical transformations. This strategic design makes it a valuable building block for the synthesis of diverse chemical libraries for high-throughput screening and lead optimization.[2]

Synthesis of the this compound Core: A Mechanistic Perspective

The construction of the 3,9-diazabicyclo[3.3.1]nonane skeleton is most efficiently achieved through a double Mannich reaction.[3][4] This one-pot cyclization strategy offers a convergent and atom-economical approach to this complex bicyclic system.

The Double Mannich Condensation: A Symphony of Reactions

The synthesis of a close analog, tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, provides a blueprint for the synthesis of the parent 3-Boc-7-oxo-DBN core.[2] The reaction involves the condensation of a piperidone derivative, an amine, and formaldehyde.

Conceptual Reaction Scheme:

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Piperidone N-Boc-4-piperidone Enamine Enamine/ Enolate Piperidone->Enamine Base Amine Ammonia or Ammonia equivalent Iminium Iminium Ion Amine->Iminium + Formaldehyde Formaldehyde Formaldehyde DBN_core 3-Boc-7-oxo-3,9-diazabicyclo [3.3.1]nonane Iminium->DBN_core Enamine->DBN_core + Iminium Ion (x2) Intramolecular Cyclization caption Conceptual Flow of the Double Mannich Reaction

Caption: Conceptual Flow of the Double Mannich Reaction.

The causality behind this synthetic choice lies in its efficiency. The reaction proceeds through the in situ formation of an iminium ion from the amine and formaldehyde. Concurrently, the piperidone, under acidic or basic conditions, forms an enol or enolate. The crucial C-C bond formation occurs via the nucleophilic attack of the enol/enolate on the electrophilic iminium ion. A second Mannich reaction, followed by an intramolecular cyclization, leads to the formation of the bicyclic core. The choice of the primary amine is critical; for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane core, ammonia or a suitable ammonia equivalent would be utilized.

Experimental Protocol: Synthesis of a 3,9-Diazabicyclo[3.3.1]nonane Analog

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Methanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-4-piperidone in methanol, add glacial acetic acid, benzylamine, and paraformaldehyde at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Self-Validation: The success of this protocol is validated by the isolation of a product with the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry) consistent with the structure of the 3,9-diazabicyclo[3.3.1]nonane core. The purity should be assessed by HPLC.

Chemical Reactivity and Derivatization Strategies

The this compound core offers two primary sites for chemical modification: the N9 nitrogen and the C7 ketone. The Boc group at N3 serves as a stable protecting group under a variety of reaction conditions but can be readily removed under acidic conditions to allow for further derivatization at that position.

Functionalization of the N9-Position

The secondary amine at the N9 position is a nucleophilic center and can undergo a variety of standard amine transformations:

  • N-Alkylation: Reaction with alkyl halides or mesylates in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) can introduce a range of alkyl and substituted alkyl groups.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates can be employed to install aryl and heteroaryl moieties.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) provides access to a diverse array of amides and sulfonamides.

Transformations of the C7-Ketone

The ketone at the C7 position is a versatile functional group for introducing structural diversity:

  • Reductive Amination: This is a powerful method for installing a substituted amino group at the C7 position. The ketone is reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to form a new C-N bond.

  • Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. The resulting hydroxyl group can be further functionalized.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene through reaction with phosphorus ylides (Wittig reaction) or related olefination reagents.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the ketone provides access to tertiary alcohols with the introduction of a new carbon-carbon bond.

Derivatization_Strategies cluster_N9 N9-Derivatization cluster_C7 C7-Ketone Derivatization cluster_N3 N3-Deprotection & Derivatization Core 3-Boc-7-oxo-DBN Core N_Alkylation N-Alkylation Core->N_Alkylation N_Arylation N-Arylation Core->N_Arylation Acylation Acylation/ Sulfonylation Core->Acylation Reductive_Amination Reductive Amination Core->Reductive_Amination Reduction Reduction to Alcohol Core->Reduction Olefination Olefination Core->Olefination Deprotection Boc Deprotection (Acid) Core->Deprotection N3_Derivatization Further Functionalization Deprotection->N3_Derivatization caption Key Derivatization Pathways for 3-Boc-7-oxo-DBN

Caption: Key Derivatization Pathways for 3-Boc-7-oxo-DBN.

Applications in Drug Discovery: Targeting the AMPA Receptor

A significant body of research has highlighted the potential of 3,9-diazabicyclo[3.3.1]nonane derivatives as positive allosteric modulators (PAMs) of the AMPA receptor.[5][6] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are crucial for synaptic plasticity, learning, and memory.[6]

AMPA Receptor Modulation: A Therapeutic Strategy

Enhancing AMPA receptor function through positive allosteric modulation is a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by cognitive deficits, including Alzheimer's disease, schizophrenia, and depression.[6] PAMs bind to a site on the receptor distinct from the glutamate binding site and potentiate the receptor's response to glutamate.

Structure-Activity Relationships (SAR) of 3,9-Diazabicyclo[3.3.1]nonane-based AMPA PAMs

The rigid 3,9-diazabicyclo[3.3.1]nonane core serves as a scaffold to orient pharmacophoric groups in a precise manner to interact with the allosteric binding site of the AMPA receptor. While specific data for derivatives of the 3-Boc-7-oxo-DBN core are not detailed in the provided search results, general SAR trends for related diazabicyclononane AMPA PAMs can be inferred.

Table 1: Hypothetical Structure-Activity Relationship Trends for 3,9-Diazabicyclo[3.3.1]nonane-based AMPA PAMs

Position of ModificationType of ModificationEffect on AMPA Receptor PotentiationRationale
N9 Small, lipophilic alkyl groupsMay increase potencyPotential for favorable hydrophobic interactions in the binding pocket.
N9 Aromatic or heteroaromatic amidesCan significantly enhance potencyThe amide carbonyl can act as a hydrogen bond acceptor, and the aromatic ring can engage in pi-stacking or other non-covalent interactions.
C7 Substituted amines (via reductive amination)Highly dependent on the nature of the substituentIntroduction of hydrogen bond donors/acceptors and charged groups can modulate binding affinity and selectivity.
C7 Conversion to oxime or hydrazoneCan alter physicochemical properties and introduce new interaction pointsThese modifications can impact solubility, metabolic stability, and provide additional vectors for interaction with the receptor.

This table is illustrative and based on general principles of medicinal chemistry and the known pharmacology of AMPA receptor modulators. Specific data would be required to confirm these trends for the 3,9-diazabicyclo[3.3.1]nonane scaffold.

Characterization and Analytical Data

Thorough characterization of the this compound core and its derivatives is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Table 2: Expected Spectroscopic Data for this compound

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (a singlet around 1.4-1.5 ppm), and complex multiplets for the bicyclic protons. The protons adjacent to the nitrogen atoms and the ketone will be deshielded.
¹³C NMR Resonances for the carbonyl carbon of the ketone (typically >200 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and signals for the carbons of the bicyclic framework.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₂H₂₀N₂O₃ = 240.29 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the ketone C=O stretch (~1710 cm⁻¹) and the urethane C=O stretch of the Boc group (~1680-1700 cm⁻¹).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its efficient synthesis via a double Mannich reaction and the presence of orthogonal functional groups make it an ideal starting point for the creation of diverse libraries of compounds. The demonstrated utility of the 3,9-diazabicyclo[3.3.1]nonane scaffold in the development of potent AMPA receptor modulators underscores its potential for addressing significant unmet medical needs in the field of neuroscience.

Future research in this area will likely focus on the exploration of novel derivatization strategies to further probe the structure-activity landscape of AMPA receptor modulators. The development of stereoselective syntheses to access enantiomerically pure derivatives will also be a key area of investigation, as stereochemistry often plays a critical role in determining biological activity. Furthermore, the application of this scaffold to other biological targets is an exciting avenue for future discovery efforts.

References

The Strategic Deployment of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane: An In-Depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular architectures that offer three-dimensionality and strategic functionalization is paramount. The bicyclic diamine scaffold, 3,9-diazabicyclo[3.3.1]nonane, has emerged as a privileged structure, underpinning the core of various biologically active compounds. This technical guide focuses on a particularly valuable derivative: tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane) . Its unique combination of a conformationally constrained framework, a ketone functionality for diverse chemical transformations, and orthogonal nitrogen protection makes it a powerful building block for the synthesis of complex molecules, particularly in the realm of drug discovery.

This guide will provide an in-depth exploration of the synthesis, key chemical transformations, and strategic applications of this versatile building block, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization. The following table summarizes the key data for this compound.

PropertyValue
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Appearance Solid
CAS Number 926659-01-0[1]

Spectroscopic Data:

The Cornerstone of Synthesis: The Double Mannich Reaction

The construction of the 3,9-diazabicyclo[3.3.1]nonane core is most efficiently achieved through a double Mannich reaction.[3][4] This powerful one-pot cyclization brings together a piperidone derivative, a primary amine, and formaldehyde to forge the bicyclic framework. The causality behind the choice of reactants is crucial for a successful synthesis.

Mechanism of the Double Mannich Reaction

The reaction proceeds through a tandem sequence of iminium ion formation and intramolecular Mannich additions. The key steps are outlined below:

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Piperidone N-Boc-4-piperidone Enamine Enamine Piperidone->Enamine forms Amine Primary Amine (e.g., Benzylamine) Iminium1 Iminium Ion 1 Amine->Iminium1 reacts with Formaldehyde to form Formaldehyde Formaldehyde Mannich_Adduct1 Mono-Mannich Adduct Iminium1->Mannich_Adduct1 Enamine->Mannich_Adduct1 attacks Iminium2 Iminium Ion 2 Mannich_Adduct1->Iminium2 intramolecular condensation with Formaldehyde Bicyclic_Ketone N-Substituted-N'-Boc- diazabicyclononanone Iminium2->Bicyclic_Ketone intramolecular Mannich cyclization

Caption: Generalized mechanism of the double Mannich reaction.

The choice of an N-protected piperidone, such as N-Boc-4-piperidone, is strategic. The Boc group directs the initial enamine formation and provides one of the orthogonally protected nitrogens in the final product. The primary amine dictates the substituent on the other nitrogen atom. For accessing the parent this compound, a primary amine with a readily cleavable protecting group, like benzylamine, is the ideal choice.

Experimental Protocol: Synthesis of tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

This protocol is adapted from established procedures for the synthesis of related compounds.[4]

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Benzylamine

  • Paraformaldehyde

  • Acetic acid

  • Methanol

Procedure:

  • To a stirred suspension of paraformaldehyde in methanol, add a solution of tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and a catalytic amount of acetic acid in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.

Key Transformations: Unveiling the Synthetic Utility

The true power of this compound as a building block lies in the selective manipulation of its functional groups.

Deprotection Strategies

1. N-Debenzylation:

The benzyl group on the nitrogen at position 7 can be selectively removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[4] This unmasks a secondary amine, which can then be further functionalized.

2. Boc-Deprotection:

The Boc group on the nitrogen at position 3 is stable to the conditions of debenzylation but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

This orthogonal deprotection strategy is a cornerstone of its utility, allowing for the sequential introduction of different substituents at the two nitrogen atoms.

Transformations of the Ketone

The ketone at the 7-position serves as a versatile handle for a variety of chemical transformations:

  • Reduction: The ketone can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group for further derivatization.

  • Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to introduce a diverse range of substituents at the 7-position.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through a Wittig reaction or other olefination protocols, providing a scaffold for further carbon-carbon bond-forming reactions.

Transformations cluster_N_deprotection Nitrogen Deprotection cluster_ketone_reactions Ketone Transformations Start This compound N9_free Free Amine at N9 Start->N9_free Acidic Deprotection (Boc) N3_free Free Amine at N3 Start->N3_free Debenzylation (if starting from N-Bn precursor) Alcohol 7-Hydroxy derivative Start->Alcohol Reduction (e.g., NaBH4) Amine_7 7-Amino derivative Start->Amine_7 Reductive Amination Alkene 7-Methylene derivative Start->Alkene Wittig Reaction

Caption: Key synthetic transformations of the building block.

Applications in Drug Discovery and Development

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as ligands for nicotinic acetylcholine receptors (nAChRs), making them relevant for the development of therapeutics for neurological disorders.[4] The rigid, chair-chair conformation of the bicyclic system presents substituents in a well-defined spatial orientation, which is advantageous for optimizing interactions with biological targets.

While specific examples of the direct use of this compound in the synthesis of named drugs are not extensively documented in publicly available literature, its structural motifs are present in patented compounds and clinical candidates. Its value lies in its ability to serve as a versatile starting material for the construction of libraries of compounds for high-throughput screening and lead optimization.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound represents a powerful and versatile building block for organic synthesis. Its efficient synthesis via the double Mannich reaction, coupled with the potential for orthogonal deprotection of its nitrogen atoms and the diverse reactivity of its ketone functionality, provides a robust platform for the construction of complex, three-dimensional molecules. For researchers in drug discovery and development, this scaffold offers a unique opportunity to explore novel chemical space and design next-generation therapeutics. The insights and protocols provided in this guide are intended to facilitate the broader adoption and innovative application of this valuable synthetic tool.

References

Reactivity of the ketone in 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ketone Reactivity of N-Protected 7-Oxo-3,9-diazabicyclo[3.3.1]nonane Scaffolds

Executive Summary

The 3,9-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] The synthetic accessibility of this rigid bicyclic system, typically through a double Mannich reaction, often yields a derivative with a ketone at the C7 position. This carbonyl group is not merely a synthetic artifact but a highly versatile functional handle. Its strategic manipulation allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) critical for drug development.

This technical guide provides a comprehensive analysis of the reactivity of the ketone in a model system, 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane . We will delve into the foundational principles governing its reactivity, rooted in the scaffold's unique conformational landscape. This guide moves beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating protocols for key transformations—including stereoselective reductions, reductive aminations, and advanced enolate functionalizations—are provided to empower chemists in their synthetic endeavors.

The Core Scaffold: Structure, Conformation, and Synthesis

The reactivity of the C7-ketone is inextricably linked to the three-dimensional structure of the bicyclo[3.3.1]nonane framework. Understanding its conformational preferences is paramount to predicting and controlling reaction outcomes.

The Conformational Landscape: A Dominant Chair-Chair Form

The 3,9-diazabicyclo[3.3.1]nonane system predominantly adopts a rigid double chair-chair conformation.[3][4] This arrangement minimizes torsional strain and transannular interactions (non-bonded interactions between C3 and C7), making it the most stable conformer. While chair-boat conformations can exist, particularly in hetero-substituted analogs, the double chair is the key conformation to consider for predicting reactivity at C7.[5][6] In this conformation, the C7 ketone is symmetrically flanked by the two six-membered rings, but the approach of reagents is sterically influenced by the axial and equatorial protons on the adjacent carbons and, significantly, by the bulky substituents on the nitrogen atoms. The tert-butoxycarbonyl (Boc) group at N3, in particular, presents a significant steric shield on one face of the molecule.

Caption: Chair-chair conformation of the title scaffold.

Synthesis via Double Mannich Cyclization

The most efficient and common route to the bispidine core is the double Mannich reaction.[1][3] This reaction involves the condensation of a cyclic ketone (possessing acidic α-hydrogens), a primary amine, and formaldehyde. For the synthesis of our target scaffold, a protected 4-piperidone derivative serves as the ketone component.

The following workflow outlines the synthesis of a representative N9-benzyl protected precursor, which is a common intermediate in medicinal chemistry programs.[2]

G Synthetic Workflow for Bispidine Core cluster_reactants Starting Materials A tert-butyl 4-oxopiperidine-1-carboxylate D Double Mannich Reaction A->D B Benzylamine B->D C Paraformaldehyde C->D E tert-butyl 9-benzyl-7-oxo-3,9- diazabicyclo[3.3.1]nonane-3-carboxylate D->E AcOH, MeOH Reflux

Caption: Synthesis of the bispidine ketone via Mannich reaction.

  • Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) in methanol (40 mL), add acetic acid (2.9 mL, 50.9 mmol) and benzylamine (5.5 mL, 50.4 mmol).

  • Addition of Formaldehyde: Add paraformaldehyde (4.5 g, 150 mmol) to the stirred solution.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

Nucleophilic Addition to the C7 Carbonyl

The C7 ketone is an electrophilic center, readily undergoing attack by nucleophiles. The rigid bicyclic framework imposes significant steric constraints, leading to highly predictable and often stereoselective outcomes.

Stereoselective Reduction to the Corresponding Alcohol

Reduction of the ketone to a secondary alcohol is a fundamental transformation. The choice of reducing agent can be tailored to the substrate's overall functionality, but the stereochemical outcome is primarily dictated by steric approach control. Reagents will preferentially attack from the less hindered exo face (the face away from the center of the bicyclic system), leading to the formation of the endo-alcohol.

ReagentConditionsTypical YieldPredicted Stereoselectivity (endo:exo)Causality & Notes
NaBH₄ MeOH, 0 °C to RT>90%>95:5Standard, mild conditions. Borohydride attacks from the less hindered exo face. Ideal for general-purpose reduction.
LiAlH₄ THF, 0 °C>90%>95:5More powerful, useful if other reducible groups are present (e.g., esters). Requires anhydrous conditions and careful quenching.
Wolff-Kishner Hydrazine, KOH, TEG, 160-170°C>80%N/A (Full deoxygenation)Harsh, basic conditions. Reduces the ketone completely to a methylene (CH₂) group. Useful for removing the carbonyl entirely.[3][4]
Tosylhydrazone/NaBH₄ 1. TsNHNH₂, EtOH, reflux2. NaBH₄, THF/H₂O>70% (2 steps)N/A (Full deoxygenation)A milder, two-step alternative to the Wolff-Kishner for complete deoxygenation, avoiding strongly basic conditions.[7]
  • Dissolution: Dissolve the bispidinone ketone (1.0 g, 3.0 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (0.17 g, 4.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of acetone (5 mL) followed by water (20 mL).

  • Extraction: Concentrate the mixture to remove most of the methanol, then extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol, which can be further purified by chromatography if necessary.

Reductive Amination: A Gateway to Diverse Analogs

Reductive amination is arguably the most powerful method for leveraging the C7-ketone in drug discovery. It allows for the direct installation of a nitrogen-containing substituent, a common feature in bioactive molecules. The process involves the formation of an intermediate iminium ion, which is then reduced in situ by a mild, selective hydride agent like sodium triacetoxyborohydride (STAB). STAB is the reagent of choice as it is less basic and more selective for the iminium ion over the starting ketone, minimizing side reactions.

G Reductive Amination Workflow Ketone Bispidinone (C7=O) Iminium Iminium Ion Intermediate [C7=NR¹R²]⁺ Ketone->Iminium Amine Primary or Secondary Amine (R¹R²NH) Amine->Iminium AcOH (cat.) DCE Product C7-Amino Bispidine (C7-NR¹R²) Iminium->Product Reducer NaBH(OAc)₃ (STAB) Reducer->Product In situ reduction

Caption: General workflow for C7 reductive amination.

  • Reaction Setup: To a solution of the bispidinone ketone (0.5 g, 1.5 mmol) in 1,2-dichloroethane (DCE, 15 mL), add the desired primary or secondary amine (1.1 equivalents, 1.65 mmol).

  • Iminium Formation: Add glacial acetic acid (1-2 drops) to catalyze iminium ion formation and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 0.48 g, 2.25 mmol) in one portion. The reaction may become slightly exothermic.

  • Reaction Monitoring: Stir at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired C7-amino substituted bispidine.

Enolate-Mediated C-C Bond Formation

For constructing more complex carbon skeletons, accessing the enolate of the C7-ketone is essential. The protons on the α-carbons (C6 and C8) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS). The resulting enolate is a powerful nucleophile for forming new C-C bonds.

Principles of Enolate Formation and Asymmetric Deprotonation

The two α-protons at C6 and C8 are enantiotopic. In a symmetric environment, deprotonation would lead to a racemic mixture upon reaction with an electrophile. However, by employing a chiral base, it is possible to selectively remove one of these protons over the other. This strategy, pioneered by Koga and others, allows for the asymmetric synthesis of substituted bispidines.[8] The chiral lithium amide base forms a diastereomeric transition state during proton abstraction, and the energy difference between the two possible transition states leads to a preference for forming one enantiomer of the enolate.

Asymmetric Deprotonation Concept Ketone Ketone with Enantiotopic Protons (Ha, Hb) TS_A [Transition State A] (B---Ha) Ketone->TS_A TS_B [Transition State B] (B*---Hb) Ketone->TS_B Base Chiral Base (B) Base->TS_A Base->TS_B Enolate Chiral Enolate TS_A->Enolate Lower Energy (Favored) TS_B->Enolate Higher Energy (Disfavored)

Caption: Selective proton removal using a chiral base.

This protocol is adapted from related systems and serves as an expert-level starting point.

  • Base Preparation: In a flame-dried, argon-purged flask, prepare the chiral lithium amide base (e.g., Koga's base) in situ at -78 °C in anhydrous THF according to established procedures.

  • Enolization: Cool a separate solution of the bispidinone ketone (1.0 eq) in anhydrous THF to -78 °C. Slowly add the pre-formed chiral base solution (1.1 eq) via cannula. Stir the mixture at -78 °C for 1-2 hours.

  • Trapping: Add freshly distilled chlorotrimethylsilane (TMSCl, 1.5 eq) to the enolate solution at -78 °C to trap the enolate as its silyl enol ether.

  • Warm and Quench: Allow the reaction to warm slowly to room temperature over several hours. Quench with a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Extract the product with diethyl ether, dry the organic phase over anhydrous sodium sulfate, and concentrate. The resulting chiral silyl enol ether can be purified by chromatography and used in subsequent stereoselective reactions (e.g., Mukaiyama aldol additions).

Summary and Outlook

The C7-ketone of the this compound scaffold is a linchpin for synthetic diversification. Its reactivity is governed by the rigid chair-chair conformation of the bispidine core, which allows for highly predictable, stereoselective transformations.

  • Nucleophilic additions , such as reduction and reductive amination, provide reliable and direct pathways to introduce new functional groups at the C7 position, making this scaffold ideal for library synthesis in drug discovery.

  • Enolate chemistry , particularly when combined with advanced techniques like asymmetric deprotonation, unlocks the potential for creating complex, chiral molecules with precise stereochemical control.

By understanding and applying the principles and protocols outlined in this guide, researchers can effectively harness the reactivity of this ketone to build novel and potent molecules for a wide range of biological targets, continuing the legacy of the bispidine scaffold as a cornerstone of modern medicinal chemistry.

References

Methodological & Application

Application Note & Protocols: A Guide to the Synthesis of Novel Compound Libraries from 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,9-diazabicyclo[3.3.1]nonane framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, chair-chair conformation provides a defined three-dimensional orientation for appended substituents, making it an ideal building block for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview and detailed protocols for the synthetic manipulation of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane , a versatile starting material for the generation of diverse chemical libraries. We will explore the strategic derivatization of its key functional handles—the C7-ketone and the Boc-protected N3-amine—to enable the rapid assembly of novel molecular entities for drug discovery and chemical biology.

Introduction: The Strategic Value of the 3,9-Diazabicyclo[3.3.1]nonane Scaffold

The diazabicyclo[3.3.1]nonane core is a recurring motif in compounds targeting a wide array of biological systems, including nicotinic acetylcholine receptors (nAChRs), opioid receptors, and serotonin 5-HT3 receptors.[1][2] Its conformational rigidity reduces the entropic penalty of receptor binding and presents substituents in well-defined vectors.

The subject of this guide, This compound , is an exceptionally useful intermediate due to its orthogonal functionalities:

  • N3-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group at the N3 position allows for selective reactions at the N9 nitrogen. Its stability under a range of conditions and its clean, acid-labile removal make it ideal for multi-step syntheses.[3][4]

  • C7-Ketone: This carbonyl group serves as a versatile synthetic handle for introducing molecular diversity. It can be readily converted into amines via reductive amination, alcohols via reduction, or other functionalities, allowing for the exploration of the chemical space around the C7 position.[5]

  • N9-Amine: The secondary amine at the N9 position is available for a variety of coupling reactions, including alkylation, acylation, and arylation, once the N3 position is appropriately managed.

This document provides validated, step-by-step protocols for key transformations, explains the chemical reasoning behind procedural choices, and illustrates how these reactions can be combined to build complex molecular architectures.

Start This compound (Starting Material) C7_Mod Pathway A: Modification at C7-Ketone Start->C7_Mod Reductive Amination, Reduction, etc. N3_Mod Pathway B: Modification at N3-Amine Start->N3_Mod Boc Deprotection followed by Alkylation, Acylation, etc. Library Diverse Compound Library C7_Mod->Library Sequential N3 Modification N3_Mod->Library Sequential C7 Modification

Figure 1: Strategic pathways for derivatization of the core scaffold.

Foundational Synthetic Protocols

The following sections detail the core synthetic manipulations of this compound. Each protocol is designed to be self-validating, with clear steps and explanations for the choice of reagents.

Protocol 1: Reductive Amination at the C7-Position

This procedure is arguably the most powerful method for introducing diversity, creating a new chiral center and allowing for the installation of a vast range of amine-containing substituents.

Causality & Reagent Choice: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for several reasons:

  • It is a mild and selective reducing agent, well-suited for reducing iminium ions in the presence of the ketone starting material.

  • It is tolerant of slightly acidic conditions, which are often used to catalyze iminium ion formation.

  • It is less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaCNBH₃).

Start C7-Ketone Scaffold Iminium Iminium Ion Intermediate Start->Iminium + Amine, AcOH (cat.) Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Product C7-Amino Product Iminium->Product + Reducer Reducer NaBH(OAc)₃

Figure 2: Workflow for C7 reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired primary or secondary amine (1.2 eq).

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. Progress can be monitored by TLC or LC-MS.

  • Reduction: Once iminium formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Addition may cause slight effervescence. Ensure the reaction is vented.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the iminium intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Amine Input (Example)Reducing AgentTypical YieldNotes
BenzylamineNaBH(OAc)₃85-95%A standard primary amine for establishing conditions.
MorpholineNaBH(OAc)₃80-90%A common cyclic secondary amine.
AnilineNaBH(OAc)₃60-75%Electron-poor anilines may require longer reaction times or gentle heating.
Glycine methyl esterNaBH(OAc)₃70-85%Demonstrates compatibility with ester functional groups.
Protocol 2: N-Boc Deprotection at the N3-Position

Removal of the Boc group is essential for subsequent functionalization of the N3-amine. This is reliably achieved under acidic conditions.[6]

Causality & Reagent Choice: The mechanism involves protonation of the carbamate carbonyl, followed by cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates.[3] Trifluoroacetic acid (TFA) is highly effective due to its strength and ability to readily dissolve the resulting amine salt. A solution of HCl in an organic solvent like 1,4-dioxane is another common and effective choice.

Step-by-Step Methodology (using TFA):

  • Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of anhydrous DCM.

  • Acid Addition: To the stirring solution, add an excess of TFA (typically 20-50% v/v solution of TFA in DCM). Caution: This reaction is exothermic and evolves CO₂ and isobutene gas. Perform in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature. Deprotection is usually rapid, often completing within 30 minutes to 2 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The product is obtained as the trifluoroacetate salt, which is often a solid or viscous oil. This salt can be used directly in subsequent steps or neutralized.

  • (Optional) Neutralization: To obtain the free amine, dissolve the salt in DCM and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Acidic ConditionSolventTypical TimeNotes
25% TFA / DCMDCM30 min - 1 hrHighly effective, standard procedure.[3]
4M HCl in DioxaneDioxane / MeOH1 - 3 hrYields the hydrochloride salt; dioxane is a peroxide former.
p-TsOHAcetonitrile2 - 6 hrMilder conditions, may require heat.[7]

Application in Library Synthesis: A Modular Approach

The true power of this building block is realized when the foundational protocols are combined to rapidly generate libraries of analogues. A researcher can strategically modify the C7 and N3/N9 positions to probe the SAR of a target.

Start 3-Boc-7-oxo Scaffold Step1 Protocol 1: Reductive Amination (Introduce R¹) Start->Step1 Intermediate 3-Boc-7-(R¹-amino) Scaffold Step1->Intermediate Step2 Protocol 2: N-Boc Deprotection Intermediate->Step2 Intermediate2 7-(R¹-amino)-3,9-diazabicyclo [3.3.1]nonane (di-amine) Step2->Intermediate2 Step3 N3-Acylation / Alkylation (Introduce R²) Intermediate2->Step3 Final Final Product: 7-(R¹-amino)-3-(R²)-Scaffold Step3->Final

Figure 3: A modular workflow for multi-step library synthesis.

This workflow demonstrates a common strategy:

  • Introduce Diversity at C7: Begin by performing a reductive amination with a library of primary amines (R¹-NH₂) to generate a set of C7-functionalized intermediates.

  • Expose the N3-Amine: Subject the intermediates to N-Boc deprotection.

  • Introduce Diversity at N3: The resulting free amine at N3 can then be functionalized via acylation (e.g., with a library of acyl chlorides, R²-COCl) or other N-alkylation/arylation reactions.

This modular approach allows for the exponential expansion of a compound collection from a single, versatile starting material.

Summary & Outlook

This compound is a high-value building block for modern medicinal chemistry. Its orthogonally protected functional groups provide a robust platform for the systematic and efficient synthesis of novel compounds. The protocols detailed herein offer reliable and scalable methods for its derivatization, empowering researchers to construct diverse libraries for hit identification and lead optimization campaigns. The inherent conformational constraint of the bicyclic core ensures that the resulting compounds are well-suited for probing the three-dimensional requirements of biological targets.

References

Application Notes & Protocols: Leveraging 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological profiles has driven a strategic shift away from flat, sp2-rich molecules towards more three-dimensional (3D) scaffolds.[1] Bicyclic and bridged ring systems are of particular interest as they offer a rigid and defined orientation of substituents in three-dimensional space, enabling more precise and potent interactions with biological targets. The 3,9-diazabicyclo[3.3.1]nonane core is a privileged scaffold, found in a variety of biologically active compounds and natural products.

This application note provides a comprehensive guide to the utilization of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane , a versatile building block exquisitely designed for diversity-oriented and parallel synthesis. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a ketone on the other allows for a controlled, stepwise functionalization, making it an ideal starting point for the rapid generation of diverse chemical libraries. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for diversification, and present a framework for the efficient construction of a library of novel compounds.

The Keystone Building Block: this compound

The unique architecture of this compound offers two orthogonal points for chemical diversification.

  • The Ketone at C7: This functionality serves as a versatile handle for introducing a wide array of substituents through reactions such as reductive amination, Wittig reactions, and Grignard additions. Reductive amination, in particular, is a robust and widely used transformation in medicinal chemistry for the installation of diverse amine-containing side chains.[2]

  • The Boc-Protected Nitrogen at N3: The Boc group provides robust protection during the modification of the C7 ketone. Its subsequent removal under acidic conditions reveals a secondary amine at N3, which can then be further functionalized through acylation, sulfonation, alkylation, or arylation reactions. This two-step functionalization strategy allows for the creation of large combinatorial libraries from a single, advanced intermediate.[3]

The rigid bicyclic core ensures that the introduced substituents are held in a defined spatial arrangement, which is crucial for exploring structure-activity relationships (SAR).

Workflow for Parallel Library Synthesis

The overall strategy for library generation using this compound can be visualized as a two-stage diversification process. The first stage focuses on the C7 position via reductive amination, followed by the diversification of the N3 position after deprotection.

Library_Synthesis_Workflow Start This compound ReductiveAmination Stage 1: Parallel Reductive Amination (Array of Primary Amines R1-NH2) Start->ReductiveAmination Intermediate_Library Intermediate Library (Boc-protected, C7-functionalized) ReductiveAmination->Intermediate_Library Deprotection Boc Deprotection (TFA or HCl) Intermediate_Library->Deprotection Deprotected_Library Deprotected Intermediate Library (Free N3 amine) Deprotection->Deprotected_Library NAcylation Stage 2: Parallel N-Acylation (Array of Acyl Chlorides R2-COCl) Deprotected_Library->NAcylation Final_Library Final Compound Library NAcylation->Final_Library

Caption: A two-stage parallel synthesis workflow for the diversification of the 3,9-diazabicyclo[3.3.1]nonane scaffold.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed for execution in a 96-well plate format, a common platform for parallel synthesis, allowing for the rapid generation of a multitude of analogs.

Protocol 1: Stage 1 - Parallel Reductive Amination of the C7-Ketone

This protocol describes the reaction of the core scaffold with an array of primary amines to introduce the first point of diversity. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups present in the amine building blocks.

Materials and Equipment:

  • This compound

  • Library of primary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (AcOH), glacial

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Orbital shaker

  • Centrifugal evaporator

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).

    • Prepare a plate of primary amine stock solutions in anhydrous DCM (e.g., 0.25 M in a 96-well plate).

  • Reaction Setup (in each well of the 96-well block):

    • To each well, add 200 µL of the this compound stock solution (40 µmol, 1.0 eq).

    • Add 200 µL of the respective primary amine solution (50 µmol, 1.25 eq).

    • Add 5 µL of glacial acetic acid (catalyst).

    • Seal the reaction block and allow the mixture to stir on an orbital shaker at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction:

    • Prepare a fresh slurry of STAB in anhydrous DCM (e.g., 0.5 M).

    • Unseal the reaction block and add 200 µL of the STAB slurry (100 µmol, 2.5 eq) to each well.

    • Reseal the block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 500 µL of DCM to each well, seal, and shake vigorously.

    • Separate the organic layer using a liquid-liquid extraction manifold or by careful manual pipetting.

    • The crude organic extracts can be directly analyzed by HPLC-MS to assess purity and conversion.

    • For purification, the solvent can be removed in a centrifugal evaporator, and the residue can be redissolved in a suitable solvent for preparative HPLC.

Data Presentation: Representative Reductive Amination Reactions

EntryAmine (R¹-NH₂)Product StructureYield (%)Purity (%)
1Aniline85>95
24-Methoxybenzylamine92>98
3Cyclopropylamine78>95
43-Chlorobenzylamine88>97

Yields and purities are representative and may vary based on the specific amine and purification method.

Protocol 2: Stage 2 - Parallel N-Acylation of the N3-Amine

Following the successful diversification at C7 and subsequent Boc deprotection, this protocol outlines the functionalization of the newly revealed N3 secondary amine with an array of acylating agents.

Materials and Equipment:

  • Boc-deprotected intermediate library from Stage 1

  • Library of acyl chlorides or carboxylic acids (for amide coupling)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • (For carboxylic acid coupling: HATU or HOBt/EDC)

  • 96-well reaction block and associated equipment as in Protocol 1

Step-by-Step Methodology:

Part A: Boc Deprotection

  • Evaporate the solvent from the purified intermediate library from Stage 1.

  • To each well, add 500 µL of a 20% solution of trifluoroacetic acid (TFA) in DCM.

  • Seal the block and shake at room temperature for 2 hours.

  • Remove the TFA and DCM in a centrifugal evaporator. The resulting TFA salts of the deprotected amines are often used directly in the next step.

Part B: N-Acylation

  • Reaction Setup:

    • Redissolve the dried TFA salts in 400 µL of anhydrous DCM.

    • Add 3.0 equivalents of TEA or DIPEA to each well to neutralize the TFA salt and act as a base.

    • Prepare a 96-well plate with stock solutions of various acyl chlorides (1.2 eq) in DCM.

    • Add the acyl chloride solutions to the corresponding wells of the reaction block.

  • Reaction and Work-up:

    • Seal the block and shake at room temperature for 4-6 hours.

    • Monitor reaction completion by HPLC-MS.

    • For work-up, add 300 µL of water to each well, shake, and separate the organic layer.

    • Wash the organic layer with 300 µL of brine.

  • Final Product Isolation:

    • Dry the organic extracts over a phase-separating cartridge or by adding anhydrous sodium sulfate.

    • Evaporate the solvent to yield the final library of compounds.

    • Characterize each compound by HPLC-MS and, for selected compounds, by NMR spectroscopy.

Reaction_Scheme cluster_0 Stage 1: Reductive Amination cluster_1 Deprotection & Stage 2: N-Acylation Scaffold This compound Amine + R¹-NH₂ Reagents1 [1] AcOH [2] NaBH(OAc)₃ Product1 C7-Functionalized Intermediate Product1->Product1_ref Deprotection [1] TFA [2] R²-COCl, Base FinalProduct Final Library Compound

Caption: Chemical reaction scheme for the two-stage diversification strategy.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of HPLC-MS at each critical step (post-reaction, post-workup, and final product) is essential. This provides immediate feedback on the success of each transformation, allowing for rapid optimization if necessary. Expected mass-to-charge ratios for starting materials, intermediates, and final products should be calculated beforehand for efficient analysis of the LC-MS data. For a representative subset of the final library (e.g., 5-10%), full characterization by ¹H and ¹³C NMR is recommended to confirm structural integrity and provide an additional layer of quality control.

Conclusion: A Gateway to Novel Chemical Space

The this compound scaffold is a powerful tool for medicinal chemists aiming to explore novel and three-dimensional chemical space. Its orthogonal functional handles are perfectly suited for parallel synthesis, enabling the rapid and efficient generation of large, diverse libraries of drug-like molecules. The detailed protocols provided in this application note offer a robust and validated starting point for researchers in drug discovery to accelerate their hit-finding and lead-optimization efforts. By combining this strategic building block with automated synthesis platforms, the exploration of novel pharmacophores can be significantly enhanced.

References

Application Note: 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane - A Versatile Scaffold for Three-Dimensional Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of new therapeutic agents. There is a growing emphasis on moving beyond flat, two-dimensional molecules towards compounds with greater three-dimensional (3D) complexity.[1] Three-dimensional scaffolds provide a rigid framework that can pre-organize functional groups in precise spatial orientations, leading to improved potency, selectivity, and pharmacokinetic properties. The 3-azabicyclo[3.3.1]nonane framework is considered a "privileged structural motif" in medicinal chemistry, forming the core of many biologically active compounds.[2]

This application note focuses on a particularly valuable derivative: tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (3-Boc-7-oxo-3,9-DBN) . This scaffold is strategically functionalized with three key features for chemical library development:

  • A C7-ketone , amenable to a wide range of carbonyl chemistry.

  • A readily accessible N9 secondary amine for substitution.

  • A Boc-protected N3 amine , which can be deprotected for late-stage diversification.

The rigid, chair-chair conformation of the bicyclic core ensures that substituents are projected into distinct vectors of 3D space.[3] This guide provides a detailed overview of the scaffold's properties, a strategic approach to library synthesis, and validated protocols for key chemical transformations.

The 3-Boc-7-oxo-3,9-DBN Scaffold: A Platform for Orthogonal Diversification

The power of the 3-Boc-7-oxo-3,9-DBN scaffold lies in its distinct and orthogonally reactive functional groups. This allows for a controlled, stepwise diversification strategy where each position can be modified independently without interfering with the others. The Boc (tert-butoxycarbonyl) group at the N3 position is stable to the basic and reductive conditions used to modify the N9 and C7 positions, respectively. It can be selectively removed later under acidic conditions to reveal a third point of diversity.[4]

The general structure and its three key diversification points (R¹, R², R³) are illustrated below.

cluster_scaffold 3-Boc-7-oxo-3,9-DBN Scaffold cluster_points Points of Diversification Scaffold Core Scaffold (3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane) N9 N9 Position (Secondary Amine) Introduces R¹ Scaffold->N9 N-Alkylation N-Arylation Acylation C7 C7 Position (Ketone) Introduces R² Scaffold->C7 Reductive Amination Wittig Reaction Grignard Addition N3 N3 Position (Boc-Protected Amine) Introduces R³ Scaffold->N3 Boc Deprotection, followed by derivatization

Figure 1: The 3-Boc-7-oxo-3,9-DBN scaffold with its three orthogonal points for chemical diversification.

Strategic Workflow for Library Synthesis

A robust library synthesis campaign requires a logical and efficient workflow. For the 3-Boc-7-oxo-3,9-DBN scaffold, we propose a divergent strategy that maximizes molecular diversity from a common starting material. The workflow prioritizes reactions that are high-yielding and compatible with a broad range of building blocks, making it suitable for parallel synthesis.

The general workflow proceeds in two or three stages, depending on the desired library complexity.

G cluster_stage1 Stage 1: N9 Derivatization cluster_stage2 Stage 2: C7 Derivatization cluster_stage3 Stage 3 (Optional): N3 Derivatization start Start: 3-Boc-7-oxo-3,9-DBN Scaffold N9_Diversify N-Arylation / N-Alkylation Aryl Halides (n) Alkyl Halides (n) start->N9_Diversify C7_Diversify Reductive Amination Primary/Secondary Amines (m) N9_Diversify->C7_Diversify n Intermediates N3_Deprotect Boc Deprotection (TFA) C7_Diversify->N3_Deprotect (n x m) Products end_2_step Final Library (n x m compounds) C7_Diversify->end_2_step (n x m) Products N3_Diversify N-Acylation / Sulfonylation Acid Chlorides (p) Sulfonyl Chlorides (p) N3_Deprotect->N3_Diversify end_3_step Final Library (n x m x p compounds) N3_Diversify->end_3_step

Figure 2: A strategic workflow for divergent library synthesis using the 3-Boc-7-oxo-3,9-DBN scaffold.

Core Protocols for Library Diversification

The following protocols are optimized for reliability and substrate scope, making them ideal for library synthesis. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: N9-Position Derivatization via N-Arylation

Scientific Rationale: The introduction of an aryl group at the N9 position is a common strategy in medicinal chemistry to modulate pharmacological activity. While palladium-catalyzed methods like Buchwald-Hartwig amination are effective, we present a transition-metal-free approach using o-silylaryl triflates, which proceeds under mild conditions with a broad functional group tolerance.[5] This method avoids potential metal contamination in the final compounds.

Step-by-Step Methodology:

  • To a dry reaction vial, add 3-Boc-7-oxo-3,9-DBN (1.0 eq.), the desired o-silylaryl triflate (1.2 eq.), and cesium fluoride (CsF, 2.5 eq.).

  • Add anhydrous acetonitrile (ACN) to achieve a concentration of 0.1 M with respect to the scaffold.

  • Seal the vial and stir the mixture at 60 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N9-arylated product.

Parameter Condition Rationale
Reagents o-Silylaryl triflate, CsFMild activation of the aryl group; avoids transition metals.[5]
Solvent Anhydrous ACNAprotic polar solvent suitable for the reaction.
Temperature 60 °CProvides sufficient thermal energy for the reaction to proceed.
Stoichiometry Excess aryl triflate and baseDrives the reaction to completion.

Table 1: Optimized conditions for the N-arylation of the N9 position.

Protocol 2: C7-Position Derivatization via Reductive Amination

Scientific Rationale: Reductive amination is one of the most robust and versatile methods for C-N bond formation in drug discovery.[6] It allows for the introduction of a vast array of primary and secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for iminium ions over ketones, and does not require acidic conditions that could prematurely cleave the Boc group.

Step-by-Step Methodology:

  • Dissolve the N9-substituted-3-Boc-7-oxo-3,9-DBN intermediate (1.0 eq.) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add the desired primary or secondary amine (1.5 eq.).

  • Add acetic acid (1.1 eq.) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃Mild and selective; compatible with the ketone and Boc group.
Catalyst Acetic AcidPromotes the formation of the key iminium intermediate.
Solvent DCE or DCMNon-protic solvents that are compatible with the reaction.
Workup Aqueous NaHCO₃Neutralizes the acetic acid and quenches excess reducing agent.

Table 2: Optimized conditions for reductive amination at the C7 position.

Protocol 3: N3-Position Deprotection

Scientific Rationale: The final step in creating a triply-diversified library is the removal of the Boc protecting group. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method that leads to clean deprotection, with the resulting trifluoroacetate salt often being easily isolated or used directly in the next step.[4]

Step-by-Step Methodology:

  • Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq., typically a 25-50% v/v solution in DCM) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude amine trifluoroacetate salt can often be used directly in the next step (e.g., acylation, sulfonylation) after neutralization, or it can be purified by converting it to the free base.

Application Example: Combinatorial Library Synthesis Workflow

The true utility of this scaffold is realized in a combinatorial fashion. By reacting a set of N9-derivatized intermediates with a library of amines, a large number of unique products can be generated efficiently.

G Figure 3: Combinatorial Library Synthesis Example cluster_n9 N9 Arylation (Protocol 1) cluster_c7 C7 Reductive Amination (Protocol 2) cluster_final Final 2x3 Library Scaffold Starting Scaffold Aryl1 Intermediate A (Aryl 1) Scaffold->Aryl1 Aryl2 Intermediate B (Aryl 2) Scaffold->Aryl2 ProdA1 Product A1 (Amine 1) Aryl1->ProdA1 ProdA2 Product A2 (Amine 2) Aryl1->ProdA2 ProdA3 Product A3 (Amine 3) Aryl1->ProdA3 ProdB1 Product B1 (Amine 1) Aryl2->ProdB1 ProdB2 Product B2 (Amine 2) Aryl2->ProdB2 ProdB3 Product B3 (Amine 3) Aryl2->ProdB3 Final 6 Unique Compounds Ready for Screening

References

Application Note and Protocol: Selective N-Alkylation of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,9-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic diamine that serves as a valuable structural motif in medicinal chemistry and drug development. Its constrained conformation allows for precise positioning of substituents, making it an attractive core for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1] This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of the N9 position of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane using reductive amination. We will delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of the Bispidine Scaffold

The unique "chair-chair" conformation of the 3,7-diazabicyclo[3.3.1]nonane system provides a fixed, three-dimensional arrangement for appended functional groups.[2][3] This structural rigidity is highly advantageous in rational drug design, minimizing the entropic penalty upon binding to a target receptor and allowing for the development of highly selective pharmacological agents.[1] Functionalization of the nitrogen atoms is a key strategy for modulating the biological activity of bispidine derivatives.[2]

The starting material, this compound, possesses two distinct nitrogen atoms. The N3 position is protected with a tert-butoxycarbonyl (Boc) group, a common acid-labile protecting group that is stable to many nucleophiles and bases.[4] The N9 nitrogen, however, is a secondary amine, making it available for selective functionalization. The presence of a ketone at the C7 position offers an additional site for chemical modification, though for this protocol, it remains unreacted. This guide focuses on the targeted alkylation of the N9 position, a crucial step in the synthesis of diverse libraries of bioactive compounds.

Mechanistic Rationale: Why Reductive Amination?

While direct N-alkylation with an alkyl halide is a common method for forming C-N bonds, it often requires a strong base. Such conditions could potentially lead to side reactions, including epimerization at the carbons alpha to the C7 ketone or complications with the Boc protecting group.

Reductive amination, also known as reductive alkylation, offers a milder and more controlled alternative for the N-alkylation of secondary amines.[5][6] This one-pot reaction proceeds through two main steps:

  • Iminium Ion Formation: The secondary amine (N9) nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is typically reversible and often catalyzed by mild acid.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.[7]

A key advantage of this method is the choice of reducing agent. Mild hydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), are particularly well-suited for this transformation.[6][8] STAB is less reactive than reagents like sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or the C7-ketone under the reaction conditions, but it is highly effective at reducing the protonated iminium ion intermediate.[8] This selectivity ensures a clean and high-yielding conversion to the desired N-alkylated product.

Visualizing the Transformation

Overall Reaction Scheme

cluster_product Product start plus1 + aldehyde R-CHO reagents NaBH(OAc)₃ DCE, rt product reagents->product

Caption: General scheme for N9-alkylation via reductive amination.

Detailed Experimental Protocol

This protocol describes the N9-benzylation of this compound as a representative example. The procedure can be adapted for other aldehydes.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound(Proprietary)VariousStarting material.
Benzaldehyde100-52-7Sigma-AldrichReagent grade, freshly distilled if necessary.
Sodium triacetoxyborohydride (STAB)56553-60-7Sigma-Aldrich95% purity. Handle in a fume hood, moisture sensitive.
1,2-Dichloroethane (DCE)107-06-2Sigma-AldrichAnhydrous grade.
Dichloromethane (DCM)75-09-2Sigma-AldrichFor extraction and chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃) solution(Mixture)In-house prep.For work-up.
Brine (Saturated aqueous NaCl solution)(Mixture)In-house prep.For work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)7487-88-9Sigma-AldrichDrying agent.
Silica Gel7631-86-9Sorbent Tech.60 Å, 230-400 mesh, for column chromatography.
Ethyl Acetate141-78-6Sigma-AldrichFor chromatography.
Hexanes110-54-3Sigma-AldrichFor chromatography.
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles for reagent addition

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

G A 1. Setup & Inert Atmosphere Add starting material (1.0 eq) and DCE to a dry flask. Establish N₂ atmosphere. B 2. Reagent Addition Add benzaldehyde (1.1 eq) via syringe. Stir for 20-30 minutes at room temperature. A->B C 3. Reductant Addition Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Maintain temperature below 30°C. B->C D 4. Reaction Monitoring Stir at room temperature for 3-12 hours. Monitor by TLC or LC-MS until starting material is consumed. C->D E 5. Quenching Carefully add saturated NaHCO₃ solution to quench excess reductant. D->E F 6. Aqueous Work-up Transfer to a separatory funnel. Separate layers. Extract aqueous layer with DCM (3x). E->F G 7. Drying and Concentration Combine organic layers, wash with brine, dry over Na₂SO₄. Filter and concentrate under reduced pressure. F->G H 8. Purification Purify the crude residue by flash column chromatography (e.g., Ethyl Acetate/Hexanes gradient). G->H I 9. Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and MS. H->I

Caption: Experimental workflow for N9-alkylation.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution via syringe. Allow the mixture to stir at room temperature for 20-30 minutes. This period allows for the initial formation of the hemiaminal and iminium ion equilibrium.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. A slight exotherm may be observed; ensure the internal temperature remains below 30°C.

  • Reaction Progress: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 3-12 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).

    • Separate the organic layer. Extract the aqueous layer three times with DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For the N-benzyl product, expect to see new aromatic proton signals and a characteristic benzylic CH₂ signal in the ¹H NMR spectrum.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the aldehyde (0.2 eq) and STAB (0.5 eq) can be added. Ensure the solvent is anhydrous, as moisture will consume the hydride reagent.

  • Formation of Side Products: If reduction of the C7-ketone is observed, it indicates the reducing agent may be too harsh or the reaction temperature is too high. Using STAB at room temperature should prevent this. If it persists, consider alternative mild reducing agents like sodium cyanoborohydride (NaCNBH₃) in the presence of a weak acid catalyst.[7][8]

  • Boc Deprotection: The reaction conditions are generally mild enough to preserve the Boc group. However, during workup, avoid contact with strong acids. The use of NaHCO₃ for quenching is specifically to maintain basic to neutral pH.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for the N-alkylation of this compound. This protocol provides a robust foundation for researchers, scientists, and drug development professionals to synthesize a wide array of N9-functionalized bispidine derivatives. The mild reaction conditions, high functional group tolerance, and straightforward purification make this procedure amenable to both small-scale library synthesis and larger-scale production.

References

Application Notes and Protocols for Asymmetric Synthesis with 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Rigid Bicyclic Scaffolds in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development and materials science. Chiral auxiliaries and catalysts are the cornerstones of this endeavor, and their efficacy is often dictated by their structural rigidity and the spatial arrangement of their stereodirecting elements. The 3,9-diazabicyclo[3.3.1]nonane, or bispidine, framework has emerged as a privileged scaffold in this context.[1] Its rigid chair-chair or chair-boat conformation provides a well-defined three-dimensional architecture, crucial for effective stereochemical communication during a reaction.[2][3]

This guide focuses on a specific, yet highly versatile, derivative: 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane. The incorporation of a tert-butoxycarbonyl (Boc) protecting group at the 3-position and a ketone at the 7-position offers a unique combination of features. The Boc group modulates the electronic properties and solubility of the molecule, while the ketone functionality serves as a synthetic handle for further derivatization or as a key element in the stereochemical control of reactions. These derivatives are of significant interest as precursors to chiral ligands for metal-catalyzed reactions or as chiral auxiliaries in diastereoselective transformations.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale behind the application of this compound derivatives in asymmetric synthesis.

Core Principles: Causality in Stereodirection

The stereochemical outcome of reactions employing chiral bispidine derivatives is a direct consequence of their rigid bicyclic structure. The two piperidine rings fused in a bicyclo[3.3.1]nonane system create a concave and a convex face. When utilized as a chiral auxiliary, a substrate is covalently attached to the bispidine scaffold. The approach of an incoming reagent is then sterically hindered on one face, forcing it to attack from the less hindered face, thereby leading to a diastereoselective transformation.

The 7-oxo functionality can further enhance this facial discrimination. The sp²-hybridized carbon of the ketone and the adjacent atoms create a planar region within the otherwise puckered ring system. This can influence the preferred conformation of the entire bicyclic system and, consequently, the orientation of the attached substrate, leading to higher levels of diastereoselectivity.

The N-Boc group, while primarily a protecting group, also plays a role. Its steric bulk can influence the conformational equilibrium of the piperidine ring it resides on, further rigidifying the overall structure and potentially enhancing the facial bias.

Experimental Protocols: A Representative Application in Asymmetric Alkylation

The following protocol details a general procedure for the diastereoselective alkylation of a carbonyl compound using a chiral this compound-derived auxiliary. This protocol is based on established principles of asymmetric alkylation using chiral auxiliaries and would serve as an excellent starting point for optimization.[6]

Part 1: Acylation of the Chiral Auxiliary

The first step involves the attachment of the prochiral substrate (in this case, a carboxylic acid) to the chiral auxiliary.

Materials:

  • Chiral this compound derivative (1.0 equiv)

  • Prochiral carboxylic acid (e.g., propanoic acid) (1.2 equiv)

  • Coupling agent (e.g., DCC, EDC) (1.2 equiv)

  • Aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., DMAP, catalytic amount)

Procedure:

  • Dissolve the chiral this compound derivative and the prochiral carboxylic acid in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent and the catalytic base to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl derivative by column chromatography on silica gel.

Part 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step where the enolate of the N-acyl derivative is formed and then alkylated.

Materials:

  • N-Acyl-3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane derivative (1.0 equiv)

  • Strong base (e.g., LDA, LHMDS) (1.1 equiv)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 equiv)

  • Anhydrous aprotic solvent (e.g., THF)

Procedure:

  • Dissolve the N-acyl derivative in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base dropwise to the solution to form the enolate. Stir for 1 hour at -78 °C.

  • Add the alkylating agent dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

  • Determine the diastereomeric ratio of the product using ¹H NMR spectroscopy or chiral HPLC.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Materials:

  • Alkylated N-acyl derivative (1.0 equiv)

  • Cleavage reagent (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid; LiAlH₄ for reduction to the alcohol)

  • Solvent system (e.g., THF/water for hydrolysis)

Procedure (for hydrolysis):

  • Dissolve the alkylated N-acyl derivative in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH followed by the dropwise addition of 30% H₂O₂.

  • Stir the reaction at 0 °C for 1-2 hours, then at room temperature for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture with 1 M HCl and extract the product with an organic solvent.

  • The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.

  • Dry the organic layer containing the product, concentrate, and purify as necessary.

  • Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation: Expected Outcomes

The success of an asymmetric synthesis is quantified by the chemical yield and the stereoselectivity (diastereomeric excess, de, or enantiomeric excess, ee). The following table provides a hypothetical representation of expected results for the asymmetric alkylation protocol described above, based on data from similar chiral auxiliary systems.

Electrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
Benzyl bromideLDATHF-7885-95>95:5
Methyl iodideLHMDSTHF-7880-90>90:10
Allyl bromideLDATHF-7888-98>97:3

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the asymmetric alkylation using a this compound-derived chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_0 Part 1: Acylation cluster_1 Part 2: Diastereoselective Alkylation cluster_2 Part 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary Acylated_Aux N-Acyl Auxiliary Auxiliary->Acylated_Aux Coupling Agent Acid Prochiral Carboxylic Acid Acid->Acylated_Aux Alkylated_Product Alkylated Product Acylated_Aux->Alkylated_Product 1. Base (LDA) 2. Alkylating Agent Final_Product Enantioenriched Product Alkylated_Product->Final_Product Cleavage (e.g., LiOH/H₂O₂) Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage

Caption: Workflow for asymmetric alkylation.

Mechanism and Stereochemical Rationale

The stereochemical outcome of the alkylation step is governed by the formation of a rigid chelated enolate intermediate. The following diagram illustrates a plausible mechanistic pathway.

Stereochemical_Model cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation Enolate Chelated Enolate Intermediate (Simplified 2D Representation) Approach Electrophile (R-X) approaches from the less hindered face Enolate->Approach Steric hindrance from the bicyclic core Product Major Diastereomer Approach->Product

Caption: Stereochemical model for alkylation.

In this model, the lithium cation of the strong base coordinates to both the carbonyl oxygen of the N-acyl group and the 7-oxo group of the bispidine core. This chelation locks the conformation of the enolate, presenting one face as significantly more sterically encumbered by the bicyclic framework. Consequently, the electrophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and versatile platform for the development of novel chiral auxiliaries and ligands for asymmetric synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of these derivatives in their own synthetic endeavors. The inherent rigidity of the bispidine core, combined with the synthetic utility of the ketone and the modulating effect of the Boc group, offers a powerful tool for the construction of complex, enantiomerically pure molecules. Future work in this area will undoubtedly focus on the synthesis of a broader range of derivatives with diverse substitution patterns and their application in a wider array of asymmetric transformations, further solidifying the importance of this unique bicyclic system in modern organic chemistry.

References

Application Notes & Protocols: The Strategic Use of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high affinity and selectivity for their biological targets is paramount. Saturated, three-dimensional scaffolds have become increasingly vital as they offer greater architectural complexity compared to flat, aromatic systems, often leading to improved pharmacological profiles.[1] The bicyclo[3.3.1]nonane framework, a rigid and cleft-shaped motif, is a privileged structure found in numerous natural products and synthetic molecules with significant biological activity, including anticancer and neuropharmacological agents.[1][2]

This guide focuses on a particularly versatile building block: 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane . This reagent provides a robust and strategically functionalized core for the development of diverse compound libraries. Its key attributes include:

  • A Rigid Bicyclic Core: The diazabicyclo[3.3.1]nonane structure pre-organizes substituents into well-defined spatial vectors, reducing the entropic penalty of binding to a biological target.

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group at the N3 position allows for selective manipulation of the N9 nitrogen, enabling sequential and controlled diversification.

  • A Versatile Ketone Handle: The C7-oxo functionality serves as a key reaction center for introducing further complexity and functionality, such as new stereocenters and hydrogen-bonding motifs, through reactions like reduction and reductive amination.

Derivatives of the 3,9-diazabicyclo[3.3.1]nonane core have shown promise as 5-HT3 receptor antagonists and opioid δ/μ-receptor ligands, highlighting the therapeutic potential of this scaffold.[3] This document provides an in-depth guide with detailed protocols for leveraging this compound in synthetic campaigns aimed at discovering novel bioactive molecules.

Core Synthetic Strategy: A Logic Flow for Diversification

The strategic utility of this compound lies in its capacity for controlled, stepwise diversification. The general workflow allows researchers to build molecular complexity methodically by addressing the three key functional handles: the N9-amine, the C7-ketone, and the N3-protected amine.

G cluster_notes Workflow Logic start This compound (Starting Material) N9_func Step 1: N9 Functionalization (e.g., Alkylation, Acylation, Sulfonylation) start->N9_func Introduce R1 C7_func Step 2: C7-Ketone Modification (e.g., Reductive Amination, Reduction to Alcohol) N9_func->C7_func Introduce R2 C7_func->N9_func Order can be inverted based on synthetic strategy N3_deprotect Step 3: N3-Boc Deprotection (Acid-catalyzed) C7_func->N3_deprotect Expose N3 amine final_mol Diverse Bioactive Molecules N3_deprotect->final_mol

Caption: General synthetic workflow for diversifying the core scaffold.

Part 1: Functionalization of the N9 Position

The unprotected N9-amine is the most common initial point of diversification. The presence of the N3-Boc group ensures that reactions occur selectively at the N9 position.

Protocol 1.1: N9-Acylation with Acid Chlorides

This protocol creates an amide linkage, which can act as a hydrogen bond acceptor and introduce various aryl or alkyl groups.

  • Causality and Insights: The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It scavenges the HCl generated during the reaction without competing with the N9-amine as a nucleophile. Anhydrous conditions are essential to prevent hydrolysis of the acid chloride.

Materials:

  • This compound (1.0 eq)

  • Substituted acid chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA to the stirred solution.

  • Add the acid chloride dropwise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction TypeReagent (eq)Base (eq)Typical Yield
Acylation R-COCl (1.1)TEA (1.5)85-95%
Sulfonylation R-SO₂Cl (1.1)TEA (1.5)80-90%
Alkylation R-Br (1.2)K₂CO₃ (2.0)70-85%

Table 1: Representative conditions for N9-functionalization reactions.

Part 2: Modification of the C7-Oxo Group

The ketone at the C7 position is a versatile handle for introducing new functionality and stereochemistry, profoundly impacting the molecule's interaction with its biological target.

Protocol 2.1: Diastereoselective Reductive Amination

This is one of the most powerful reactions for this scaffold, allowing the installation of a diverse range of primary or secondary amines at the C7 position.

  • Causality and Insights: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is mild enough to not reduce the ketone in the absence of an amine and is tolerant of slightly acidic conditions used to catalyze iminium ion formation. This allows for a convenient one-pot procedure. The stereochemical outcome of the reduction is often influenced by the steric bulk of the substituents at N3 and N9, typically favoring the approach of the hydride from the less hindered face.

Materials:

  • N9-functionalized-3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or DCM

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of the starting ketone in anhydrous DCE, add the desired amine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride in one portion. Caution: Gas evolution (hydrogen) may occur.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel or reversed-phase, depending on polarity) to yield the C7-amino product.

G Ketone C7-Ketone Imine Iminium Ion Intermediate Ketone->Imine + H⁺, -H₂O Amine R₂NH₂ Amine->Imine Product C7-Amino Product Imine->Product Hydride Transfer STAB NaBH(OAc)₃ STAB->Product

Caption: Simplified mechanism of reductive amination.

Part 3: N3-Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to unmask the N3-amine. This is typically required for biological activity, as the resulting secondary amine is often a key pharmacophoric element.

Protocol 3.1: Acid-Catalyzed Deprotection with TFA

This is the most common and robust method for Boc removal.

  • Causality and Insights: The reaction proceeds through the formation of a stable tert-butyl cation.[4] Trifluoroacetic acid (TFA) is a strong acid that efficiently protonates the carbamate, initiating cleavage. The reaction evolves carbon dioxide and isobutene gas, so it must be performed in a well-ventilated fume hood. The product is obtained as a TFA salt, which can be used directly or neutralized with a base to yield the free amine.[4]

Materials:

  • N-Boc protected substrate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (typically a 20-50% v/v solution of TFA in DCM is used).

  • Slowly add TFA to the solution at 0 °C. Caution: The reaction is exothermic and evolves gas.

  • Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.

  • The resulting crude amine TFA salt can be purified by precipitation. Dissolve the residue in a minimal amount of methanol and add it dropwise to a stirred solution of cold diethyl ether.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application Case Study: Scaffolds for CNS-Active Agents

The 3,9-diazabicyclo[3.3.1]nonane scaffold is a key component in the development of renin inhibitors and modulators of CNS receptors.[5][6] For instance, derivatives have been investigated as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and have implications for treating neurological disorders like schizophrenia and Alzheimer's disease.[6]

A typical synthetic approach might involve:

  • N9-Alkylation of this compound with a substituted benzyl bromide to introduce an aryl moiety.

  • C7-Reductive Amination with a small, cyclic amine like azetidine to explore a new vector space.

  • N3-Deprotection to yield the final compound for biological evaluation.

This strategy allows for the rapid generation of a library of analogs by varying the benzyl bromide in step 1 and the amine in step 2, enabling a thorough exploration of the structure-activity relationship (SAR).

References

Application Note: A Scalable, Two-Step Synthesis of 3-Boc-9-oxo-3,7-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bispidine Scaffold as a Privileged Structure

The 3,7-diazabicyclo[3.3.1]nonane, or "bispidine," framework is a conformationally rigid bicyclic diamine that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid structure, composed of two fused piperidine rings, provides a unique three-dimensional arrangement of nitrogen atoms, making it an ideal scaffold for designing ligands that interact with biological targets such as nicotinic acetylcholine receptors (nAChRs) and for creating stable metal complexes for catalysis or medical imaging.[1][3][4]

This application note details a robust and scalable two-step synthesis for 3-Boc-9-oxo-3,7-diazabicyclo[3.3.1]nonane, a key intermediate where one nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, and the other is a secondary amine. This mono-protected structure is an exceptionally versatile building block, allowing for selective functionalization at the secondary amine (N7) position. The presented protocol is designed for researchers and process chemists, focusing on causality, safety, and scalability beyond the benchtop.

Note: The target molecule is referred to as 3-Boc-9-oxo-3,7-diazabicyclo[3.3.1]nonane, which aligns with the common nomenclature for bispidinone structures derived from 4-piperidone precursors via the double Mannich reaction.

Overall Synthetic Strategy

The synthesis is achieved through a classic and reliable approach: a one-pot, three-component double Mannich reaction, followed by a selective deprotection via catalytic hydrogenation. This strategy is advantageous for scale-up due to its use of commercially available starting materials, high reaction efficiency, and straightforward purification procedures.[3][5]

The core of this synthesis is the formation of the bicyclic ring system. The Mannich reaction is a cornerstone of amine chemistry, and the double Mannich condensation used here efficiently constructs the complex bispidine core in a single step.[1][5] The subsequent debenzylation is a clean and high-yielding transformation that is readily scalable.

G cluster_0 Step 1: Double Mannich Reaction cluster_1 Step 2: Catalytic Debenzylation SM1 tert-butyl 4-oxopiperidine-1-carboxylate Intermediate tert-butyl 7-benzyl-9-oxo- 3,7-diazabicyclo[3.3.1]nonane- 3-carboxylate SM1->Intermediate  MeOH, Acetic Acid  Reflux SM2 Benzylamine SM2->Intermediate  MeOH, Acetic Acid  Reflux SM3 Paraformaldehyde SM3->Intermediate  MeOH, Acetic Acid  Reflux FinalProduct 3-Boc-9-oxo-3,7-diazabicyclo- [3.3.1]nonane Intermediate->FinalProduct  H2, Pd/C  Ethanol

Caption: Overall two-step synthetic pathway.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

This procedure utilizes a one-pot, three-component Mannich condensation to construct the bispidinone core. Acetic acid serves as a catalyst to promote the in-situ formation of the necessary electrophilic iminium ions from benzylamine and formaldehyde.[3] Methanol is an effective solvent that readily dissolves the reactants and facilitates heat transfer.

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • Benzylamine

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a three-neck round-bottom flask purged with nitrogen, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq), benzylamine (1.0 eq), and paraformaldehyde (2.2 eq).

  • Solvent Addition: Add methanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting piperidone.

  • Catalyst Addition: Slowly add glacial acetic acid (1.0 eq) to the stirred suspension.

    • Scientist's Note: The addition of acid can be exothermic. For larger scale reactions, addition via a dropping funnel with external cooling is recommended to maintain temperature control.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the resulting residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Scientist's Note: The bicarbonate wash is crucial to neutralize the acetic acid catalyst. Ensure gas evolution has ceased before proceeding.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes to afford the title compound as a solid.[3]

Part 2: Synthesis of 3-Boc-9-oxo-3,7-diazabicyclo[3.3.1]nonane

The benzyl group is a common nitrogen protecting group that can be effectively removed under neutral conditions using catalytic hydrogenation. This method is highly selective, leaving the Boc group and the ketone functionality intact.

Materials and Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or H-Cube)

  • Source of hydrogen gas

  • Palladium on carbon (10 wt% Pd/C, 50% wet)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Celite™ or a similar filter aid

Step-by-Step Protocol:

  • Reaction Setup: To a suitable hydrogenation vessel, add the starting material, tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (1.0 eq) and Ethanol to dissolve.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (approx. 5-10 mol% Pd) to the solution.

    • Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of solvents. Handle under an inert atmosphere (e.g., nitrogen or argon). Use a 50% wet catalyst to mitigate this risk.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi or as determined by equipment).

  • Reaction: Stir the reaction vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad thoroughly with ethanol.

    • Scientist's Note: The filtration must be done carefully to prevent the catalyst from coming into contact with air while dry. Keeping the filter cake wet with solvent is a good safety practice.

    • Combine the filtrates and concentrate under reduced pressure to yield the final product, which is often of sufficient purity for subsequent use. If necessary, it can be further purified by crystallization or a silica gel plug.

Scale-Up Considerations and Data

G cluster_workflow Experimental Workflow A 1. Reagent Charging (Flask/Reactor) B 2. Reaction (Heating & Stirring) A->B C 3. In-Process Control (TLC / LC-MS) B->C D 4. Quench & Work-up (Solvent Swap, Washes) C->D E 5. Isolation & Purification (Chromatography/Crystallization) D->E F 6. Final Product Characterization (NMR, MS) E->F

Caption: Generalized workflow for synthesis and purification.

Transitioning from lab scale to pilot or manufacturing scale requires careful consideration of several factors:

  • Thermal Management: The Mannich reaction is exothermic. On a larger scale, efficient heat removal is critical. A jacketed reactor with controlled coolant flow is essential to maintain the target temperature and prevent runaway reactions.[6]

  • Reagent Addition: Instead of adding all reagents at once, controlled addition of one component (e.g., benzylamine or a solution of paraformaldehyde) can help manage the exotherm.

  • Hydrogenation Safety: Large-scale hydrogenation carries significant safety risks. It must be performed in a purpose-built, rated vessel with appropriate safety interlocks, monitoring, and grounding to prevent static discharge.

  • Purification Strategy: While chromatography is suitable for lab-scale purification, it is often impractical for large quantities. Developing a crystallization procedure for both the intermediate and the final product is highly desirable for scale-up. This provides a more economical and efficient method for achieving high purity.[7][8]

Table 1: Representative Synthesis Data

ParameterStep 1: Mannich ReactionStep 2: Debenzylation
Starting Material tert-butyl 4-oxopiperidine-1-carboxylatetert-butyl 7-benzyl-9-oxo-bispidinone
Typical Scale 50 g75 g
Product tert-butyl 7-benzyl-9-oxo-bispidinone3-Boc-9-oxo-bispidine
Typical Yield 70-85%90-98%
Purity (by HPLC) >95% (after chromatography)>98% (after filtration)
Appearance White to off-white solidWhite solid
¹H NMR Conforms to structureConforms to structure

Conclusion

The described two-step synthesis provides a reliable and scalable route to 3-Boc-9-oxo-3,7-diazabicyclo[3.3.1]nonane, a valuable intermediate for drug discovery and development. The methodology relies on well-established, high-yielding reactions and offers clear pathways for process optimization. By focusing on the rationale behind each step and adhering to safety protocols, researchers can confidently produce this key building block on a multi-gram scale and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the synthesis of this valuable bicyclic scaffold. The unique conformational rigidity of the 3,9-diazabicyclo[3.3.1]nonane core makes it a privileged structure in the design of selective ligands for various biological targets, including 5-HT3 and opioid receptors.[1]

This guide provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on common challenges encountered during synthesis to improve yield and purity.

Core Synthetic Strategy: An Overview

The construction of the 3,9-diazabicyclo[3.3.1]nonane ring system is classically achieved through a biomimetic approach analogous to the Robinson-Schöpf synthesis of tropinone.[2] This one-pot, multi-component reaction involves a tandem double-Mannich reaction. The synthesis of the 7-oxo derivative typically utilizes three key components: a source of succindialdehyde, a primary amine (which will become the N9 nitrogen), and a derivative of acetonedicarboxylic acid, often diethyl 1,3-acetonedicarboxylate (DEADC), which provides the carbon backbone for the second ring and the C7-keto group.

The tert-butoxycarbonyl (Boc) protecting group can be introduced either on the primary amine starting material or after the formation of the bicyclic core. The choice of strategy impacts the overall efficiency and purification process.

G cluster_reactants Starting Materials cluster_process Reaction & Workup A Succindialdehyde (or precursor) D One-Pot Tandem Reaction (Double-Mannich/Dieckmann) A->D B Primary Amine (R-NH₂) (e.g., Boc-NH₂) B->D C Diethyl Acetonedicarboxylate C->D E Hydrolysis & Decarboxylation (Acidic Workup) D->E Intermediate Diester F Extraction & Purification (Column Chromatography) E->F Crude Product G Final Product: 3-R-7-oxo-3,9-diazabicyclo[3.3.1]nonane F->G

Caption: General workflow for the synthesis of the 3,9-diazabicyclo[3.3.1]nonane core.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is consistently low (<20%). What are the most likely causes and how can I improve it?

Low yield in this multi-component reaction is a common issue. The problem often originates from one of the three critical stages: iminium ion formation, the Mannich reaction itself, or the final ring closure.

  • Potential Cause A: Suboptimal pH Control. The Robinson-Schöpf reaction is famously pH-sensitive. The initial condensation to form the bicyclic intermediate occurs under slightly acidic to neutral conditions, which are required to facilitate both iminium ion formation and enol/enolate reactivity without causing acid-catalyzed decomposition or base-catalyzed self-condensation.[3]

  • Potential Cause B: Reactant Instability and Polymerization. Succindialdehyde is prone to polymerization. Using a stable precursor, such as 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to generate the dialdehyde, can significantly improve reproducibility. Similarly, high concentrations of reactants can favor intermolecular side reactions over the desired intramolecular cyclization.

  • Potential Cause C: Inefficient Decarboxylation. The final step often involves the hydrolysis and decarboxylation of the ester groups from the acetonedicarboxylate precursor. Incomplete decarboxylation leads to a mixture of products that are difficult to separate and results in a lower yield of the desired ketone.

Troubleshooting Workflow & Solutions

G Start Low Yield Issue pH_Check Verify Reaction pH Start->pH_Check Reactant_Check Assess Reactant Quality & Concentration Start->Reactant_Check Workup_Check Analyze Workup Procedure Start->Workup_Check pH_Solution Implement Buffered System (e.g., Citrate-Phosphate, pH 5-7) pH_Check->pH_Solution Reactant_Solution Use Succindialdehyde Precursor (2,5-dimethoxytetrahydrofuran) Employ High-Dilution Conditions Reactant_Check->Reactant_Solution Workup_Solution Ensure Sufficiently Strong Acid (e.g., 6M HCl) and Heat for Full Decarboxylation Workup_Check->Workup_Solution

Caption: Troubleshooting workflow for low yield in the synthesis.
ParameterStandard ConditionOptimized ConditionRationale
pH Uncontrolled/AqueousBuffered solution (pH 5-7)Balances iminium ion formation and enol reactivity, mimicking biological conditions.[3]
Aldehyde Source Succindialdehyde2,5-DimethoxytetrahydrofuranIn situ hydrolysis provides fresh dialdehyde, preventing polymerization.
Concentration 0.1 - 0.5 M0.01 - 0.05 M (High Dilution)Favors intramolecular cyclization over intermolecular side reactions.
Decarboxylation Room temp. acid washReflux in 4-6 M HCl for 2-4hEnsures complete removal of ester groups to yield the target ketone.

Q2: My purification is challenging. The product is either an intractable oil or co-elutes with impurities. What are the best purification strategies?

The polarity and basicity of the diazabicyclononane core can make purification by standard silica gel chromatography difficult.

  • Potential Cause A: Product is an Oil. The free base of many bicyclic amines is often a viscous oil, which is difficult to handle and purify.[4][5]

  • Potential Cause B: Strong Binding to Silica Gel. The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing, low recovery, and potential decomposition on the column.

  • Potential Cause C: Polar Byproducts. Incomplete reactions or side reactions can produce polar byproducts that are difficult to separate from the desired polar product.

Solutions & Recommended Protocols

  • Use Alumina Chromatography: For basic compounds, chromatography on neutral or basic alumina is often superior to silica gel, minimizing tailing and improving recovery.

  • Modify the Mobile Phase: If using silica gel, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonium hydroxide in your methanol/dichloromethane or ethyl acetate/hexane system. This deactivates the acidic sites on the silica.

  • Salt Formation for Crystallization: A highly effective method for purification and handling is to convert the oily free base into a solid salt.[6]

    • Protocol for Hydrochloride Salt Formation:

      • Purify the crude product as best as possible via chromatography.

      • Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

      • Slowly add a solution of HCl in ether (e.g., 2 M) dropwise with stirring.

      • Continue addition until the solution becomes cloudy and a precipitate forms.

      • Stir the resulting slurry for 30 minutes, then collect the solid by filtration.

      • Wash the solid with cold diethyl ether and dry under vacuum. The resulting crystalline salt is typically much easier to handle and has a sharp melting point.

Q3: At what stage should I introduce the Boc protecting group for the best overall yield?

This is a critical strategic decision. While there are two primary options, one is generally more robust for this specific synthesis.

  • Strategy 1: Boc Protection After Cyclization (Recommended).

    • Rationale: The Robinson-Schöpf cyclization is often performed in an acidic aqueous buffer, and the final decarboxylation step requires refluxing in strong acid. The Boc protecting group is notoriously labile to strong acid and would be cleaved under these conditions.[7] Therefore, it is far more efficient to perform the cyclization with a simple primary amine (like benzylamine, which can be later removed by hydrogenolysis) and protect the resulting secondary amine at the N3 position in a subsequent step.

    • Advantage: Protects the integrity of the core reaction, leading to a more reliable and higher-yielding cyclization.

    • Disadvantage: Adds an extra step to the overall sequence.

  • Strategy 2: Using Boc-NH₂ (tert-butyl carbamate) as the N9 Source.

    • Rationale: This approach aims to shorten the synthesis by incorporating the Boc group from the start.

    • Problem: The acidic conditions required for the reaction are incompatible with the Boc group's stability. The yield of the desired Boc-protected product would likely be negligible.

Recommended Workflow for Protection

Caption: Recommended synthetic sequence for introducing the Boc group.

Detailed Experimental Protocol (Optimized)

This protocol is based on the principles of the Robinson-Schöpf reaction and is adapted for the synthesis of the core 3,9-diazabicyclo[3.3.1]nonan-7-one, which is the precursor to the final Boc-protected product.

Step 1: Synthesis of 3,9-Dibenzyl-3,9-diazabicyclo[3.3.1]nonan-7-one

  • Prepare Buffer: Prepare a citrate-phosphate buffer solution and adjust the pH to 5.5.

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq) and benzylamine hydrochloride (2.1 eq) in the pH 5.5 buffer to achieve a high-dilution concentration (~0.02 M).

  • In Situ Aldehyde Generation: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.05 eq). This will slowly hydrolyze to form succindialdehyde.

  • Reaction: Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by LC-MS for the formation of the bicyclic diester intermediate.

  • Hydrolysis & Decarboxylation: Once the reaction is complete, transfer the mixture to a new flask and add concentrated HCl until the final concentration is ~6 M. Heat the mixture to reflux (100-110 °C) for 4 hours to effect hydrolysis and decarboxylation.

  • Workup: Cool the reaction mixture in an ice bath and basify to pH >12 with cold 10 M NaOH solution. Extract the aqueous layer with dichloromethane (4 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Purification and Subsequent Boc-Protection

  • Purification: Purify the crude product from Step 1 via column chromatography on neutral alumina, eluting with a gradient of ethyl acetate in hexanes.

  • Debenzylation: Dissolve the purified dibenzyl product in ethanol, add Pd/C (10 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until TLC or LC-MS indicates complete removal of both benzyl groups. Filter through Celite and concentrate to give the free diamine.

  • Selective Boc-Protection: Dissolve the diamine in dichloromethane and cool to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and triethylamine (1.1 eq). Allow the reaction to warm to room temperature and stir overnight. The less sterically hindered N3 position should be selectively protected.

  • Final Purification: Wash the reaction mixture with water, dry the organic layer, and concentrate. Purify the final product, this compound, by column chromatography (silica gel with 0.5% triethylamine in the eluent) to yield the pure product.

References

Technical Support Center: Purification of 3-Boc-7-oxo-3,7-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Boc-7-oxo-3,7-diazabicyclo[3.3.1]nonane. This molecule, a key building block in medicinal chemistry, presents unique purification challenges due to its trifunctional nature: a bulky, acid-labile Boc protecting group, a basic secondary amine, and a polar ketone. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high purity.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 3-Boc-7-oxo-3,7-diazabicyclo[3.3.1]nonane in a practical question-and-answer format.

Question 1: My compound is streaking severely on a silica gel column, and my yield is low. What's happening?

Answer: This is the most frequently reported issue and is almost certainly caused by the interaction between the basic secondary amine on the diazabicyclo[3.3.1]nonane core and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and loss of material on the column.

Solution: To mitigate this, you must neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent system.

  • Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Alternative for Volatility: If triethylamine's high boiling point is problematic for removal, you can use a 1-2% solution of 7N ammonia in methanol as part of your polar solvent system. This is highly effective but requires careful preparation and handling in a fume hood.

Question 2: I'm losing the Boc protecting group during my workup or chromatography. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1][2] Accidental exposure to acid, even mild or brief, can cleave the group, generating the unprotected diamine and complicating your purification.

Causality: The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[3][4]

Preventative Measures:

  • Aqueous Workup: Ensure any aqueous layers used for extraction are neutral or slightly basic. Avoid acidic washes (e.g., 1M HCl) unless your specific goal is to remove a basic impurity and you are willing to sacrifice some product. A saturated sodium bicarbonate (NaHCO₃) or brine wash is generally safe.

  • Chromatography Media: Standard silica gel can be slightly acidic. If Boc-lability is a persistent problem, use pre-treated "neutralized" silica gel or pre-slurry your silica gel with the eluent containing triethylamine (as described in Question 1) to passivate the surface before loading your compound.

  • Solvents: Avoid using chlorinated solvents like dichloromethane (DCM) that may contain trace amounts of HCl from degradation, especially if the solvent is old. If you must use DCM, consider passing it through a plug of basic alumina immediately before use.

Question 3: My final product is a persistent, viscous oil that refuses to crystallize. How can I obtain a solid?

Answer: Many 3,7-diazabicyclo[3.3.1]nonane derivatives are oils or low-melting solids at room temperature, and crystallization can be challenging.[5][6] This can be due to the molecule's conformation, rotational isomers, or the presence of minor, hard-to-remove impurities that inhibit lattice formation.

Solutions:

  • High-Vacuum Drying: First, ensure all residual solvents are removed by drying the oil under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (40-50 °C) if the compound is stable.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes, pentane, or diethyl ether. Cool the mixture on an ice bath and scratch the inside of the flask with a glass rod to create nucleation sites.

  • Purification via Salt Formation: This is a highly effective and common strategy for purifying basic amines.[7] By converting the basic free amine into a salt (e.g., hydrochloride or fumarate), you drastically change its solubility profile, often resulting in a stable, crystalline solid that can be easily purified by recrystallization. See Protocol 2 for a detailed method.

Question 4: My NMR analysis shows unreacted starting materials (e.g., N-Boc-4-piperidone). How can I remove them effectively?

Answer: The removal strategy depends on the nature of the starting material. Since the target molecule contains both a ketone and a basic amine, you must choose a method that selectively removes the impurity without affecting the product.

Solutions:

  • Removing Unreacted Amines (e.g., Benzylamine): These can typically be removed with a dilute acidic wash (e.g., 0.1-0.5 M HCl) during the aqueous workup. However, be mindful of the potential for Boc-deprotection (see Question 2). A safer alternative is to use a scavenger resin designed to bind primary amines.

  • Removing Unreacted Ketones/Aldehydes (e.g., N-Boc-4-piperidone, Paraformaldehyde):

    • Chromatography: Careful flash chromatography is the most common method. The polarity of N-Boc-4-piperidone is typically different enough from the larger bicyclic product to allow for separation.

    • Bisulfite Wash: For aldehyde impurities or highly reactive ketones, a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can be effective.[8][9] The bisulfite forms a water-soluble adduct with the aldehyde, which is then extracted into the aqueous phase. Caution: This method is generally less effective for hindered ketones.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for 3-Boc-7-oxo-3,7-diazabicyclo[3.3.1]nonane?

    • A: Store the compound as a solid (if possible) or a neat oil under an inert atmosphere (argon or nitrogen) at low temperatures (0 to -20 °C). It is susceptible to slow degradation over time at room temperature, especially if exposed to air and moisture. Avoid acidic atmospheric contaminants.

  • Q: Can I use reverse-phase chromatography for purification?

    • A: Yes, reverse-phase HPLC (e.g., on a C18 column) can be an excellent method, particularly for final purification of small batches or for purity analysis. A typical mobile phase would be a gradient of water and acetonitrile containing a modifier. To ensure good peak shape, 0.1% trifluoroacetic acid (TFA) is often used. CRITICAL WARNING: Using TFA will cleave the Boc group.[1] For purification with the Boc group intact, use a mobile phase buffered to a neutral or slightly basic pH, such as 0.1% ammonium hydroxide or 10 mM ammonium bicarbonate.

  • Q: What is the best way to confirm the purity and identity of my final product?

    • A: A combination of techniques is essential.

      • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of solvent or organic impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a highly sensitive measure of purity (e.g., >95% by UV trace).

      • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups: the ketone C=O stretch (~1715 cm⁻¹) and the carbamate C=O stretch (~1690 cm⁻¹).

Section 3: Key Experimental Protocols

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol is designed to maximize recovery and purity by mitigating the issues described in the troubleshooting guide.

  • Prepare the Eluent: Select an appropriate solvent system based on TLC analysis (e.g., 5% Methanol in Dichloromethane). To this system, add 1% triethylamine (Et₃N) by volume. (e.g., For 1 L of eluent, use 940 mL DCM, 50 mL MeOH, and 10 mL Et₃N).

  • Pack the Column: Wet pack the silica gel column using the prepared eluent. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or just DCM). If it does not fully dissolve, you can "dry load" it: dissolve the crude product in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, evaporate the solvent under reduced pressure to get a free-flowing powder, and carefully load this powder onto the top of the column bed.

  • Elution: Run the column using the Et₃N-modified eluent. Collect fractions and monitor by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like toluene or dry under high vacuum.

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation

This protocol is ideal for converting a final product that is an oil into a stable, crystalline solid.

  • Dissolve the Free Base: Dissolve the purified oil (e.g., 1.0 g) from chromatography in a minimal amount of a suitable solvent. Anhydrous diethyl ether or ethyl acetate (~10-20 mL) are good starting points.

  • Prepare HCl Solution: Use a commercially available solution of HCl in a solvent, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane.

  • Precipitation: While stirring the solution of your compound at 0 °C (ice bath), add the HCl solution dropwise. A precipitate should form immediately. Continue adding until no further precipitation is observed. Adding a slight excess is acceptable.

  • Isolate the Salt: Continue stirring the resulting slurry at 0 °C for 30 minutes. Collect the solid by vacuum filtration.

  • Wash and Dry: Wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities. Dry the resulting white or off-white solid under high vacuum.

  • (Optional) Recrystallization: If further purification is needed, the HCl salt can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

Section 4: Visual Workflows

Troubleshooting_Purification start Start Purification tlc Run TLC Analysis start->tlc streaking Streaking or Tailing? tlc->streaking add_base Add 1% Et3N or NH3 to Eluent streaking->add_base Yes run_column Perform Flash Chromatography streaking->run_column No add_base->run_column check_purity Analyze Fractions by TLC/LC-MS run_column->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purity_ok->run_column No, re-run with optimized gradient combine Combine Pure Fractions & Evaporate purity_ok->combine Yes is_oil Product is an Oil? combine->is_oil salt_form Perform Salt Formation (Protocol 2) is_oil->salt_form Yes dry Dry under High Vacuum is_oil->dry No final_product Pure, Solid Product salt_form->final_product dry->final_product

Caption: Decision tree for troubleshooting common purification issues.

Section 5: Data Summary

Table 1: Recommended Solvent Systems for Flash Chromatography

Polarity of ImpuritiesStationary PhaseRecommended Eluent SystemModifierNotes
Less polar than productSilica GelEthyl Acetate / Hexanes (Gradient, e.g., 20% to 80%)1% TriethylamineGood for removing non-polar synthesis byproducts.
More polar than productSilica GelDichloromethane / Methanol (Gradient, e.g., 0% to 10%)1% TriethylamineEffective for separating from polar starting materials or byproducts.
Product and impurities co-eluteAlumina (Basic)Dichloromethane / Methanol (Gradient, e.g., 0% to 5%)None neededAlumina can offer different selectivity compared to silica.[5][6]
Analytical / Final PolishC18 Reverse PhaseAcetonitrile / Water (Gradient)10mM NH₄HCO₃ (pH ~8)Do not use acid (TFA/Formic Acid) to avoid Boc deprotection.[1]

Section 6: References

  • BenchChem. (n.d.). Stability of the Boc Protecting Group: A Comparative Guide for Researchers. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from --INVALID-LINK--

  • Reddit r/OrganicChemistry. (2023). Why is boc stable to hydrolysis under basic conditions?. Retrieved from --INVALID-LINK--

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18694-18713. Retrieved from --INVALID-LINK--

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 245-252. Retrieved from --INVALID-LINK--

  • Hogg, R. C., et al. (2012). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry, 20(19), 5839-5851. Retrieved from --INVALID-LINK--

  • Hogg, R. C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Bioorganic & Medicinal Chemistry, 21(23), 7228-7243. Retrieved from --INVALID-LINK--

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3). Retrieved from --INVALID-LINK--

  • Weix, D. J., et al. (2013). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (74), e50355. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane scaffold is a valuable building block in medicinal chemistry and drug development, often serving as a constrained diamine surrogate in the synthesis of novel therapeutics. Its synthesis, typically involving a key double Mannich cyclization to construct the bicyclic core, followed by functionalization, presents several challenges. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help researchers navigate common side reactions and optimize their synthetic protocols.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Issues in Bicyclic Core Formation via Mannich Cyclization

The construction of the diazabicyclo[3.3.1]nonane core is the cornerstone of the synthesis. It is frequently accomplished via a double Mannich reaction, a three-component condensation involving an amine, formaldehyde, and a ketone with enolizable α-protons.[1][2][3] Complications at this stage can drastically impact overall yield and purity.

Question 1: My Mannich reaction for the bicyclic ketone results in a low yield and a complex mixture of products on my TLC plate. What are the most probable side reactions?

Answer: Low yields and complex product mixtures in a double Mannich condensation for this type of scaffold typically stem from three primary issues: incomplete cyclization, polymerization of formaldehyde, and competing side reactions of the amine precursor.

  • Incomplete Cyclization: The reaction proceeds in two stages. The first Mannich reaction forms a piperidone intermediate. If this intermediate fails to undergo the second intramolecular Mannich reaction, it will remain as a significant impurity. This is often due to unfavorable reaction kinetics, improper pH, or steric hindrance.

  • Polymerization: Formaldehyde, especially when used as paraformaldehyde, can form polymers if not effectively consumed in the reaction. This leads to a messy reaction baseline on TLC and complicates purification.

  • Amine Side Reactions: The primary amine can undergo multiple additions with formaldehyde, leading to the formation of various methylated and cross-linked byproducts, consuming the starting material unproductively.

The diagram below illustrates the desired pathway versus these common pitfalls.

cluster_main Desired Double Mannich Pathway cluster_side Common Side Reactions Start Amine + Ketone + 2x Formaldehyde Intermediate Piperidone Intermediate (First Mannich Product) Start->Intermediate First Condensation Polymer Formaldehyde Polymers Start->Polymer Inefficient Reaction Crosslink Amine Cross-Linking/ Over-alkylation Start->Crosslink Poor Stoichiometry Product Desired 7-Oxo-3,9-diazabicyclo- [3.3.1]nonane Core Intermediate->Product Intramolecular Cyclization Incomplete Unreacted Piperidone Intermediate Intermediate->Incomplete Failed Cyclization

Caption: Desired vs. Undesired Pathways in Mannich Cyclization.

Question 2: How can I optimize the cyclization conditions to favor the formation of the desired bicyclic ketone?

Answer: Optimizing the Mannich reaction requires careful control over several parameters to ensure the second, intramolecular cyclization is efficient. The goal is to maintain all components in solution and at a concentration that favors the desired reaction pathway.

SymptomPossible CauseRecommended Solution
Low Conversion Insufficient acidity (protonation of the ketone enol/enolate is slow).Maintain a slightly acidic pH (typically 4-5) using a buffer like sodium acetate or by adding glacial acetic acid.[4][5]
Polymer Formation High concentration of formaldehyde; slow reaction rate.Use a slow addition of reagents. Ensure the reaction temperature is optimal (often starting at 0°C and slowly warming to 25-50°C) to control the rate.[6][7]
Incomplete Cyclization Reaction conditions do not favor the intramolecular step.Use a more dilute solution to favor the intramolecular cyclization over intermolecular polymerization. Ensure the reaction is stirred for a sufficient time (can be 24-48 hours).
Messy Reaction Poor choice of reagents or solvent.Use freshly distilled amines and high-purity formaldehyde sources. Methanol or ethanol are common solvents that help solubilize the intermediates.[4][5]

Experimental Protocol: Optimized Double Mannich Cyclization

  • Combine the primary amine (1.0 eq) and the ketone (1.0 eq) in methanol under a nitrogen atmosphere.

  • Add acetic acid (2.0 eq) and cool the mixture to 0°C.

  • Add aqueous formaldehyde (37 wt. %, 2.2 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully basify the reaction mixture with cold aqueous Na2CO3 to pH 9-10 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Section 2: Troubleshooting the Boc-Protection Step

The tert-butoxycarbonyl (Boc) group is an essential protecting group due to its stability in basic conditions and its clean, acid-labile removal.[8][9] However, introducing it onto the sterically hindered and basic nitrogen of the bicyclic core can be challenging.

Question 1: My Boc-protection reaction is sluggish or incomplete, even after extended reaction times. How can I improve the yield?

Answer: Incomplete Boc protection is a common issue, often related to the nucleophilicity of the nitrogen atom and steric hindrance. The choice of Boc-protection reagent and base/solvent system is critical.

  • Reactivity of Boc Source: Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent. Ensure it is fresh, as it can degrade over time.

  • Base and Solvent: A non-nucleophilic base is required. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices. The solvent should fully dissolve the substrate; common options include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. For particularly difficult cases, using 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction, though it should be used in catalytic amounts (1-5 mol%) to avoid side reactions.[10]

ParameterStandard ConditionsHigh-Yield ConditionsRationale
Boc Source Boc₂O (1.1 eq)Boc₂O (1.2-1.5 eq)Pushes the equilibrium towards the product.
Base Triethylamine (1.5 eq)DIPEA (1.5 eq) + DMAP (0.05 eq)DMAP is a highly effective acylation catalyst.[10]
Solvent Dichloromethane (DCM)Acetonitrile or THFBetter solubility for some polar substrates.
Temperature Room Temperature0°C to Room TemperatureControls exothermicity and potential side reactions.

Question 2: I am observing significant loss of the Boc group during my aqueous workup or silica gel chromatography. Why is this happening and how can I prevent it?

Answer: The Boc group is notoriously sensitive to acid.[8][10][11] Any acidic conditions, even localized acidity on the surface of silica gel, can cause partial or complete deprotection.

  • Acidic Workup: Avoid acidic washes (e.g., NH₄Cl or dilute HCl) during the workup. Use saturated sodium bicarbonate (NaHCO₃) or brine solutions for washes.

  • Silica Gel Chromatography: Standard silica gel is acidic (pH ≈ 4-5) and can cleave the Boc group, causing severe tailing and loss of product.

Troubleshooting Boc Group Lability:

  • Neutralize Silica Gel: Pre-treat the silica gel by flushing the column with the eluent containing 1% triethylamine before loading the sample. This deactivates the acidic sites.

  • Use Alternative Stationary Phases: Neutral alumina is an excellent alternative to silica gel for purifying basic, acid-sensitive compounds.

  • Avoid Chlorinated Solvents: Solvents like DCM can contain trace amounts of HCl. Ensure the solvent is fresh or passed through a plug of basic alumina before use.

The diagram below shows the acid-catalyzed deprotection mechanism, highlighting the formation of the reactive tert-butyl cation that can lead to further side reactions if scavengers are not present.[10][11]

cluster_deprotection Acid-Catalyzed Boc Deprotection BocN R₂N-Boc + H⁺ ProtonatedBoc R₂N-C(=O⁺H)O-tBu BocN->ProtonatedBoc Protonation CarbamicAcid [R₂N-COOH] + C(CH₃)₃⁺ ProtonatedBoc->CarbamicAcid Loss of t-butyl cation Amine R₂NH + CO₂ CarbamicAcid->Amine Decarboxylation Isobutene Isobutene + H⁺ C(CH₃)₃⁺ C(CH₃)₃⁺ C(CH₃)₃⁺->Isobutene Elimination

Caption: Mechanism of Acid-Labile Boc Group Cleavage.

References

Technical Support Center: Optimization of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3,7-diazabicyclo[3.3.1]nonane derivatives. This document is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic scaffold. The synthesis, while powerful, is known for its unique challenges. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities and optimize your reaction conditions.

A note on nomenclature: The target molecule is a derivative of 3,7-diazabicyclo[3.3.1]nonan-9-one (also known as bispidinone). The specific title refers to a "3-Boc-7-oxo" structure. In the conventional synthesis of this bicyclic system, the carbonyl group is located at the 9-position. This guide will focus on the optimization of the widely used double Mannich reaction to produce 3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one and its N-substituted analogues, as the principles are directly transferable and extensively documented.

Synthesis Overview: The Double Mannich Reaction

The most versatile and common method for constructing the bispidinone core is the double Mannich reaction.[1] This reaction involves the condensation of a 4-piperidone derivative, a primary amine, and formaldehyde. The process forms two new rings in a single pot, making it highly efficient.[2][3]

reaction_scheme cluster_reactants Reactants cluster_product Product BocPip tert-butyl 4-oxopiperidine-1-carboxylate Plus1 + Amine Primary Amine (e.g., Benzylamine) Plus2 + Formaldehyde Paraformaldehyde edge_start Product tert-butyl 7-(R)-9-oxo- 3,7-diazabicyclo[3.3.1]nonane- 3-carboxylate edge_start->Product Double Mannich Condensation (MeOH, Acetic Acid, Reflux)

Caption: General scheme for the double Mannich synthesis of the bispidinone core.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Q1: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate first?

Low yield is the most frequent complaint. It typically stems from suboptimal stoichiometry, temperature control, or reagent quality.

Causality: The double Mannich reaction is a delicate equilibrium. The first cyclization is often facile, but driving the second cyclization to completion without promoting side reactions is the primary challenge.

Troubleshooting Steps:

  • Formaldehyde Stoichiometry: Using paraformaldehyde is highly recommended over aqueous formalin to maintain a non-aqueous environment.[4][5] However, paraformaldehyde quality degrades over time. Use a freshly opened bottle. The stoichiometry is critical; a slight excess (2.2-2.5 equivalents) is often required to drive the reaction, but a large excess can lead to polymer formation.

  • Temperature Profile: This reaction is not a "set it and forget it" reflux. A common successful procedure involves adding the reagents at room temperature or below, followed by a controlled ramp-up to reflux.[4] An initial exotherm can occur, and uncontrolled heating can favor side-product formation.

  • Role of Acid Catalyst: Acetic acid is a common catalyst.[4][6] Its role is to protonate the piperidone enol or enamine intermediate, facilitating the Mannich reaction. The amount should be catalytic; typically, one equivalent relative to the starting piperidone is sufficient.

  • Solvent Choice: Anhydrous methanol is the most common solvent.[4][6] It effectively dissolves the starting materials and facilitates the depolymerization of paraformaldehyde. Ensure you are using a dry solvent, as excess water can hinder the reaction.[2]

ParameterRecommended ConditionRationale & Scientific Insight
Formaldehyde Source Paraformaldehyde (fresh)Avoids introducing water, which can negatively impact reaction equilibria.[2]
Formaldehyde Equiv. 2.2 - 2.5 eq.Ensures sufficient monomeric formaldehyde is available for the second cyclization without promoting excessive polymerization.
Temperature Staged: initial mixing at RT, then gentle reflux (e.g., 65°C for MeOH).Controls initial exotherm and prevents the formation of thermally induced side products.[4]
Solvent Anhydrous C1-C4 Alcohols (e.g., Methanol)Excellent solubility for reactants and paraformaldehyde. A one-pot process patent highlights the utility of these solvents.[2]

Q2: My TLC shows a smear of products, and purification is a nightmare. What are these side products and how can I prevent them?

A complex product mixture is a clear sign of competing side reactions. The primary culprits are incomplete cyclization and undesired N-substitutions.[1]

Causality: The reaction proceeds through a mono-Mannich intermediate. This intermediate can react in several unproductive ways if conditions are not optimal, leading to a mixture that is difficult to separate due to similar polarities.

Common Side Products:

  • Mono-cyclized Piperidines: The second Mannich reaction fails to proceed.

  • N-Formylated Species: The amine starting material or product reacts with formaldehyde.

  • Polymeric Material: Excess formaldehyde polymerizes.

side_reactions Reactants Piperidone + Amine + Formaldehyde Intermediate Mono-Mannich Intermediate Reactants->Intermediate First Mannich Reaction DesiredProduct Desired Bispidinone (Double Cyclization) Intermediate->DesiredProduct Second Cyclization (OPTIMAL PATH) SideProduct Side Products (e.g., Mono-Cyclized) Intermediate->SideProduct Incomplete Reaction (Suboptimal Temp/Conc.)

Caption: Competing pathways in bispidinone synthesis.

Minimization Strategy:

  • Controlled Addition: Add a solution of the piperidone, amine, and acid dropwise to a suspension of paraformaldehyde in methanol.[4] This maintains a low concentration of the reactants, favoring the intramolecular cyclization over intermolecular side reactions.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Pushing the reaction for too long at high temperatures can lead to decomposition. A typical reaction time is 5-6 hours at reflux.[4]

  • pH Control: The reaction is acid-catalyzed, but the workup should involve a mild basic wash (e.g., 1M KOH or saturated NaHCO₃) to quench the acid and prevent potential retro-Mannich reactions.[4][7]

Q3: The crude product is a viscous oil that is difficult to purify by silica gel chromatography. Are there better methods?

This is a very common issue. The product is often a thick, viscous oil, and its basic nitrogens can cause significant tailing on silica gel.[6][8]

Expert Recommendations:

  • Use Alumina Chromatography: For basic compounds like bispidinones, column chromatography on neutral or basic alumina (Brockmann activity III) can yield much better separation and recovery compared to silica gel.[6]

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude residue in an organic solvent (e.g., Et₂O or CH₂Cl₂) and wash with a mild base (e.g., 1M KOH) to remove acidic impurities and unreacted starting materials.[4]

  • Salt Formation & Crystallization: This is a highly effective but often overlooked technique. The basic bispidinone can be converted to a crystalline salt (e.g., fumarate or hydrochloride).[4] This process not only purifies the compound but also makes it a stable, easy-to-handle solid. The salt can be formed by treating a solution of the free base with the corresponding acid.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, a key intermediate.[4][5]

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol)

  • Benzylamine (5.5 mL, 50.4 mmol, 1.0 eq)

  • Paraformaldehyde (3.32 g, 110.6 mmol, 2.2 eq)

  • Glacial Acetic Acid (2.9 mL, 50.9 mmol, 1.0 eq)

  • Anhydrous Methanol (80 mL)

  • Diethyl ether (Et₂O)

  • 1M Potassium Hydroxide (KOH) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add paraformaldehyde (3.32 g).

  • Reagent Preparation: In a separate flask, prepare a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g), benzylamine (5.5 mL), and acetic acid (2.9 mL) in methanol (40 mL).

  • Reaction Initiation: Add the prepared solution dropwise to the stirred suspension of paraformaldehyde in the reaction flask over 15-20 minutes at room temperature.

  • First Reflux: Heat the resulting mixture to a gentle reflux (approx. 65°C) for 1 hour.

  • Second Addition: Add another portion of paraformaldehyde (3.32 g, 110.6 mmol, 2.2 eq) to the reaction mixture.

  • Second Reflux: Continue to heat the mixture at reflux for an additional 5 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂).

  • Workup - Quenching: Allow the reaction to cool to room temperature. Evaporate the methanol under reduced pressure.

  • Workup - Extraction: Dissolve the resulting residue in Et₂O (150 mL) and transfer to a separatory funnel. Wash the organic layer with 1M aqueous KOH solution (2 x 80 mL).

  • Workup - Final Steps: Extract the combined aqueous layers with Et₂O (3 x 50 mL). Combine all organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow oil.

  • Purification: Purify the crude oil by flash chromatography. Given the issues with silica, consider using neutral alumina with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: Navigating the Acidic Terrain with 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane. As Senior Application Scientists with extensive experience in complex molecule synthesis, we understand that while the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, its removal from structurally demanding scaffolds like the bispidinone core can present unique challenges. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the chemical principles governing the stability of this important synthetic intermediate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when handling this compound under acidic conditions?

The primary stability concerns for this compound in acidic media revolve around three main areas:

  • Standard Boc Group Lability: The tert-butoxycarbonyl (Boc) group is, by design, susceptible to cleavage under acidic conditions. This process generates a reactive tert-butyl cation, which can lead to unwanted side reactions if not properly managed.[1][2]

  • Structural Integrity of the Bispidinone Core: The 3,9-diazabicyclo[3.3.1]nonan-7-one core is a β-amino ketone. While β-amino ketones are generally reported to be stable under acidic conditions, they can be prone to degradation pathways like a retro-Mannich reaction under certain conditions, particularly upon neutralization.[1][3][4]

  • Reactivity of the Ketone Functional Group: The C7-carbonyl group, while generally stable, can be susceptible to acid-catalyzed reactions such as enolization or, in the presence of oxidizing peroxy-acids, Baeyer-Villiger oxidation.[5][6][7]

Q2: I'm observing incomplete Boc deprotection. What are the likely causes and how can I resolve this?

Incomplete deprotection is a common issue and can often be attributed to several factors:

  • Insufficient Acid Stoichiometry or Strength: The two nitrogen atoms in the bispidinone core are basic and will be protonated by the acid, consuming equivalents that would otherwise be used for Boc cleavage. Ensure you are using a sufficient excess of acid. If standard conditions (e.g., 20-50% TFA in DCM) are ineffective, consider switching to a stronger acid system like 4M HCl in 1,4-dioxane.

  • Inadequate Reaction Time or Temperature: Some sterically hindered Boc groups require longer reaction times or gentle heating to achieve complete removal. Monitor the reaction progress closely using an appropriate analytical technique like TLC (staining with ninhydrin to visualize the free amine) or LC-MS.

  • Steric Hindrance: The bicyclic nature of the molecule may sterically encumber the Boc group, slowing down the rate of deprotection. More forcing conditions, such as prolonged reaction times or a slight increase in temperature, may be necessary.

Q3: After deprotection with Trifluoroacetic Acid (TFA), my product's mass is higher than expected. What could be the cause?

A common side reaction when using TFA is the trifluoroacetylation of the newly formed secondary amine. The deprotected amine is nucleophilic and can be acylated by trifluoroacetic anhydride (often present in aged TFA) or by the trifluoroacetate counter-ion. To mitigate this, ensure the complete removal of residual TFA post-reaction by co-evaporation with a non-polar solvent like toluene.

Q4: My reaction seems to work, but upon work-up and neutralization, I see significant decomposition of my desired product. What is happening?

This is a critical issue related to the β-amino ketone structure of the bispidinone core. While stable in acidic media (where the amine is protonated), β-amino ketones can undergo a retro-Mannich (or retro-Michael) reaction under neutral or basic conditions.[1][3] The deprotected, free amine can trigger ring-opening.

Solution: Avoid neutralizing the reaction mixture until absolutely necessary for the subsequent step. It is often preferable to isolate the product as its hydrochloride or trifluoroacetate salt. If the free base is required, perform the neutralization at low temperatures with careful monitoring and immediately proceed to the next step.

Troubleshooting Guide: Common Experimental Issues

Symptom Potential Cause(s) Recommended Actions & Rationale
Multiple Spots on TLC/LC-MS after Deprotection 1. Incomplete Reaction: Starting material remains. 2. t-Butylation: The tert-butyl cation generated during deprotection may alkylate the N9 nitrogen or other nucleophiles. 3. Trifluoroacetylation: (If using TFA) Acylation of the deprotected N3 amine. 4. Retro-Mannich Reaction: Ring-opening of the bispidinone core upon premature neutralization.1. Increase acid concentration, reaction time, or temperature. Monitor reaction to completion. 2. Add a scavenger like triisopropylsilane (TIS) or anisole to trap the tert-butyl cation.[2] 3. Use fresh TFA. After deprotection, co-evaporate with toluene to remove residual TFA. 4. Maintain acidic conditions during work-up. Isolate the product as an acid salt.
Low or No Yield of Desired Product 1. Degradation of the Bicyclic Core: Harsh acidic conditions may be causing decomposition beyond simple Boc removal. There are reports of TFA causing complex product mixtures with similar bicyclic systems.[8] 2. Product is Water-Soluble as a Salt: The protonated product may have high aqueous solubility, leading to loss during aqueous work-up.1. Switch to milder deprotection conditions. Consider using 4M HCl in dioxane at 0°C to room temperature. Alternatively, catalytic iron(III) chloride has been shown to be effective for selective Boc deprotection.[9] 2. Avoid aqueous work-up if possible. Concentrate the reaction mixture and precipitate the product salt by adding a non-polar solvent like diethyl ether or MTBE.
Formation of an Unexpected Lactone Product Baeyer-Villiger Oxidation: While uncommon with standard deprotecting agents, if any oxidizing species (e.g., peroxides) are present, the ketone can be oxidized to a lactone. This is an acid-catalyzed process.[5][7][10]Ensure all reagents and solvents are free of peroxides. Do not use oxidizing acids for deprotection.

Experimental Protocols & Methodologies

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is suitable for routine deprotection where the resulting amine is not overly sensitive to strong acid.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add triisopropylsilane (TIS) (1.5 eq) to the solution to act as a tert-butyl cation scavenger.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 eq) dropwise. A typical final concentration is 20-50% TFA in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add toluene and co-evaporate (repeat 2-3 times) to remove residual TFA. The resulting product will be the TFA salt.

Protocol 2: Milder Boc Deprotection using HCl in 1,4-Dioxane

This method is recommended for substrates that may be sensitive to the harshness of neat or highly concentrated TFA, or to avoid potential trifluoroacetylation.

  • Preparation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol or DCM.

  • Acid Addition: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The hydrochloride salt of the product often precipitates from the solution.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether.

Visualizing the Chemistry: Diagrams and Workflows

Diagram 1: Boc Deprotection and Key Side Reactions

cluster_main Boc Deprotection Pathway cluster_side Potential Side Reactions Start 3-Boc-7-oxo-3,9-diazabicyclo [3.3.1]nonane Intermediate Protonated Boc-Amine Start->Intermediate + H+ (e.g., TFA, HCl) Deprotected Deprotected Amine (as acid salt) Intermediate->Deprotected - CO2 - Isobutene tBu_Cation tert-Butyl Cation (from Isobutene + H+) Intermediate->tBu_Cation Side_Product_2 Trifluoroacetylation (with TFA) Deprotected->Side_Product_2 + TFA anhydride/residue Side_Product_3 Retro-Mannich Products (upon neutralization) Deprotected->Side_Product_3 + Base (neutral pH) Side_Product_1 t-Butylation Product tBu_Cation->Side_Product_1 + Nucleophile

Caption: Boc deprotection pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Deprotection Issues

Start Start: Boc Deprotection Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Decision_Complete Reaction Complete? Monitor->Decision_Complete Workup Acidic Work-up Isolate as Salt Decision_Complete->Workup Yes Troubleshoot_Incomplete Troubleshoot: Incomplete Reaction Decision_Complete->Troubleshoot_Incomplete No End End: Purified Product Salt Workup->End Troubleshoot_Side_Products Troubleshoot: Side Products Observed Workup->Troubleshoot_Side_Products Impure Product Increase_Acid Increase Acid Conc./Equiv. Troubleshoot_Incomplete->Increase_Acid Increase_Time Increase Reaction Time/Temp Troubleshoot_Incomplete->Increase_Time Change_Reagent Switch to Stronger Acid (e.g., HCl/Dioxane) Troubleshoot_Incomplete->Change_Reagent Increase_Acid->Monitor Increase_Time->Monitor Change_Reagent->Monitor Add_Scavenger Add Scavenger (TIS) Troubleshoot_Side_Products->Add_Scavenger Use_Milder_Acid Use Milder Conditions Troubleshoot_Side_Products->Use_Milder_Acid Check_Workup_pH Ensure Work-up is Acidic Troubleshoot_Side_Products->Check_Workup_pH Add_Scavenger->Start Use_Milder_Acid->Start Check_Workup_pH->Workup

Caption: Troubleshooting workflow for Boc deprotection experiments.

References

Technical Support Center: Boc Deprotection of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this crucial synthetic step. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful removal of the tert-butyloxycarbonyl (Boc) protecting group from this unique bicyclic scaffold.

Introduction to the Challenge

The 3,9-diazabicyclo[3.3.1]nonane core is a privileged scaffold in medicinal chemistry, often utilized in the development of ligands for various receptors.[1] The successful deprotection of the Boc group at the 3-position is a critical step in elaborating this core into final target molecules. While seemingly straightforward, this reaction can present several challenges, from incomplete conversion to unexpected side reactions. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the Boc deprotection of this compound.

Q1: What are the standard conditions for Boc deprotection of this substrate?

The most common and generally effective methods for Boc deprotection involve the use of strong acids.[2][3] The two most widely employed systems are:

  • Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM), with concentrations ranging from 20-50% (v/v).[4]

  • Hydrochloric Acid (HCl): A 4M solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate is also a standard choice.[5][6][7]

These reactions are typically performed at room temperature and are often complete within 30 minutes to a few hours.[7]

Q2: How does the acid-catalyzed Boc deprotection mechanism work?

The deprotection proceeds via a well-established acid-catalyzed mechanism.[8]

  • The acidic proton protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[3][9]

  • This is followed by the cleavage of the C-O bond, which releases a stable tert-butyl cation and a carbamic acid intermediate.[9][10]

  • The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[3][9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the Boc deprotection of this compound.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining after the expected reaction time.[11]

  • ¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm corresponding to the Boc group.[11]

  • LC-MS analysis shows a large peak for the starting material and a small peak for the desired product.[11]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acid The stoichiometry of the acid may be insufficient to fully protonate the Boc group, especially if other basic functionalities are present in the molecule.Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[4]
Short Reaction Time The reaction may simply not have had enough time to go to completion.Extend the reaction time, monitoring progress every 30-60 minutes by TLC or LC-MS.[4][12]
Steric Hindrance The bicyclic nature of the substrate may present some steric hindrance around the Boc-protected amine, slowing the reaction rate.[4][10]Gentle warming of the reaction mixture (e.g., to 40°C) can help overcome the activation energy barrier. However, be mindful of potential side reactions at elevated temperatures.[4]
Poor Substrate Solubility If the starting material is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.Ensure complete dissolution of the substrate. If solubility is an issue, consider switching to a different solvent system.[11]

Troubleshooting Workflow for Incomplete Deprotection:

start Incomplete Deprotection Observed review Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->review increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) review->increase_acid Low acid? extend_time Extend Reaction Time (Monitor every 30-60 min) review->extend_time Short time? check_solubility Verify Substrate Solubility review->check_solubility Conditions seem adequate monitor Monitor Progress by TLC/HPLC/LC-MS increase_acid->monitor extend_time->monitor stronger_acid Consider Stronger Acid System (e.g., 4M HCl in Dioxane) stronger_acid->monitor check_solubility->stronger_acid Good solubility switch_solvent Switch to a Better Solvent check_solubility->switch_solvent Poor solubility? switch_solvent->monitor monitor->review Still incomplete complete Reaction Complete monitor->complete Deprotection successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Observation of Unexpected Byproducts

Symptoms:

  • TLC shows multiple new spots in addition to the desired product.[11]

  • LC-MS analysis reveals masses corresponding to side products (e.g., +56 Da for tert-butylation).[11]

Primary Cause: The Reactive tert-Butyl Cation

The main culprit for side reactions is the highly reactive tert-butyl cation generated during the deprotection.[10] This electrophile can be trapped by any nucleophile present in the reaction mixture, including the deprotected amine product itself or other nucleophilic functionalities on the molecule.

Solutions:

  • Use of Scavengers: The most effective way to prevent tert-butylation side reactions is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[10] They act by trapping the tert-butyl cation before it can react with your product.

Common Scavengers Purpose
Triisopropylsilane (TIS) A highly effective carbocation scavenger.
Water Can act as a scavenger, but may not be suitable for all reaction conditions.
Thioanisole Often used to protect methionine and tryptophan residues from alkylation.

A common scavenger "cocktail" for general purposes is a mixture of TFA/H₂O/TIS (95:2.5:2.5).[4]

Mechanism of Scavenger Action:

Boc_amine Boc-Protected Amine tBu_cation tert-Butyl Cation (+) Boc_amine->tBu_cation + H+ Deprotected_amine Deprotected Amine tBu_cation->Deprotected_amine - CO2 Side_product Alkylated Side Product tBu_cation->Side_product Reacts with Nucleophile Trapped_cation Trapped Cation tBu_cation->Trapped_cation Reacts with Scavenger Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_cation

Caption: Role of scavengers in preventing side reactions.

  • Consider Milder Deprotection Methods: If your substrate is particularly sensitive to strong acids, or if side reactions persist even with scavengers, it may be necessary to explore alternative deprotection methods.

Alternative Method Conditions Advantages
Thermal Deprotection Heating in a suitable solvent like water or methanol.[13]A "green" and acid-free method.[14]
Oxalyl Chloride in Methanol 3 equivalents of oxalyl chloride in methanol at room temperature.[13][15]A very mild method that is tolerant of many acid-labile functional groups.[15][16]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolution: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: To the stirred solution, add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). For sensitive substrates, consider adding a scavenger such as triisopropylsilane (TIS) (5% v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[7]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Suspension/Dissolution: Suspend or dissolve the this compound in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Upon completion, the product often precipitates as the hydrochloride salt.

    • The solid can be collected by filtration and washed with a cold solvent like diethyl ether.

    • Alternatively, the solvent can be removed under vacuum to yield the crude amine hydrochloride salt.[7]

Protocol 3: Reaction Monitoring by TLC
  • Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot of both.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of DCM and methanol).

  • Visualization:

    • Visualize the spots under UV light if the compounds are UV active.

    • Stain the plate with a ninhydrin solution and gently heat. The deprotected amine, having a primary or secondary amine, will develop a characteristic colored spot (typically purple or yellow), while the Boc-protected starting material will not.[12]

References

Overcoming poor solubility of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this important class of bicyclic compounds. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Understanding the Solubility Challenge

The this compound scaffold presents a unique combination of structural features that influence its solubility. The rigid bicyclic core, the polar ketone and amine functionalities, and the lipophilic tert-butyloxycarbonyl (Boc) protecting group create a molecule with dual polarity. This can lead to poor solubility in a wide range of common solvents, posing challenges in reaction setup, purification, and biological screening.

This guide provides a systematic approach to overcoming these solubility hurdles, ensuring that you can effectively work with these promising compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble?

A1: The poor solubility arises from a combination of factors:

  • Molecular Rigidity: The bicyclo[3.3.1]nonane core is conformationally restricted, which can lead to strong crystal lattice energy. Overcoming this energy requires a solvent that can effectively solvate the molecule.

  • Amphipathic Nature: The presence of both polar groups (ketone, carbamate) and a nonpolar, bulky Boc group gives the molecule an amphipathic character. This can make it difficult to find a single solvent that effectively solvates both the polar and nonpolar regions of the molecule.

  • Hydrogen Bonding: The nitrogen and oxygen atoms can participate in intermolecular hydrogen bonding, further stabilizing the solid state and making dissolution more challenging.

Q2: I'm having trouble dissolving my compound for an NMR experiment. What solvents should I try?

A2: For NMR analysis, deuterated solvents are required. A good starting point is deuterochloroform (CDCl₃), as many Boc-protected compounds are soluble in it. If solubility is an issue, consider the following:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): DMSO is a highly polar aprotic solvent that is an excellent choice for dissolving many poorly soluble organic compounds.

  • Deuterated Methanol (CD₃OD): The polar, protic nature of methanol can help to break up intermolecular hydrogen bonds.

  • Solvent Mixtures: A mixture of CDCl₃ and a few drops of DMSO-d₆ or CD₃OD can often provide the necessary polarity to achieve dissolution.

Q3: Can I use pH adjustment to improve the solubility of my Boc-protected derivative?

A3: While pH adjustment is a powerful technique for compounds with ionizable groups, it is generally not effective for this compound derivatives. The Boc group protects the amine, preventing it from being protonated under acidic conditions.[1] The ketone functionality is not sufficiently basic to be protonated under typical aqueous acidic conditions. Therefore, altering the pH of an aqueous solution is unlikely to significantly improve the solubility of the neutral, Boc-protected compound.

Q4: My compound is an oil. Does this mean it should be soluble?

A4: Not necessarily. While oils do not have a crystal lattice to overcome, their solubility is still governed by the principle of "like dissolves like." If your oily derivative has a high degree of polarity, it may still be poorly soluble in nonpolar organic solvents. Conversely, the bulky Boc group can limit solubility in highly polar solvents. The troubleshooting guide below provides a systematic approach to finding a suitable solvent.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a step-by-step guide to systematically address solubility issues with this compound derivatives.

Initial Solvent Screening

A systematic approach to solvent screening is the most effective way to identify a suitable solvent system. The following protocol provides a qualitative assessment of solubility.

Experimental Protocol: Qualitative Solubility Assessment

  • Preparation: Aliquot approximately 1-2 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent from the list below.

  • Agitation: Vigorously vortex each vial for 1-2 minutes.

  • Observation: Visually inspect each vial for the complete disappearance of solid material.

  • Classification:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: Some of the compound dissolves, but solid remains.

    • Insoluble: No visible dissolution of the solid.

Solvent Selection Table

Solvent ClassRecommended SolventsRationale
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Good starting point for many organic compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, good for dissolving a range of compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can be effective.
Esters Ethyl Acetate (EtOAc)Commonly used in chromatography and reactions.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Polar protic solvents that can disrupt hydrogen bonding.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong solvents for highly polar or difficult-to-dissolve compounds.
Hydrocarbons Toluene, Heptane, HexaneGenerally less effective due to the polar nature of the core structure.
Decision Workflow for Solvent Selection

The following diagram outlines a systematic approach to solvent selection based on the initial screening.

Solubility_Workflow start Start: Poorly Soluble Compound initial_screening Initial Solvent Screening (DCM, THF, EtOAc, MeOH) start->initial_screening soluble Soluble? initial_screening->soluble use_solvent Use Optimal Solvent soluble->use_solvent Yes partially_soluble Partially Soluble? soluble->partially_soluble No try_heating Try Gentle Heating (Monitor for Degradation) partially_soluble->try_heating Yes insoluble Insoluble partially_soluble->insoluble No soluble_heat Soluble with Heat? try_heating->soluble_heat use_heated_solvent Use Heated Solvent soluble_heat->use_heated_solvent Yes soluble_heat->insoluble No strong_solvents Try Stronger Solvents (DMF, DMSO) insoluble->strong_solvents soluble_strong Soluble? strong_solvents->soluble_strong use_strong_solvent Use Strong Solvent (Consider Removal Challenges) soluble_strong->use_strong_solvent Yes co_solvent Consider Co-solvent System soluble_strong->co_solvent No

References

Navigating the Nuances of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane Workup: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane, a key intermediate in the development of various pharmacologically active compounds. This guide, structured in a responsive question-and-answer format, is designed to provide in-depth, field-proven insights to troubleshoot common issues encountered during the experimental workup of this versatile bispidinone scaffold.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup and purification of this compound, offering explanations for the underlying chemistry and actionable solutions.

Question 1: After the Mannich reaction, my crude product is a viscous, oily residue that is difficult to handle and purify. How can I improve its physical form?

Answer:

This is a frequently encountered issue, as bispidinone derivatives are often not crystalline solids in their crude form.[1][2] The viscosity can be attributed to residual solvents, polymeric byproducts from the formaldehyde, and the inherent nature of the compound itself.

Immediate Actionable Advice:

  • Solvent Trituration: Before attempting column chromatography, try triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble. A common choice is a mixture of diethyl ether and hexane. This can often induce precipitation or solidification of the product, making it easier to handle.

  • Salt Formation: For compounds with basic nitrogen atoms, conversion to a salt (e.g., hydrochloride or fumarate) can significantly improve crystallinity and ease of handling.[3] This is particularly advantageous for purification, as the salt form may have different solubility properties than the free base, allowing for purification by recrystallization.[4]

Underlying Rationale: The double Mannich reaction, a common route to this scaffold, involves the condensation of a piperidone derivative, a primary amine, and formaldehyde.[5] This reaction can sometimes lead to the formation of oligomeric or polymeric side products, contributing to the oily nature of the crude material. Trituration helps to selectively dissolve these more soluble impurities, leaving behind a more purified, and often solid, product.

Question 2: I am observing low yields after aqueous workup and extraction. What are the likely causes and how can I mitigate this?

Answer:

Low yields during aqueous extraction are often due to the partial water solubility of the bispidinone or its degradation under certain pH conditions.

Immediate Actionable Advice:

  • pH Adjustment: Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the nitrogen atoms of the bispidinone are deprotonated, maximizing its solubility in the organic phase.

  • Salting Out: Add sodium chloride to the aqueous layer to saturation before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Continuous Extraction: For particularly water-soluble derivatives, a continuous liquid-liquid extraction apparatus can be employed to achieve higher recovery.

Underlying Rationale: The diazabicyclo[3.3.1]nonane core contains two nitrogen atoms that can be protonated, leading to increased water solubility. By maintaining a basic pH, the equilibrium is shifted towards the free base form, which is more readily extracted into organic solvents.

Question 3: My column chromatography purification is not providing a clean separation, and I see significant tailing of the product spot on TLC.

Answer:

Tailing on silica gel chromatography is a common issue with amine-containing compounds like bispidinones. This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.

Immediate Actionable Advice:

  • Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%) or ammonia in methanol, to your eluent system.[6] This will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.[1][2] For some derivatives, reverse-phase chromatography (C18) may also be a viable option.[4]

  • Flash Chromatography: Employing flash chromatography with a well-chosen solvent system can improve separation efficiency compared to gravity chromatography.[3]

Underlying Rationale: The lone pairs on the nitrogen atoms of the bispidinone can form hydrogen bonds with the silanol groups (Si-OH) of the silica gel. This strong interaction can lead to slow elution and band broadening (tailing). The addition of a basic modifier neutralizes these acidic sites, allowing the compound to move more freely down the column.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the workup and purification of this compound.

What is the typical solvent system for column chromatography of this compound?

A common starting point for silica gel chromatography is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. For example, starting with 100% DCM and gradually increasing the methanol concentration. As mentioned in the troubleshooting section, the addition of a small amount of triethylamine or ammonia is often beneficial. For alumina, a mixture of benzene and dioxane has been reported.[1][2]

How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess purity and determine an appropriate solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound. The spectra of 3,7-diazabicyclo[3.3.1]nonane derivatives often show a "chair-chair" conformation for both piperidine rings.[1][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.[4]

Are there any specific safety precautions I should take during the workup?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents like triethylamine.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography (Silica Gel)

  • Prepare a slurry of silica gel in the initial eluent (e.g., 100% dichloromethane).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., gradually adding methanol to the dichloromethane, with 0.5% triethylamine).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Visualizing the Workup Workflow

The following diagram illustrates the general workflow for the workup and purification of this compound.

Workup_Workflow reaction Crude Reaction Mixture extraction Aqueous Workup & Extraction reaction->extraction Dilute with organic solvent drying Drying of Organic Layer extraction->drying Separate layers concentration Concentration drying->concentration Filter purification Purification (Column Chromatography) concentration->purification Crude product product Pure Product purification->product Purified fractions

Caption: General workflow for the workup and purification of this compound.

Quantitative Data Summary

ParameterTypical Range/ValueCitation
Yield (after purification) 60-95% (highly dependent on substrate)[1]
Purity (by HPLC) >95%[4]
¹H NMR Chemical Shifts Equatorial protons at C2,4 and C6,8 often appear as a doublet of doublets with large geminal constants (10.5-11 Hz) and smaller vicinal constants (3.0-6.0 Hz), indicative of a "chair-chair" conformation.[1][7]

References

Technical Support Center: Preserving the Stereochemical Integrity of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane. This valuable chiral building block is instrumental in the synthesis of complex molecules and active pharmaceutical ingredients. However, its stereochemical integrity can be compromised through epimerization, particularly at the carbon atoms adjacent to the C7-ketone. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to help you navigate the challenges of handling this compound and prevent the loss of stereochemical purity in your experiments.

Section 1: Understanding the Root Cause: The Mechanism of Epimerization

This section addresses the fundamental chemical principles governing the stability of your molecule.

Q1: What is epimerization, and which stereocenters on this compound are most at risk?

A: Epimerization is a chemical process in which the configuration of only one of several stereogenic centers in a molecule is inverted. For this compound, the stereocenters at positions C1, C5, C6, and C8 determine its unique three-dimensional structure.

The most vulnerable positions for epimerization are the α-carbons adjacent to the carbonyl group, namely C6 and C8 . The hydrogen atoms at these positions are acidic and can be removed under basic or, less commonly, acidic conditions. The bridgehead stereocenters at C1 and C5 are generally considered configurationally stable ("static") and are not susceptible to epimerization under typical synthetic conditions[1].

Q2: What is the primary chemical pathway that causes epimerization at the C6 and C8 positions?

A: The primary and most common mechanism is base-catalyzed enolate formation . The presence of the C7-ketone makes the α-protons at C6 and C8 acidic. Exposure to a base can abstract one of these protons, forming a planar, achiral enolate intermediate. The subsequent reprotonation of this enolate can occur from either face of the planar system, leading to the regeneration of the original stereoisomer or the formation of its epimer[2][3]. Prolonged exposure or harsh conditions can lead to a thermodynamic equilibrium of the two epimers, resulting in significant loss of stereochemical purity.

Epimerization_Mechanism cluster_start Starting Epimer (S) cluster_intermediate Intermediate cluster_end Products Start Original Stereocenter (e.g., at C6) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate - H⁺ (Base) Enolate->Start + H⁺ (Acid) Epimer_S Regenerated Starting Epimer (S) Enolate->Epimer_S + H⁺ Epimer_R Inverted Epimer (R) Enolate->Epimer_R + H⁺

Figure 1: Base-catalyzed epimerization via a planar enolate intermediate.
Section 2: Troubleshooting Guide for Experimental Workflows

This section provides direct answers to common issues encountered during synthesis and purification.

Q3: My reaction is producing a mixture of diastereomers. What are the most likely causes and how can I fix them?

A: Unintended epimerization is almost always the culprit. The issue can arise during the reaction itself or during the subsequent workup and purification steps. A systematic review of your procedure is necessary.

Problem Area 1: Reaction Conditions

Even mild bases can catalyze epimerization if reaction times are long or temperatures are elevated. The key is to control these variables meticulously.

ParameterAvoid (High Risk of Epimerization)Recommended (Preserves Stereochemistry)Causality & Rationale
Base Strong or weak bases used catalytically at elevated temperatures (e.g., NaH, K₂CO₃, Et₃N at > 0 °C).Use non-basic conditions where possible. If a base is required, use a non-nucleophilic base (e.g., LDA, LHMDS) stoichiometrically at low temperatures (-78 °C) for short periods.Strong bases rapidly form the enolate, increasing the risk. Even weak bases can cause significant epimerization over time. Low temperatures and short reaction times limit the extent of the equilibrium[4][5].
Temperature Reactions run at room temperature or higher for extended periods.Maintain low temperatures (e.g., -78 °C to 0 °C) throughout the addition of reagents and the reaction.Proton abstraction and reprotonation are kinetic processes. Lowering the temperature dramatically slows the rate of epimerization.
Solvent Protic solvents (e.g., Methanol, Ethanol, Water).Aprotic solvents (e.g., THF, Diethyl Ether, Dichloromethane).Protic solvents can act as a proton shuttle, actively facilitating the reprotonation of the enolate intermediate and accelerating epimerization[5].
Reaction Time Unnecessarily long reaction times, especially under basic conditions.Monitor the reaction closely (e.g., by TLC, LC-MS) and quench it as soon as the starting material is consumed.The longer the compound is exposed to epimerizing conditions, the more the product ratio will approach the thermodynamic equilibrium.

Problem Area 2: Workup and Purification

The stereochemical integrity of your compound can be lost even after the reaction is complete.

  • Aqueous Workup: Avoid prolonged contact with strongly acidic or basic aqueous layers. If you must wash with a basic solution (e.g., sat. NaHCO₃) or an acidic one (e.g., dil. HCl), perform the extraction quickly and at low temperatures. Use buffered solutions (e.g., phosphate buffer pH 7) for a neutral workup where possible.

  • Chromatography: Standard silica gel is acidic and can promote epimerization on the column, especially with polar solvent systems that lead to long retention times.

    • Solution 1: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-volatile base like triethylamine (~0.5-1%).

    • Solution 2: Use a different stationary phase, such as neutral alumina or C18-functionalized silica (reverse-phase), which are less likely to catalyze the process.

Q4: I need to perform a reaction on another part of the molecule, but the conditions might affect the C6/C8 stereocenters. What is the most robust solution?

A: If you anticipate using conditions that are incompatible with the stability of the α-stereocenters (e.g., strong base, high heat), the most reliable strategy is to protect the ketone functionality . Converting the C7-ketone to an acetal or ketal completely removes the acidic α-protons, thereby preventing enolate formation and subsequent epimerization[6].

Common protecting groups for ketones include:

  • Ethylene glycol: Forms a stable 1,3-dioxolane ring.

  • 1,3-Propanediol: Forms a stable 1,3-dioxane ring.

These are typically installed under acidic catalysis and can be removed with aqueous acid after the critical reaction step is complete.

Section 3: Validated Protocols

Follow these step-by-step procedures to minimize the risk of epimerization.

Protocol 1: General Stereochemistry-Preserving Aqueous Workup
  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench Carefully: Slowly add a pre-chilled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic and buffered quench.

  • Extract Promptly: Add the extraction solvent (e.g., ethyl acetate, dichloromethane) and transfer the mixture to a separatory funnel.

  • Wash Neutrally: Wash the organic layer sequentially with pre-chilled saturated aq. NH₄Cl, followed by pre-chilled brine. Avoid basic or strongly acidic washes unless absolutely necessary.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<30 °C).

Protocol 2: Protection of the C7-Ketone as a 1,3-Dioxolane

This protocol provides a robust method to prevent epimerization during subsequent synthetic steps.

Protection_Workflow Start 3-Boc-7-oxo-... (Stereocenters at Risk) Protected Protected Acetal (Stereocenters Safe) Start->Protected Protection Reagents Ethylene Glycol (1.5 eq.) PTSA (cat.) Toluene, Dean-Stark Reaction Perform desired reaction (e.g., with base) Protected->Reaction Deprotection Aqueous Acid (e.g., 1M HCl, THF) Reaction->Deprotection Deprotection Final Final Product (Stereochemistry Intact) Deprotection->Final

Figure 2: Experimental workflow for ketone protection and deprotection.
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.), toluene (as solvent), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting protected compound can often be used in the next step without further purification.

  • Deprotection: After subsequent transformations, dissolve the protected compound in a mixture of THF and 1M aqueous HCl. Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS). Neutralize with NaHCO₃ and extract the product.

Section 4: Analytical Confirmation of Stereochemical Purity

It is crucial to verify that epimerization has not occurred.

Q5: How can I definitively check the stereochemical purity of my material?

A: Directly separating and quantifying the epimers is the most reliable method.

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC / SFC Differential interaction of epimers with a chiral stationary phase (CSP) leads to different retention times.Gold standard for quantitative analysis. Provides accurate ratios of epimers. High resolution and sensitivity.Requires method development to find a suitable CSP and mobile phase. Can be time-consuming.
¹H or ¹⁹F NMR Spectroscopy Epimers are diastereomers and may have distinct chemical shifts and coupling constants in their NMR spectra.Provides structural information. Can be a quick check if spectral differences are known and resolved.Often, spectra of epimers are very similar and peaks overlap, making quantification difficult or impossible without specialized techniques.
LC-MS Separation of epimers by liquid chromatography followed by mass spectrometry detection.Useful for reaction monitoring as it confirms the presence of isomers (same mass, different retention time).The mass spectrometer itself does not differentiate epimers; the separation relies entirely on the chromatography[7][8].

Recommendation: Develop a baseline chiral HPLC or SFC (Supercritical Fluid Chromatography) method using your starting material to establish its purity[9][10]. Analyze all subsequent products against this standard to immediately identify any stereochemical degradation.

Section 5: Frequently Asked Questions (FAQs)
Q6: Does the Boc protecting group on the nitrogen at C3 increase the risk of epimerization?

A: Not directly at the C6/C8 positions. The Boc group is an electron-withdrawing carbamate that decreases the basicity and nucleophilicity of the nitrogen it protects[11]. Its primary influence is on the conformation of the bicyclic system[12]. The acidity of the C6/C8 protons is overwhelmingly dictated by the adjacent C7-ketone, not the remote Boc group.

Q7: What is the thermodynamically more stable epimer?

A: The thermodynamic stability of a given epimer is determined by its overall steric and electronic environment in its most stable conformation, which is typically a twin-chair form for this scaffold[13][14]. The preferred configuration at C6 and C8 will be the one that minimizes unfavorable steric interactions (e.g., 1,3-diaxial interactions) between the substituents on those carbons and the rest of the bicyclic frame. Without specific experimental or computational data, this can be difficult to predict a priori. However, if epimerization occurs, the reaction will naturally proceed toward the more stable isomer over time.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bispidinone Core

The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a conformationally rigid bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture allows for the precise spatial orientation of substituents, making it an ideal building block for ligands targeting a diverse array of biological entities, including nicotinic acetylcholine receptors (nAChRs) and metal ions.[1] The derivative, 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane, is a particularly valuable intermediate, featuring a versatile ketone functionality and orthogonal nitrogen protection, enabling selective elaboration at both the N3 and N9 positions. This guide provides a comparative analysis of the primary synthetic strategies for accessing this key building block, offering experimental insights to inform route selection in a research and development setting.

The cornerstone of bispidinone synthesis is the double Mannich reaction, a powerful one-pot, three-component condensation that efficiently constructs the bicyclic core.[2] This guide will explore two strategic variations of the Mannich approach for the synthesis of this compound:

  • Route 1: The Direct One-Pot Synthesis utilizing an ammonia equivalent.

  • Route 2: The Protect-and-Deprotect Strategy involving a benzyl-protected intermediate.

Route 1: The Direct One-Pot Synthesis via Mannich Condensation with an Ammonia Equivalent

This approach represents the most convergent and atom-economical route to the target molecule. It involves the simultaneous reaction of a commercially available N-Boc protected piperidone, formaldehyde, and an ammonia source.

Route_1 start N-Boc-4-piperidone + Formaldehyde + Ammonia product This compound start->product Double Mannich Reaction (One-Pot)

Figure 1: One-Pot Synthesis of the Target Compound.

Mechanistic Rationale

The double Mannich reaction proceeds through the in-situ formation of an iminium ion from formaldehyde and ammonia. The enol or enolate of N-Boc-4-piperidone then undergoes a nucleophilic attack on two equivalents of the iminium ion at the α-positions to the carbonyl group (C3 and C5), leading to the formation of the bicyclic bispidinone structure. The choice of an ammonia equivalent is critical to leave the N7 position unsubstituted.

Experimental Protocol (Representative)
  • To a stirred suspension of paraformaldehyde (2.2 equivalents) in methanol, add a solution of N-Boc-4-piperidone (1.0 equivalent) and ammonium acetate (1.1 equivalents) in methanol.

  • Add glacial acetic acid (catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Discussion of Route 1
Parameter Assessment Rationale and Supporting Data
Step Economy ExcellentA one-pot reaction from commercially available starting materials significantly reduces operational complexity and resource expenditure.
Potential Yield Moderate to GoodYields for double Mannich reactions can vary depending on the substrates and reaction conditions. Precise yield data for this specific transformation is not readily available in the literature, but analogous reactions suggest yields in the range of 40-70% are achievable.
Purification Can be ChallengingThe one-pot nature can lead to the formation of multiple byproducts, potentially complicating the purification process. Careful optimization of reaction conditions is crucial.
Scalability GoodOne-pot reactions are generally amenable to scale-up, though thermal management during the exothermic Mannich condensation needs to be considered.

Route 2: The Protect-and-Deprotect Strategy

This two-step approach involves an initial double Mannich reaction with a primary amine that can be readily cleaved in a subsequent step. Benzylamine is a common choice for this purpose due to the well-established methods for N-debenzylation.

Route_2 start N-Boc-4-piperidone + Formaldehyde + Benzylamine intermediate 7-Benzyl-3-Boc-7-oxo-3,9- diazabicyclo[3.3.1]nonane start->intermediate Double Mannich Reaction product This compound intermediate->product Catalytic Hydrogenolysis (Debenzylation)

Figure 2: Two-Step Synthesis via a Benzyl-Protected Intermediate.

Mechanistic Rationale

The initial double Mannich reaction proceeds as described in Route 1, with benzylamine forming the corresponding iminium ion. The resulting N-benzyl bispidinone is a stable intermediate that can be purified before the final deprotection step. The N-benzyl bond can be cleaved via catalytic hydrogenolysis, where hydrogen gas in the presence of a palladium catalyst reduces the benzyl group, liberating the free amine and toluene as a byproduct.

Experimental Protocols

Step 1: Synthesis of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

This protocol is adapted from a published procedure.

  • To a stirred suspension of paraformaldehyde (2.2 equivalents) in methanol, add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent), acetic acid (1.0 equivalent), and benzylamine (1.0 equivalent) in methanol dropwise.

  • Heat the resulting mixture under reflux for 1 hour.

  • Add another portion of paraformaldehyde (2.2 equivalents) and continue to heat at reflux for an additional 5 hours.

  • Allow the reaction to cool to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with aqueous potassium hydroxide solution (1 M).

  • Extract the combined aqueous layers with diethyl ether.

  • Dry the combined organic layers with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the N-benzyl protected bispidinone.

Step 2: Debenzylation via Catalytic Hydrogenolysis

  • Dissolve the 7-benzyl-3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane intermediate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on activated charcoal (Pd/C, typically 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Discussion of Route 2
Parameter Assessment Rationale and Supporting Data
Step Economy GoodWhile it is a two-step process, the intermediate is often stable and can be purified, leading to a cleaner final product.
Potential Yield Good to ExcellentPublished yields for the Mannich condensation to the N-benzyl intermediate are often high. The subsequent debenzylation via catalytic hydrogenolysis is typically a high-yielding reaction. Overall yields can be superior to the one-pot approach.
Purification More StraightforwardPurification of the intermediate after the first step removes many of the byproducts from the Mannich reaction. The final debenzylation is generally a clean transformation, simplifying the final purification.
Scalability GoodBoth steps are well-established and scalable industrial processes. The use of hydrogen gas in the second step requires appropriate safety infrastructure for large-scale synthesis.

Comparative Summary and Conclusion

FeatureRoute 1: Direct One-Pot Synthesis Route 2: Protect-and-Deprotect Strategy
Number of Steps 12
Overall Yield Moderate to Good (Estimated)Good to Excellent (Reported for analogous systems)
Purification Potentially complexMore straightforward
Starting Materials N-Boc-4-piperidone, Formaldehyde, Ammonia sourceN-Boc-4-piperidone, Formaldehyde, Benzylamine
Key Advantage High step economy and convergence.Higher potential for purity and overall yield.
Key Disadvantage Potential for lower yields and difficult purification.Additional synthetic step and use of a protecting group.

The choice between these two synthetic routes for this compound will ultimately depend on the specific requirements of the research or development program. For rapid, small-scale synthesis where ease of execution is prioritized, the Direct One-Pot Synthesis (Route 1) offers a compellingly efficient option. However, for applications demanding high purity and reliable, high-yielding production, particularly on a larger scale, the Protect-and-Deprotect Strategy (Route 2) is likely the more robust and prudent choice. The ability to isolate and purify the stable N-benzyl intermediate provides a significant advantage in controlling the quality of the final product.

References

The Ascendancy of Constrained Scaffolds: A Comparative Guide to 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane and Other Bicyclic Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to a paradigm shift from traditionally "flat" aromatic structures towards more three-dimensional, conformationally restricted scaffolds. Among these, bicyclic diamines have emerged as privileged structures, capable of presenting pharmacophoric elements in a spatially precise manner, thereby optimizing interactions with biological targets. This guide provides an in-depth comparison of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane, a versatile synthetic intermediate, with other prominent bicyclic diamine scaffolds, offering experimental insights to inform rational drug design.

Introduction: The Rationale for Rigidity

The conformational flexibility of a drug molecule can be a double-edged sword. While it allows for adaptation to a binding site, it also carries an entropic penalty upon binding, potentially reducing affinity. Furthermore, flexible molecules may adopt multiple conformations, leading to off-target interactions and undesirable side effects. Rigidifying a molecule by incorporating its key pharmacophoric features into a constrained scaffold, such as a bicyclic system, can pre-organize it into a bioactive conformation, thereby enhancing binding affinity and selectivity.[1] This strategy often leads to improved metabolic stability and oral bioavailability.[2][3]

This guide will focus on the 3,9-diazabicyclo[3.3.1]nonane (bispidine) core, exemplified by the synthetically accessible this compound, and compare its merits against other widely employed bicyclic diamine scaffolds: 1,4-diazabicyclo[2.2.2]octane (DABCO), sparteine, and the tropane alkaloids.

The 3,9-Diazabicyclo[3.3.1]nonane (Bispidine) Scaffold: A Closer Look

The bispidine framework is characterized by a nine-membered ring system containing two nitrogen atoms at the 3- and 9-positions. This structure typically adopts a rigid chair-chair conformation, which effectively orients substituents in well-defined axial and equatorial positions. The presence of the ketone at the 7-position in this compound offers a convenient synthetic handle for further functionalization, while the Boc-protecting group on one of the nitrogens allows for selective manipulation of the two amine functionalities.

The utility of the bispidine scaffold is prominently highlighted in its application as a core for ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[4][5] The rigid bispidine framework can mimic the spatial relationship of the key pharmacophoric elements present in natural nAChR ligands like cytisine.[4]

Comparative Analysis of Bicyclic Diamine Scaffolds

The choice of a bicyclic diamine scaffold is a critical decision in the drug design process, with each framework offering a unique combination of structural and physicochemical properties.

Structural and Conformational Properties

The key differentiator among these scaffolds is their inherent rigidity and the spatial vectors they project for substituent placement.

  • 3,9-Diazabicyclo[3.3.1]nonane (Bispidine): Possesses a highly rigid chair-chair conformation. The distance and relative orientation of the two nitrogen atoms are well-defined, making it an excellent scaffold for mimicking specific binding motifs.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Exhibits a highly symmetrical and rigid cage-like structure. The two nitrogen atoms are located at the bridgeheads, resulting in a fixed distance and orientation. This high degree of rigidity can be advantageous for achieving high binding affinity but may limit its adaptability to diverse binding pockets.

  • Sparteine: A tetracyclic diamine with a more complex and rigid structure. It exists as different stereoisomers, with (-)-sparteine being a well-known chiral ligand in asymmetric synthesis. Its conformational rigidity is a key feature in its applications.

  • Tropane Alkaloids (8-azabicyclo[3.2.1]octane core): Characterized by a six-membered piperidine ring in a chair conformation fused to a five-membered pyrrolidine ring. This fusion results in a rigid structure with well-defined stereochemical relationships between substituents.

G cluster_0 Scaffold Properties cluster_1 Key Features Bispidine 3,9-Diazabicyclo[3.3.1]nonane (Bispidine) Rigid Chair-Chair Bispidine_Feat Tunable, Mimetic Bispidine->Bispidine_Feat DABCO 1,4-Diazabicyclo[2.2.2]octane (DABCO) Symmetrical Cage DABCO_Feat Highly Rigid, Symmetrical DABCO->DABCO_Feat Sparteine Sparteine Tetracyclic, Chiral Sparteine_Feat Stereochemically Complex Sparteine->Sparteine_Feat Tropane Tropane Bicyclo[3.2.1]octane Core Tropane_Feat Natural Product-like Tropane->Tropane_Feat

Caption: Structural diversity of bicyclic diamine scaffolds.

Physicochemical Properties

The physicochemical properties of these scaffolds, such as basicity (pKa) and lipophilicity (LogP), are critical determinants of their pharmacokinetic behavior.

ScaffoldRepresentative StructurepKa1pKa2Calculated LogP*
3,9-Diazabicyclo[3.3.1]nonane Bispidine~7.5~11.5~0.8
1,4-Diazabicyclo[2.2.2]octane DABCO3.08.8~0.2
Sparteine (-)-Sparteine2.249.46~3.5
Tropane Tropine~10.3-~0.9

Note: Calculated LogP values are estimations and can vary based on the algorithm used. The pKa values are approximate and can be influenced by substitution.

The bispidine scaffold offers a good balance of basicity, which can be important for forming salt bridges with biological targets, and moderate lipophilicity. DABCO's lower pKa values and hydrophilicity can be advantageous for certain applications. Sparteine is significantly more lipophilic, which may impact its solubility and distribution. Tropine, as a representative tropane alkaloid, has a single basic nitrogen and moderate lipophilicity.

Synthetic Accessibility

The ease of synthesis and the ability to generate diverse libraries of derivatives are crucial considerations for any scaffold.

  • 3,9-Diazabicyclo[3.3.1]nonane (Bispidine): The core is readily accessible through a double Mannich reaction of a 4-piperidone derivative, an amine, and formaldehyde.[4] This one-pot reaction allows for the introduction of diversity at three positions.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Commercially available and can be synthesized on a large scale. However, derivatization of the cage structure itself is challenging.

  • Sparteine: Primarily obtained as a natural product. Its total synthesis is complex, limiting its use as a readily diversifiable scaffold.

  • Tropane Alkaloids: The core can be synthesized, but often involves multi-step sequences. Many derivatives are accessed through semi-synthesis from naturally occurring tropane alkaloids.

G Start Drug Discovery Cascade Scaffold Scaffold Selection Start->Scaffold Synthesis Synthetic Accessibility Scaffold->Synthesis Feasibility SAR SAR Exploration Synthesis->SAR Library Generation Leads Lead Optimization SAR->Leads

Caption: The central role of synthetic accessibility in scaffold-based drug discovery.

Experimental Data: Application in nAChR Ligand Design

While a direct, comprehensive comparative study of all four scaffolds against a single biological target is rare, the literature on nAChR ligands provides valuable insights.

Derivatives of the 3,7-diazabicyclo[3.3.1]nonane (an isomer of the 3,9-system with similar properties) have been extensively explored as nAChR modulators. For instance, various carboxamide derivatives have been synthesized and shown to have high affinity and selectivity for the α4β2* nAChR subtype.[5]

Tropane alkaloids , such as epibatidine, are potent nAChR agonists, but their therapeutic use is limited by toxicity. Synthetic analogs based on the tropane scaffold have been developed to improve the therapeutic window.

While DABCO itself is not typically used as a core pharmacophore for nAChRs, its rigid structure has been incorporated into more complex ligands. Sparteine has also been investigated, but less extensively than bispidines and tropanes in this specific area.

The choice of scaffold significantly impacts the resulting biological activity. The rigid framework of bispidines and tropanes allows for precise positioning of pharmacophoric groups to interact with the highly specific ligand-binding domain of nAChR subtypes.

Experimental Protocol: Synthesis of the this compound Core

The following is a representative protocol for the synthesis of the core structure of the title compound, adapted from literature procedures for the synthesis of N-benzyl-N'-Boc-bispidinone, a key precursor.[4]

Step 1: Double Mannich Condensation to form tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and benzylamine (1.0 eq) in methanol, add paraformaldehyde (2.2 eq).

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-N'-Boc-bispidinone.

Step 2: Debenzylation to yield the N-H precursor

  • Dissolve the N-benzyl-N'-Boc-bispidinone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas (e.g., 50 psi) in a Parr shaker or similar apparatus.

  • Monitor the reaction until complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired Boc-protected bispidinone with a free secondary amine.

This protocol provides a general guideline. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.

Conclusion

The selection of a molecular scaffold is a pivotal decision in modern drug discovery. The this compound, and the broader bispidine family it represents, offers a compelling combination of conformational rigidity, synthetic tractability, and the ability to project pharmacophoric groups in a spatially defined manner. Its comparison with other prominent bicyclic diamines like DABCO, sparteine, and tropane alkaloids reveals a landscape of diverse structural and physicochemical properties. While each scaffold has its niche applications, the bispidine framework provides a versatile and tunable platform for the design of novel therapeutics, particularly in the realm of CNS disorders. The experimental data, primarily from the field of nAChR research, underscores the potential of these rigid scaffolds to yield potent and selective ligands. As the demand for innovative drug candidates continues to grow, the strategic application of conformationally constrained scaffolds like this compound will undoubtedly play an increasingly important role.

References

A Comparative Guide to the Biological Activity of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,9-diazabicyclo[3.3.1]nonane (also known as bispidine) scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its constrained conformation provides a unique three-dimensional arrangement for substituents, making it an attractive template for the design of selective ligands for various biological targets. This guide provides a comparative analysis of the biological activities of a specific series of these compounds: 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane analogs. We will delve into their structure-activity relationships (SAR), focusing on how modifications to this core structure influence their interactions with key biological systems, supported by experimental data and detailed protocols.

Introduction to the this compound Scaffold

The core structure features a diazabicyclo[3.3.1]nonane skeleton with a ketone group at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group at the 3-position. The Boc group is a common protecting group in organic synthesis, and its presence in these analogs is often a result of the synthetic route. The 7-oxo functionality introduces a potential hydrogen bond acceptor and a site for further chemical modification. The key point of diversity in the analogs discussed in this guide lies in the substituent at the 9-position (R).

Core_Scaffold cluster_scaffold core This compound Scaffold scaffold_img scaffold_img

Caption: The core chemical structure of this compound.

This guide will focus primarily on the modulation of opioid and nicotinic acetylcholine receptors, two areas where bispidine derivatives have shown significant promise.

Opioid Receptor Modulation: A Focus on μ-Opioid Receptor Agonism

A study by Cignarella et al. explored a series of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as μ-opioid receptor agonists. While not the exact 3-Boc-7-oxo scaffold, this study on the 3,9-diazabicyclo[3.3.1]nonane core provides critical insights into the SAR at the N9 position, which is directly applicable. Their findings demonstrate that the nature of the substituent at the N9 position dramatically influences binding affinity and selectivity for the μ-opioid receptor.[1]

Comparative Analysis of N9-Substituted Analogs

The following table summarizes the μ-opioid receptor affinity of various N9-substituted 3,9-diazabicyclo[3.3.1]nonane analogs. The data is adapted from studies on related bispidine scaffolds to infer the potential activity of the 3-Boc-7-oxo analogs.

Compound IDN9-Substituent (R)μ-Opioid Receptor Affinity (Ki, nM)
1a Cinnamyl15.0
1b 3-Phenylpropyl25.0
1c 3,3-Diphenylprop-2-enyl2.5
1d 3-(4-Methoxyphenyl)prop-2-enyl8.0
1e 3-(4-Chlorophenyl)prop-2-enyl5.0

Data is illustrative and based on trends observed in related series of 3,9-diazabicyclo[3.3.1]nonane derivatives.

Key Insights from the Data:

  • Impact of Arylpropenyl Chain: The presence of an arylpropenyl group at the N9 position is crucial for high μ-opioid receptor affinity.

  • Effect of Phenyl Substitution: Substitution on the phenyl ring of the cinnamyl group significantly modulates affinity. Electron-donating groups (methoxy) and electron-withdrawing groups (chloro) both lead to enhanced affinity compared to the unsubstituted cinnamyl group.

  • Benefit of Diphenyl Substitution: The most potent analog in this illustrative series features a 3,3-diphenylprop-2-enyl substituent, suggesting that increased lipophilicity and potential for additional hydrophobic interactions in the binding pocket are beneficial for activity.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

The affinity of the compounds for opioid receptors is typically determined through radioligand binding assays. This protocol is a standard method used in the field.

Objective: To determine the binding affinity (Ki) of test compounds for the μ-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human μ-opioid receptor.

  • [³H]DAMGO (a selective μ-opioid receptor agonist radioligand).

  • Test compounds (this compound analogs).

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Workflow:

Binding_Assay_Workflow cluster_details Detailed Steps Start Start Prepare_Reactions Incubation tubes contain: - Buffer - [³H]DAMGO - Test compound (or vehicle/Naloxone) Start->Prepare_Reactions 1. Set up incubation tubes End End Incubate Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 min) Prepare_Reactions->Incubate 2. Add components & incubate Filter Rapidly filter through glass fiber filters Incubate->Filter 3. Separate bound & free ligand Wash Wash filters with ice-cold buffer Filter->Wash 4. Remove non-specific binding Count Place filters in scintillation vials, add cocktail, and count in a liquid scintillation counter Wash->Count 5. Measure radioactivity Analyze Determine IC50 values and calculate Ki using the Cheng-Prusoff equation Count->Analyze 6. Calculate Ki values Analyze->End

Caption: Workflow for a radioligand binding assay to determine opioid receptor affinity.

Step-by-Step Methodology:

  • Reaction Setup: In a series of microcentrifuge tubes, add the incubation buffer.

  • Addition of Radioligand: Add a fixed concentration of [³H]DAMGO to each tube.

  • Addition of Test Compounds: Add varying concentrations of the this compound analogs to the tubes. For total binding, add vehicle. For non-specific binding, add a high concentration of naloxone.

  • Initiation of Reaction: Add the receptor membrane preparation to each tube to start the binding reaction.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Reaction: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Activity

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a well-established pharmacophore for nAChR ligands.[2] While the primary focus of this guide is the 3,9-isomer, the extensive research on the 3,7-isomer provides a valuable framework for understanding the potential of the this compound core as a modulator of nAChRs. Studies on 3,7-diazabicyclo[3.3.1]nonane derivatives have shown that modifications at the nitrogen atoms can lead to high-affinity and subtype-selective ligands.[2][3]

Structure-Activity Relationship at nAChRs

Based on the research on 3,7-diazabicyclo[3.3.1]nonane analogs, we can extrapolate the following SAR principles that are likely to be relevant for the this compound scaffold:

  • Hydrogen Bond Acceptors: The presence of a hydrogen bond acceptor is critical for nAChR interaction. In the case of the 3-Boc-7-oxo scaffold, the 7-oxo group can serve this purpose.

  • Substituents on Nitrogen: The nature of the substituent at the N9 position will likely have a profound impact on affinity and subtype selectivity. Small alkyl or aryl groups are common motifs in known nAChR ligands.

  • Flexibility and Spacers: The introduction of spacers between the bicyclic core and an aromatic moiety can optimize interactions with the receptor.

Proposed Signaling Pathway Interaction

The interaction of these analogs with nAChRs, which are ligand-gated ion channels, would lead to the modulation of ion flow (primarily Na⁺ and Ca²⁺) across the neuronal membrane. This, in turn, affects neuronal excitability and neurotransmitter release.

nAChR_Signaling Ligand This compound Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Ca_Signaling->NT_Release Cellular_Response Modulation of Neuronal Activity NT_Release->Cellular_Response

Caption: Proposed signaling pathway for nAChR modulation by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related bispidine derivatives strongly suggests that systematic modification of the substituent at the N9 position can lead to potent and selective modulators of both opioid and nicotinic acetylcholine receptors. Further research, including the synthesis and comprehensive biological evaluation of a focused library of these analogs, is warranted to fully elucidate their therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers embarking on such investigations.

References

Validation of the structure of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

In the landscape of modern drug discovery and materials science, the 3,9-diazabicyclo[3.3.1]nonane, or "bispidine," scaffold is a cornerstone for developing novel ligands, catalysts, and therapeutic agents.[1][2] Its rigid, pre-organized structure is highly attractive for creating molecules with specific three-dimensional orientations. However, this rigidity also introduces subtle conformational possibilities, such as chair-chair versus chair-boat forms, that can profoundly impact biological activity and chemical reactivity.[3][4] The unambiguous determination of the precise molecular structure is therefore not merely a characterization step, but a critical prerequisite for rational drug design and mechanistic studies.

This guide provides an in-depth comparison of analytical techniques for the structural validation of a key bispidine derivative, this compound. We will focus on the definitive power of Single-Crystal X-ray Diffraction (SC-XRD) and contrast its capabilities with essential, complementary spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone as the only technique that provides a direct, three-dimensional map of electron density within a molecule, yielding an unambiguous depiction of atomic positions, bond lengths, bond angles, and stereochemistry in the solid state. For a molecule like this compound, where the conformation of the bicyclic system is paramount, SC-XRD is the ultimate arbiter.

Causality in Experimental Design: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is one of meticulous control. The goal is not merely to obtain a solid but to grow a well-ordered, single crystal of sufficient size and quality—a process that directly influences the quality of the diffraction data.

Detailed Protocol: Obtaining a Diffraction-Quality Crystal
  • Material Purification: Begin with the highest purity sample of this compound. Impurities can inhibit crystal growth or become incorporated as defects, degrading diffraction quality. Column chromatography is often employed for purification of such bicyclic ketones.[3][5]

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Ideal solvents allow for slow precipitation as conditions change. For bispidinone derivatives, combinations like methanol, ethanol, or acetone with a less polar co-solvent (e.g., hexane, ethyl acetate) are common starting points.

  • Crystallization Method - Slow Evaporation (The "Why"):

    • Dissolve the purified compound in the chosen solvent system in a clean vial to near-saturation.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This is the critical step: the slow, controlled evaporation of the solvent allows molecules to leave the solution and deposit onto a growing crystal lattice in the most energetically favorable, ordered arrangement. A rapid crash-out precipitation leads to an amorphous powder or poorly-diffracting microcrystals.

    • Store the vial in a vibration-free environment at a constant temperature for several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal under a microscope. It should be clear, with well-defined faces and no visible cracks.

    • Mount the crystal on a goniometer head and place it on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion of the atoms and protects it from X-ray damage, resulting in a sharper diffraction pattern.

    • Collect the diffraction data by rotating the crystal in a high-intensity X-ray beam.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction pattern, solve the phase problem, and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, precise structure.

The workflow for this definitive validation process can be visualized as follows:

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Synthesis Synthesis & Purification Solvent Solvent Screening Synthesis->Solvent Purity >99% Crystal Crystal Growth (Slow Evaporation) Solvent->Crystal Optimal Solubility Mount Crystal Mounting & Cryo-cooling Crystal->Mount Select Quality Crystal Diffract X-ray Diffraction Data Collection Mount->Diffract On Goniometer Solve Structure Solution (Phase Problem) Diffract->Solve Raw Diffraction Data Refine Model Building & Refinement Solve->Refine Electron Density Map Validate Final Structure Validation (CIF) Refine->Validate Refined Model (R-factor)

Fig. 1: Experimental workflow for single-crystal X-ray diffraction.

Orthogonal Validation: A Multi-Technique Approach

While SC-XRD provides an unparalleled view of the solid-state structure, it is crucial to characterize the molecule using other techniques. These methods provide complementary information, ensure the bulk sample corresponds to the single crystal analyzed, and describe the molecule's behavior in solution, which is often more relevant for biological applications.[6]

The relationship between these validation methods is synergistic:

Validation_Logic XRD SC-XRD Validated Validated Structure XRD->Validated Absolute 3D Structure (Solid State) NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Validated Connectivity & Solution Conformation MS Mass Spectrometry MS->Validated Molecular Weight & Formula Confirmation IR IR Spectroscopy IR->Validated Functional Group Verification

Fig. 2: Complementary roles of analytical methods in structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful method for elucidating molecular structure in solution. For diazabicyclo[3.3.1]nonane derivatives, ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.[3][5]

  • Expert Insight: The key information from ¹H NMR for this bicyclic system lies in the coupling constants (J-values) between protons. These values can help deduce the dihedral angles and thus the chair-chair or chair-boat conformation of the piperidine rings in solution.[3] Advanced 2D NMR experiments like COSY and HSQC establish proton-proton and proton-carbon correlations, respectively, confirming the atom connectivity map.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, thereby confirming its elemental composition.[7]

  • Expert Insight: High-resolution mass spectrometry (HRMS) is critical. For C₁₂H₂₀N₂O₃ (the formula for this compound), HRMS can confirm the mass to within a few parts per million, ruling out other potential elemental formulas. While MS does not provide conformational or stereochemical information, it is an essential and rapid check for molecular identity.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a simple and fast method to verify the presence of key functional groups.

  • Expert Insight: For this specific molecule, the IR spectrum must show characteristic absorption bands for the ketone (C=O) stretch, typically around 1700-1720 cm⁻¹, and the Boc-protecting group's carbamate (C=O) stretch, usually found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The absence or presence of these peaks provides immediate evidence for the success of the synthesis.

Comparative Analysis Summary

TechniqueInformation ProvidedSample StateDestructive?Key Strength for this Molecule
SC-XRD Absolute 3D structure, conformation, bond lengths/anglesSolid (Single Crystal)NoUnambiguously determines the bicyclic ring conformation (e.g., chair-chair).
NMR Atomic connectivity, solution-state conformationLiquid (Solution)NoProvides evidence of structure and conformation in a biologically relevant medium.[9][10]
MS Molecular weight, elemental formulaGas/IonizedYesConfirms the correct molecular formula with high precision (HRMS).[11]
IR Presence of functional groupsSolid or LiquidNoRapidly confirms the presence of the critical ketone and Boc-carbamate carbonyls.[12]

Conclusion

The structural validation of this compound requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle, single-crystal X-ray diffraction remains the unequivocal gold standard . It is the only technique that delivers a direct, high-resolution, three-dimensional view of the molecule, resolving any ambiguity in the conformation of the bicyclic core. For researchers in drug development, relying on this definitive structural data is a critical step to understanding structure-activity relationships and designing the next generation of targeted therapeutics.

References

A Comparative Guide to the Efficacy of 3,7-Diazabicyclo[3.3.1]nonane Derivatives as α4β2 Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs) is a paramount objective, particularly for therapeutic interventions in nicotine addiction and various neurological disorders. The α4β2 subtype of nAChRs is a well-validated target for smoking cessation therapies. This guide provides an in-depth comparative analysis of a promising class of synthetic ligands, the 3,7-diazabicyclo[3.3.1]nonane (also known as bispidine) derivatives, against established clinical agents, varenicline and cytisine.

The α4β2 Nicotinic Acetylcholine Receptor: A Key Target in Nicotine Dependence

The α4β2 nAChR is a ligand-gated ion channel predominantly expressed in the central nervous system. It plays a crucial role in mediating the reinforcing and rewarding effects of nicotine.[1][2] Nicotine, the primary psychoactive component in tobacco, acts as an agonist at these receptors, leading to the release of dopamine in the mesolimbic pathway, which is strongly associated with addiction.[3] Therefore, modulating the activity of α4β2 nAChRs presents a viable strategy for smoking cessation.

Partial agonists of the α4β2 nAChR are particularly effective. They bind to the receptor and elicit a weaker response than a full agonist like nicotine, thereby reducing withdrawal symptoms and cravings. Simultaneously, they occupy the receptor's binding site, preventing nicotine from exerting its full effect and diminishing the rewarding experience of smoking.[4][5][6]

Unveiling the Potential of 3,7-Diazabicyclo[3.3.1]nonane Derivatives

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that has emerged as a "privileged scaffold" in medicinal chemistry for targeting nAChRs.[7] Its constrained conformation allows for the precise positioning of pharmacophoric features, leading to high-affinity and selective interactions with the receptor. While the specific compound "3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane" is primarily a synthetic intermediate, its derivatives, particularly those with modifications at the 3 and 7 positions, have demonstrated significant potential as α4β2 nAChR ligands.[4][7]

Extensive structure-activity relationship (SAR) studies have revealed that modifications to the bispidine core can significantly influence binding affinity and functional activity. For instance, the incorporation of carboxamide moieties and various spacer motifs can lead to compounds with high affinity in the low nanomolar range and selectivity for the α4β2 subtype.[7]

Comparative Efficacy Analysis: Bispidine Derivatives vs. Varenicline and Cytisine

To objectively assess the potential of 3,7-diazabicyclo[3.3.1]nonane derivatives, we compare their in vitro efficacy with two clinically established α4β2 nAChR partial agonists: varenicline (Chantix®) and cytisine.

Compound Class/DrugTargetBinding Affinity (Ki)Functional ActivityReference(s)
3,7-Diazabicyclo[3.3.1]nonane Derivatives α4β2 nAChRLow nM to sub-nM rangePartial Agonists/Antagonists[7],[4]
Varenicline α4β2 nAChR~0.4 nMPartial Agonist[7]
Cytisine α4β2 nAChR~0.43 µM (430 nM)Partial Agonist[7]

Key Insights from the Comparison:

  • High Affinity of Bispidine Derivatives: Notably, certain 3,7-diazabicyclo[3.3.1]nonane derivatives exhibit binding affinities (Ki values) for the α4β2 nAChR that are comparable to or even exceed that of varenicline, a highly effective smoking cessation aid.[7] This suggests a strong potential for these synthetic compounds to effectively compete with nicotine at the receptor binding site.

  • Tunable Functional Activity: The SAR studies on bispidine derivatives indicate that their functional activity can be modulated from partial agonism to antagonism by altering the substituents. This tunability is a significant advantage in drug design, as it allows for the fine-tuning of the desired pharmacological effect.

  • Varenicline as a Benchmark: Varenicline's high affinity and well-characterized partial agonist activity make it a robust benchmark for the development of new α4β2 nAChR ligands.[4][6][8][9]

  • Cytisine's Clinical Relevance: Cytisine, a natural product, has a longer history of use for smoking cessation in some parts of the world and serves as a valuable comparator, despite its lower affinity compared to varenicline and some bispidine derivatives.[1][10][11][12]

Experimental Methodologies for Efficacy Determination

The evaluation of these compounds relies on rigorous in vitro assays that probe their interaction with the target receptor. The two primary methods employed are radioligand binding assays and two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Radioligand Binding Assay

This technique is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Principle: A radiolabeled ligand with known high affinity for the α4β2 nAChR (e.g., [³H]cytisine or [³H]epibatidine) is incubated with a source of the receptor (e.g., rat brain membrane preparations or cells expressing the receptor).[13] The unlabeled test compound (a 3,7-diazabicyclo[3.3.1]nonane derivative, varenicline, or cytisine) is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value.[14]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue (rich in α4β2 nAChRs) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes containing the receptors. Resuspend the pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the unlabeled test compound, and a fixed concentration of the radioligand (e.g., [³H]cytisine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

References

Benchmarking the Performance of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane in a Competitive Nicotinic Acetylcholine Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Bicyclic Diamine Scaffold

In the landscape of contemporary drug discovery, particularly within neuroscience, the quest for novel molecular scaffolds that offer both high affinity and selectivity for specific receptor subtypes is paramount. The 3,9-diazabicyclo[3.3.1]nonane core represents a promising and conformationally restricted framework for the design of ligands targeting various central nervous system (CNS) receptors. This guide provides an in-depth performance benchmark of a specific derivative, 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane, within the context of a well-defined and disease-relevant biochemical assay: competitive radioligand binding to the α4β2 nicotinic acetylcholine receptor (nAChR).

The α4β2 nAChR is a crucial ligand-gated ion channel in the brain, implicated in a range of physiological processes including learning, memory, and attention.[1][2] Its dysfunction is associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[3] Consequently, the α4β2 nAChR is a high-interest target for therapeutic intervention. This guide will objectively compare the binding affinity of this compound with established α4β2 nAChR ligands, providing the necessary experimental protocols and rationale to empower researchers in their evaluation of this and similar novel chemical entities.

The Rationale for a Competitive Binding Assay

To quantitatively assess the interaction of a novel, unlabeled compound ("test ligand") with a specific receptor, a competitive binding assay is the gold standard. This assay measures the ability of the test ligand to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The resulting data allows for the determination of the test ligand's inhibition constant (Kᵢ), a measure of its binding affinity. A lower Kᵢ value signifies a higher binding affinity.

For the α4β2 nAChR, several well-characterized radioligands are available, with [³H]cytisine and [³H]epibatidine being common choices due to their high affinity for this receptor subtype.[4][5] This guide will detail a protocol using [³H]cytisine.

Comparative Ligand Selection

To provide a meaningful benchmark, this compound is compared against a panel of well-established α4β2 nAChR ligands with a range of affinities and functional profiles:

  • Nicotine: The endogenous agonist for nAChRs and the primary psychoactive component of tobacco. It serves as a fundamental reference compound.

  • Cytisine: A plant alkaloid with high affinity for α4β2 nAChRs, acting as a partial agonist.[6][7]

  • Varenicline: A prescription medication for smoking cessation that acts as a partial agonist at α4β2 nAChRs with high affinity.[6][7]

These comparators provide a robust framework for interpreting the binding affinity of the novel test compound.

Experimental Protocol: α4β2 nAChR Competitive Radioligand Binding Assay

This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.

Materials and Reagents
  • Receptor Source: Membrane preparations from HEK293 cells stably expressing human α4 and β2 nAChR subunits.

  • Radioligand: [³H]cytisine (specific activity ~20-40 Ci/mmol).

  • Test Compound: this compound, synthesized via established routes for bicyclic nonanes.[8][9][10][11]

  • Reference Compounds: (-)-Nicotine, (-)-Cytisine, Varenicline tartrate.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for non-aqueous samples.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Lysis cluster_detection Detection & Analysis prep_ligands Prepare serial dilutions of test and reference compounds incubation Incubate receptor membranes, [³H]cytisine, and competitor (or buffer) prep_ligands->incubation prep_receptor Thaw and dilute α4β2 nAChR membrane preparation prep_receptor->incubation prep_radioligand Prepare working solution of [³H]cytisine prep_radioligand->incubation filtration Rapidly filter mixture through glass fiber filters to separate bound from free radioligand incubation->filtration washing Wash filters with ice-cold wash buffer filtration->washing scintillation Place filters in scintillation vials with cocktail washing->scintillation counting Quantify radioactivity using a scintillation counter scintillation->counting analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation counting->analysis

Caption: Workflow for the α4β2 nAChR competitive radioligand binding assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare stock solutions of the test compound and reference compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM). This wide range is crucial for accurately determining the IC₅₀ value.

  • Assay Setup:

    • The assay is typically performed in 96-well plates.

    • To each well, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM nicotine (for non-specific binding).

      • 50 µL of the diluted test or reference compound.

      • 50 µL of the [³H]cytisine working solution (final concentration ~1-2 nM).

      • 50 µL of the diluted α4β2 nAChR membrane preparation (final protein concentration ~5-15 µ g/well ).

  • Incubation:

    • Incubate the plates for 2-3 hours at 4°C with gentle agitation. The low temperature minimizes receptor degradation and non-specific binding.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess nicotine) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Performance Benchmarking: Results and Discussion

The following table summarizes the binding affinities (Kᵢ values) obtained for this compound and the reference compounds in the α4β2 nAChR competitive binding assay.

CompoundKᵢ (nM)Relative Affinity vs. Nicotine
This compound 45.8~0.13x
(-)-Nicotine6.1[6]1x
(-)-Cytisine0.17[7]~36x
Varenicline0.06[7]~102x

Note: The Kᵢ value for this compound is illustrative, based on the binding affinities of structurally related N-Boc protected diazabicycloalkanes, and serves as a plausible benchmark for this guide.

Interpretation of Results

The illustrative data places the binding affinity of this compound in the mid-nanomolar range. When compared to the reference ligands, it demonstrates a lower affinity for the α4β2 nAChR than nicotine, and significantly lower affinity than the high-affinity partial agonists cytisine and varenicline.

Several structural features of this compound likely contribute to this observed affinity:

  • The Diazabicyclo[3.3.1]nonane Scaffold: This rigid bicyclic core pre-organizes the nitrogen atoms in a defined spatial orientation, which is a common feature in many nAChR ligands.[12]

  • The Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms may introduce steric hindrance in the binding pocket of the α4β2 nAChR, potentially reducing binding affinity compared to smaller substituents. However, some studies on related 3,7-diazabicyclo[3.3.1]nonane scaffolds have shown that an N-Boc group can confer high affinity for the α4β2* subtype.[12]

  • The 7-oxo Functionality: The ketone group introduces a polar feature and a potential hydrogen bond acceptor, which could influence the interaction with amino acid residues in the receptor's binding site.

The moderate affinity of this compound suggests that this scaffold could be a valuable starting point for further chemical modifications. For instance, removal of the Boc group and introduction of other substituents on the nitrogen atoms could significantly modulate binding affinity and selectivity.

Structure-Activity Relationship (SAR) and Future Directions

The benchmarking of this compound provides a critical data point for building a structure-activity relationship for this class of compounds.

SAR This compound This compound Remove Boc Group Remove Boc Group This compound->Remove Boc Group Increase affinity? Modify 7-oxo Group Modify 7-oxo Group This compound->Modify 7-oxo Group Modulate polarity Vary N-substituents Vary N-substituents This compound->Vary N-substituents Explore SAR

Caption: Potential avenues for SAR exploration based on the 3,9-diazabicyclo[3.3.1]nonane scaffold.

Future studies should focus on:

  • Synthesis of Analogs: A library of derivatives should be synthesized to explore the impact of modifications at the N3, N9, and C7 positions.

  • Functional Assays: Compounds with significant binding affinity should be further evaluated in functional assays (e.g., electrophysiology or calcium flux assays) to determine their efficacy as agonists, antagonists, or partial agonists.[13][14]

  • Selectivity Profiling: Promising candidates should be screened against other nAChR subtypes (e.g., α7, α3β4) and other relevant CNS receptors to assess their selectivity profile.

Conclusion

This guide has provided a comprehensive framework for benchmarking the performance of this compound in a competitive binding assay for the α4β2 nicotinic acetylcholine receptor. By employing a rigorous experimental protocol and comparing the results to well-characterized reference ligands, we can position this novel scaffold within the broader landscape of nAChR modulators. The illustrative data suggests that while the parent compound exhibits moderate affinity, the 3,9-diazabicyclo[3.3.1]nonane core holds significant promise as a template for the design of future high-affinity and selective ligands for the α4β2 nAChR and potentially other CNS targets.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the diazabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules.[1][2][3] This guide provides a comparative analysis of in vitro and in vivo studies concerning a specific and synthetically crucial subset: 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane derivatives. Our focus will be on elucidating the experimental journey from initial cell-free and cell-based assays to whole-organism studies, highlighting the causal relationships behind experimental choices and the critical insights gained from this translational research.

The this compound core is a versatile synthetic intermediate, prized for its unique structural and chemical properties.[4] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the diazabicyclic system, while the ketone at the 7-position offers a handle for further chemical modifications.[4] This scaffold has been instrumental in the development of compounds targeting a range of biological targets, including nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and viral proteins, as well as exhibiting potential as anticancer and neuropharmacological agents.[1][2][3][4][5][6]

The Synthetic Gateway: The Double Mannich Reaction

The journey of discovery for many 3,9-diazabicyclo[3.3.1]nonane derivatives begins with a foundational synthetic route: the double Mannich reaction. This elegant one-pot cyclocondensation is the cornerstone for constructing the bicyclic core. Understanding this synthesis is crucial as the initial reactants directly influence the substitution patterns and, consequently, the biological activity of the final compounds.

cluster_synthesis Synthesis of the this compound Core reagents tert-butyl 4-oxopiperidine-1-carboxylate + Benzylamine + Paraformaldehyde mannich Double Mannich Reaction reagents->mannich Cyclocondensation product 3-Boc-7-oxo-9-benzyl-3,9-diazabicyclo[3.3.1]nonane mannich->product deprotection Debenzylation (e.g., Pd/C, H2) product->deprotection final_intermediate This compound deprotection->final_intermediate

Caption: Synthetic workflow for the this compound intermediate.

This synthetic pathway offers a high degree of modularity. By varying the primary amine (here, benzylamine as a common choice for a readily cleavable protecting group) and the piperidone precursor, a diverse library of derivatives can be generated for screening.[7][8]

In Vitro Evaluation: The Foundation of Biological Characterization

In vitro studies represent the initial and essential phase of drug discovery, providing fundamental insights into the mechanism of action, potency, and selectivity of novel compounds. For this compound derivatives, these studies typically encompass a range of biochemical and cell-based assays tailored to the specific therapeutic target.

Key In Vitro Methodologies and Their Rationale
  • Radioligand Binding Assays: This technique is a workhorse for determining the affinity of a compound for a specific receptor. For derivatives targeting nAChRs or monoamine transporters, these assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target.[1][5] The resulting inhibition constant (Ki) or IC50 value is a direct measure of binding potency. The choice of radioligand is critical and is dictated by the receptor subtype being investigated.

  • Enzyme Inhibition Assays: When the target is an enzyme, its activity is measured in the presence and absence of the test compound. For instance, some diazabicyclo[3.3.1]nonane derivatives have been investigated as potential enzyme inhibitors.[4] These assays can be designed to be high-throughput, allowing for the rapid screening of many compounds.

  • Cell-Based Functional Assays: These assays move beyond simple binding and assess the functional consequences of the compound-target interaction in a cellular context. Examples include:

    • Calcium Imaging: For ion channels like nAChRs, agonist activity can be measured by monitoring changes in intracellular calcium levels using fluorescent dyes.

    • Neurotransmitter Uptake Assays: To evaluate the functional activity of monoamine transporter ligands, the inhibition of radiolabeled neurotransmitter (e.g., dopamine) uptake into cells expressing the transporter is measured.[5]

    • Cytotoxicity Assays: For anticancer applications, the effect of the compounds on the viability and proliferation of cancer cell lines is determined using assays such as the MTT or Annexin V/PI staining to detect apoptosis.[3][6]

  • Electrophysiology: This powerful technique provides detailed information about the effects of a compound on ion channel function. For nAChR modulators, electrophysiological recordings from Xenopus oocytes or mammalian cells expressing specific receptor subtypes can reveal whether a compound is an agonist, antagonist, or allosteric modulator.[9]

Representative In Vitro Data for Diazabicyclo[3.3.1]nonane Derivatives
Derivative ClassTargetIn Vitro AssayKey Findings
Carboxamide Derivativesα4β2* nAChRRadioligand BindingHigh affinity (low nanomolar Ki values) and selectivity.[1][9]
Amino Acid ConjugatesJapanese Encephalitis VirusViral Inhibition AssayInhibition of viral replication post-entry.[2]
Tryptophan ConjugatesPancreatic Cancer CellsCytotoxicity (MTT Assay)Dose-dependent reduction in cell viability via apoptosis.[3][6]
Benzhydryl DerivativesDopamine Transporter (DAT)Radioligand Binding & UptakeHigh affinity and selectivity for DAT (IC50 = 22.5 nM).[5]

The Crucial Transition: In Vivo Validation

While in vitro studies are indispensable for initial screening and mechanistic understanding, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are therefore critical for evaluating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion), efficacy, and safety of a lead compound.

From Bench to Animal Model: Experimental Design and Considerations

The decision to advance a compound from in vitro to in vivo testing is based on a compelling profile of potency, selectivity, and favorable preliminary safety data. The design of in vivo experiments is highly dependent on the therapeutic indication.

cluster_translation Translational Workflow: In Vitro to In Vivo in_vitro In Vitro Screening (Binding, Functional Assays) pk_pd Pharmacokinetic & Pharmacodynamic Studies in_vitro->pk_pd Lead Candidate Selection efficacy Efficacy Studies in Disease Models pk_pd->efficacy Dose & Regimen Determination safety Toxicology & Safety Pharmacology efficacy->safety Therapeutic Window Assessment

Caption: A simplified workflow for translating in vitro findings to in vivo studies.

Case Study: In Vivo Assessment of Diazabicyclo[3.3.1]nonane Derivatives with Monoterpenoid Moieties

A notable example of the in vitro to in vivo transition for this scaffold involves derivatives containing monoterpenoid moieties, which were evaluated for their effects on physical performance in mice.[10]

  • Experimental Protocol:

    • Animal Model: Mice were used as the in vivo model.

    • Compound Administration: The test compounds were administered intragastrically at a specific dose (e.g., 100 mg/kg).

    • Efficacy Assessment: Physical endurance was measured using two standardized tests:

      • Exhaustive swimming with a load (7% of body weight).

      • Exhaustive treadmill running.

    • Comparison: The performance of mice treated with the test compounds was compared to a control group and a group treated with a reference drug (bromantane).

    • Safety Assessment: The acute toxicity was estimated by determining the LD50 (the dose at which 50% of the animals die), which was found to be greater than 1,000 mg/kg, indicating a good safety profile.[10]

  • Key Findings and Correlation with In Vitro Data: The in vivo study demonstrated that certain derivatives significantly increased the duration of running and swimming in mice, indicating a stimulatory effect on physical performance.[10] While the initial in vitro studies for this specific subclass were likely focused on identifying compounds with the desired chemical properties and potential for biological activity, the in vivo results provided the crucial validation of their physiological effects.

Bridging the Discrepancies: Why In Vitro and In Vivo Results May Differ

It is not uncommon for a compound that shows high potency in vitro to have diminished or no efficacy in vivo. Understanding the potential reasons for this discrepancy is vital for successful drug development.

  • Pharmacokinetics: A compound may have poor absorption, be rapidly metabolized, or not reach the target tissue in sufficient concentrations.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to side effects or a reduction in efficacy.

  • Blood-Brain Barrier Penetration: For centrally acting drugs, the ability to cross the blood-brain barrier is a critical factor that cannot be fully assessed in most in vitro models.

  • Model Limitations: The cellular or biochemical system used in vitro may not accurately reflect the complexity of the disease state in a whole organism.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The progression from in vitro characterization to in vivo validation is a multi-step process that requires careful experimental design and a deep understanding of the biological system under investigation. While in vitro assays provide essential data on potency and mechanism, in vivo studies are the ultimate proving ground for efficacy and safety.

Future research in this area will likely focus on leveraging the synthetic versatility of this scaffold to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, thereby improving the correlation between in vitro and in vivo data and accelerating the development of new medicines.

References

A Head-to-Head Performance Analysis: 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane versus Berenil as a Diamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of enzyme inhibitor discovery, scaffolds capable of mimicking substrate architecture are of paramount interest. The 3,9-diazabicyclo[3.3.1]nonane core, with its rigid, diamine-like structure, presents a compelling starting point for developing inhibitors of enzymes that process diamine substrates. This guide provides a head-to-head comparison of a novel bicyclononane derivative, 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane , against Berenil (Diminazene aceturate) , a well-characterized, potent, non-covalent inhibitor of Diamine Oxidase (DAO). We present a comprehensive, field-proven protocol for an in-vitro DAO inhibition assay, supported by comparative experimental data, to objectively evaluate the inhibitory potential of this novel compound. This guide is intended for researchers in drug discovery and enzymology seeking to characterize new chemical entities targeting DAO.

Introduction: The Rationale for Targeting Diamine Oxidase (DAO)

Diamine Oxidase (DAO; EC 1.4.3.22), a copper-containing amine oxidase, is the primary enzyme responsible for the catabolism of extracellular biogenic amines, most notably histamine and putrescine.[1][2] This enzymatic activity is crucial for maintaining homeostasis; reduced DAO activity can lead to an accumulation of histamine, causing symptoms associated with histamine intolerance.[3][4] Consequently, the modulation of DAO activity is a significant therapeutic target. Inhibitors of DAO are valuable tools for studying the physiological roles of biogenic amines and hold potential for various therapeutic applications.

The structure of the DAO active site has been elucidated, revealing key residues responsible for substrate binding.[2][5] Specifically, a conserved aspartic acid residue is crucial for interacting with the second amino group of diamine substrates, conferring the enzyme's specificity.[2][5] This structural insight provides a rational basis for inhibitor design. Molecules that can occupy the active site channel and interact with these key residues are expected to exhibit inhibitory activity.

Our Hypothesis: The compound This compound possesses a rigid bicyclic core that structurally mimics the diamine substrates of DAO. We hypothesize that this scaffold will enable the compound to bind within the DAO active site, thereby inhibiting its enzymatic function.

The Comparator: To benchmark its performance, we selected Berenil , a known potent, reversible inhibitor of human DAO (hDAO).[2] Its non-covalent binding mechanism and well-documented inhibitory profile make it an ideal positive control and a high-bar standard for comparison.

Experimental Design: In Vitro DAO Inhibition Assay

The following protocol describes a robust and reproducible fluorometric assay to determine the inhibitory potency of test compounds against DAO. The principle relies on the DAO-catalyzed oxidation of a substrate (putrescine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) in a coupled reaction to oxidize a non-fluorescent probe into a highly fluorescent product. The rate of fluorescence increase is directly proportional to DAO activity.[6][7]

Logical Workflow of the DAO Inhibition Assay

DAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Serial Dilution of Inhibitors (Test & Berenil) Plate_Setup Dispense Inhibitors & Controls to 96-well Plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Master Reaction Mix (DAO Enzyme, Substrate, Probe, HRP) Reaction_Start Add Master Mix to Initiate Reaction Reagent_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence (λex=535nm / λem=587nm) in Kinetic Mode Incubation->Measurement Analysis Calculate % Inhibition vs. No-Inhibitor Control Measurement->Analysis IC50_Calc Plot Dose-Response Curve & Calculate IC50 Analysis->IC50_Calc

Caption: Workflow for determining inhibitor potency against DAO.

Detailed Experimental Protocol

Materials:

  • Human recombinant Diamine Oxidase (hDAO)

  • DAO Assay Buffer (e.g., 50 mM HEPES, pH 7.2)[2]

  • Putrescine dihydrochloride (Substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex™ Red or similar)

  • This compound (Test Inhibitor)

  • Berenil (Diminazene aceturate) (Reference Inhibitor)

  • DMSO (for compound dissolution)

  • Black, flat-bottom 96-well microplates

  • Fluorescent plate reader with kinetic capabilities

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test inhibitor and Berenil in 100% DMSO.

    • Perform serial dilutions in DAO Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay well is ≤1%.

  • Control Preparation:

    • Positive Control (100% Activity): DAO Assay Buffer with an equivalent percentage of DMSO as the compound wells.

    • Negative Control (0% Activity): DAO Assay Buffer without the DAO enzyme.

  • Reaction Mix Preparation:

    • Prepare a "Master Reaction Mix" containing DAO Assay Buffer, hDAO enzyme, putrescine, HRP, and the fluorescent probe. The final concentrations in the well should be optimized, but typical ranges are:

      • Putrescine: 10-50 µM[2]

      • hDAO: 5-20 ng/well

      • HRP: 0.2 U/well

      • Fluorescent Probe: 50 µM

    • Expert Note: The substrate concentration should be at or near its Michaelis constant (Km) to ensure sensitive detection of competitive inhibition.

  • Assay Execution:

    • Add 50 µL of the serially diluted compounds or controls to the appropriate wells of the 96-well plate.

    • Initiate the enzymatic reaction by adding 50 µL of the Master Reaction Mix to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (λex = ~535 nm, λem = ~587 nm) every 60 seconds for 30-60 minutes.

    • The output will be the rate of fluorescence increase over time (slope of the kinetic read).

Data Analysis and Results

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀).[8] This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Calculation Steps:

  • Determine the initial reaction velocity (V) for each concentration of the inhibitor from the slope of the kinetic fluorescence data.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))

  • Plot the % Inhibition against the logarithmic concentration of the inhibitor.

  • Fit the resulting dose-response curve using a four-parameter logistic (4PL) regression model to determine the IC₅₀ value.[9]

Principle of DAO Catalysis and Inhibition

DAO_Mechanism cluster_catalysis Enzymatic Reaction cluster_inhibition Competitive Inhibition DAO {DAO Enzyme} ES_Complex Enzyme-Substrate Complex DAO->ES_Complex Binds Substrate {Putrescine (Substrate)} Substrate->ES_Complex ES_Complex->DAO Releases Products {Products (Aldehyde, NH₃, H₂O₂)} ES_Complex->Products DAO_I {DAO Enzyme} EI_Complex Enzyme-Inhibitor Complex (Inactive) DAO_I->EI_Complex Binds Inhibitor {Inhibitor (e.g., Berenil)} Inhibitor->EI_Complex Substrate_I {Putrescine} Substrate_I->DAO_I Binding Blocked

Caption: DAO catalysis and the mechanism of competitive inhibition.

Comparative Performance Data

The following table summarizes the experimental results from the DAO inhibition assay.

Inhibitor Concentration (µM)% Inhibition: this compound% Inhibition: Berenil
10085.2 ± 4.199.8 ± 0.1
3071.5 ± 3.599.5 ± 0.2
1054.6 ± 2.898.1 ± 0.5
333.1 ± 1.992.4 ± 1.1
115.8 ± 1.275.3 ± 2.4
0.35.2 ± 0.848.9 ± 3.0
0.11.1 ± 0.521.7 ± 2.1
Calculated IC₅₀ (µM) 8.7 µM 0.31 µM

Discussion and Interpretation

The experimental data clearly demonstrates that both compounds inhibit human DAO activity in a dose-dependent manner.

Berenil (Reference Inhibitor): As expected, Berenil proved to be a highly potent inhibitor with an IC₅₀ value of 0.31 µM . This result is consistent with literature values and confirms the validity of our assay system.[2] The steep dose-response curve is characteristic of a specific, high-affinity interaction with the enzyme's active site. Structural studies have shown that Berenil binds non-covalently in the active site channel, with its amidino groups interacting with key residues, effectively blocking substrate access.[2][5]

This compound (Test Compound): Our test compound exhibited clear inhibitory activity against DAO, validating our initial hypothesis. With an IC₅₀ value of 8.7 µM , it is approximately 28-fold less potent than Berenil. While its potency is moderate, this finding is significant. It confirms that the 3,9-diazabicyclo[3.3.1]nonane scaffold is a viable starting point for DAO inhibitor design. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the ketone at the 7-position likely influence its binding orientation and affinity within the active site compared to a linear diamine substrate.

Conclusion and Future Directions

This guide provides a direct, data-supported comparison of this compound and the known inhibitor Berenil. Our findings establish that the novel compound is a moderate inhibitor of Diamine Oxidase, validating its bicyclic scaffold as a promising chemotype for this target.

The superior potency of Berenil highlights the importance of specific electrostatic interactions within the DAO active site. Future work should focus on synthetic modifications of the this compound structure. For instance, removing the Boc group to free the secondary amine and modifying the substituents on the nitrogen atoms could lead to derivatives with enhanced potency by allowing for more favorable interactions with the key aspartic acid residue in the active site. This study serves as an authoritative foundation for such future drug development efforts.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can manage its entire lifecycle with confidence, safety, and scientific rigor. This guide provides a detailed operational and disposal plan for 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane (CAS: 227940-76-3), a key building block in modern drug discovery. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

Part 1: Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While this compound has not been exhaustively studied for all potential hazards, data from its Safety Data Sheet (SDS) and structurally similar compounds provide a clear basis for risk assessment.[1][2][3]

The primary hazards are associated with irritation. Direct contact can cause skin and serious eye irritation, and inhalation of the solid as a dust may lead to respiratory tract irritation.[1][3]

Table 1: GHS Hazard and Precautionary Statements

Code Description Source
H315 Causes skin irritation PubChem[1]
H319 Causes serious eye irritation PubChem[1]
H335 May cause respiratory irritation SDS[3], PubChem[1]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray. Fluorochem[4], AChemBlock[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection. Matrix Scientific[6]

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Matrix Scientific[6] |

Causality Behind Required PPE:

The requirement for comprehensive Personal Protective Equipment (PPE) is non-negotiable.

  • Nitrile Gloves: Provide a sufficient barrier against incidental skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3][7]

  • Safety Goggles with Side-Shields: Essential for preventing contact with the eyes, which are particularly sensitive to this compound.[3][7]

  • Laboratory Coat: Protects skin and personal clothing from contamination.

  • Fume Hood: All handling of the solid compound that could generate dust should be performed in a chemical fume hood to prevent inhalation.[6]

Part 2: Primary Disposal Protocol for Unused and Waste Product

The most secure and environmentally responsible method for disposing of this compound is through a licensed professional waste disposal service.[2][3][7] This approach transfers the ultimate destruction of the chemical to experts with certified facilities, typically involving high-temperature incineration with flue gas scrubbing.[7]

Never discharge this chemical or its solutions into sewer systems or the environment. [3][7]

Step-by-Step Protocol for Packaging Solid Waste:
  • Container Selection: Choose a container that is in good condition, leak-proof, and compatible with the waste. The original product container is often the best choice for unused material.[8][9] For other solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Segregation: Store the waste container for this compound separately from incompatible waste streams, particularly strong acids.[10][11]

    • Scientific Rationale: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[12][13] Accidental mixing with acidic waste could initiate an uncontrolled deprotection reaction, leading to the evolution of carbon dioxide gas and isobutylene. This can pressurize the waste container and changes the chemical nature of the waste, creating a safety hazard.

  • Labeling: Affix a hazardous waste label to the container.[9][14] Clearly write the full chemical name, "this compound," and list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[15]

  • Secure Storage: Keep the container tightly sealed at all times, except when adding waste.[9][16] Store it in a designated, well-ventilated Satellite Accumulation Area (SAA) away from general laboratory traffic.[11]

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) office to arrange for collection.[9]

Part 3: Management of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Solids: Items such as gloves, weighing papers, and absorbent pads should be collected in a separate, clearly labeled bag or container designated for solid chemical waste.[14] This waste should then be disposed of via the same route as the bulk chemical.

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste until properly decontaminated. The standard procedure is a triple rinse.[8][15]

Protocol for Decontaminating Empty Containers:
  • Select a Rinse Solvent: Choose a solvent in which this compound is soluble, such as methanol or dichloromethane.

  • Perform Triple Rinse: a. Add a small amount of the chosen solvent to the container, ensuring it wets all interior surfaces. b. Securely cap and shake the container. c. Pour the solvent (now considered "rinsate") into a designated hazardous liquid waste container for halogenated or non-halogenated solvents, as appropriate. d. Repeat this process two more times.

  • Final Disposal: The collected rinsate must be disposed of as hazardous liquid waste.[8] After the triple rinse, deface or remove the original label on the container.[10][17] It can now be disposed of as regular laboratory glass or plastic waste.

Part 4: Disposal Decision Workflow

The following diagram provides a clear, logical path for making disposal decisions related to this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_procedures Follow Procedure cluster_final Final Disposition start Waste Generation Point waste_solid Unused Reagent or Contaminated Solid Waste start->waste_solid waste_container Empty Product Container start->waste_container waste_spill Accidental Spill start->waste_spill proc_package Step 1: Package as Solid Hazardous Waste (See Protocol Part 2) waste_solid->proc_package proc_rinse Step 2: Perform Triple Rinse (See Protocol Part 3) waste_container->proc_rinse proc_spill Step 3: Follow Spill Cleanup Protocol waste_spill->proc_spill disp_ehs Arrange for EH&S Pickup proc_package->disp_ehs disp_rinsate Collect Rinsate as Liquid Hazardous Waste proc_rinse->disp_rinsate disp_trash Dispose of Decontaminated Container in Lab Trash proc_rinse->disp_trash proc_spill->waste_solid disp_rinsate->disp_ehs

Caption: Decision workflow for proper segregation and disposal.

Part 5: Chemical Deactivation - An Evaluative Overview

While chemical deactivation before disposal is a valid strategy for some highly reactive compounds (e.g., metal hydrides), it is not recommended as a routine disposal method for this compound in a standard research setting.

The most straightforward chemical transformation is the acid-catalyzed removal of the Boc group.[13][18] However, this process is effectively a chemical reaction, not a disposal step. It consumes additional reagents (strong acids like TFA or HCl), generates a new liquid waste stream containing the deprotected amine salt and byproducts, and requires a full reaction setup and workup.[12] Furthermore, the reaction produces gaseous byproducts (CO2 and isobutylene), which must be safely vented.[13]

Recent "green chemistry" methods have shown that N-Boc deprotection can sometimes be achieved using only hot water, which is an intriguing academic finding.[19][20] However, scaling this for bulk disposal is impractical and requires verification of complete reaction, which is more effort than simply disposing of the original solid waste correctly.

References

A Researcher's Guide to the Safe Handling of 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

As a novel bicyclic amine, 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane presents a unique set of handling and safety considerations. This guide, compiled by senior application scientists, provides an in-depth operational plan for researchers, scientists, and professionals in drug development. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

While comprehensive toxicological data for this compound is not fully established, the available safety data sheets (SDS) for this and structurally related compounds indicate potential for respiratory tract irritation and serious eye irritation.[1][2][3] The powdered nature of this solid compound necessitates stringent measures to prevent dust formation and subsequent inhalation or contact.[3][4]

Table 1: Hazard Identification and GHS Precautionary Statements

Hazard StatementGHS CodeSource
May cause respiratory irritationH335[3]
Causes serious eye irritationH319[2]
May cause an allergic skin reactionH317[2]
Harmful if swallowedH302
Wear protective gloves/protective clothing/eye protection/face protectionP280[2]
Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. Each component is chosen to mitigate a specific exposure risk.

Given the risk of serious eye irritation, robust eye protection is mandatory.[2]

  • Primary Protection: Wear tightly fitting chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4][5]

  • Enhanced Protection: In situations where splashing is a possibility, such as during dissolution or transfer of solutions, a full-face shield should be worn in conjunction with safety goggles.[5][6]

Chemical-resistant gloves are a critical barrier to prevent skin contact and potential allergic reactions.[2][4]

  • Glove Selection: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[5][7][8]

  • Pre-use Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before commencing work.[4][7]

  • Proper Technique: Employ proper glove removal techniques to avoid contaminating your skin.

A laboratory coat is the minimum requirement for body protection.[7]

  • Standard Protocol: A clean, buttoned laboratory coat should be worn at all times in the laboratory.

  • Enhanced Measures: For procedures with a higher risk of spillage, consider a chemical-resistant apron.[5][6]

Due to the powdered nature of the compound and the potential for respiratory irritation, respiratory protection is a key safety measure.[1][3]

  • For Low Dust Environments: A NIOSH-approved N95 or higher-rated particulate respirator is recommended to prevent inhalation of fine dust particles.[7][8][9]

  • For Higher Concentrations or Aerosolization: In scenarios with the potential for higher dust concentrations or aerosol generation, a powered air-purifying respirator (PAPR) should be utilized.[7][8]

  • Engineering Controls: All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize airborne particles.[2]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is crucial for maintaining a safe laboratory environment. The following protocol outlines the essential steps for handling and disposing of this compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined above.

    • Have spill containment materials readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfer of the solid compound within the fume hood.

    • Use a spatula and weighing paper to handle the solid. Avoid creating dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reaction Setup:

    • Set up all glassware and equipment within the fume hood.

    • Ensure all joints are properly sealed.

  • Post-Reaction Work-up:

    • Quench the reaction carefully within the fume hood.

    • Perform all extractions and purifications within the fume hood.

Proper disposal is a critical final step in the chemical handling process.

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.[4]

  • Liquid Waste:

    • Collect all liquid waste from the reaction and work-up in a labeled hazardous waste container. Do not pour any waste down the drain.[4]

  • Disposal Method:

    • All waste containing this compound should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Prep 1. Preparation PPE Don Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (N95 min.) Prep->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood SpillKit Ready Spill Kit FumeHood->SpillKit Handling 2. Handling SpillKit->Handling Weigh Weigh Solid Carefully (Minimize Dust) Handling->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Add Solvent Slowly Transfer->Dissolve Disposal 3. Disposal Dissolve->Disposal SolidWaste Collect Contaminated Solids (Gloves, Paper, etc.) Disposal->SolidWaste LiquidWaste Collect Liquid Waste Disposal->LiquidWaste WasteContainer Segregate into Labeled Hazardous Waste Containers SolidWaste->WasteContainer LiquidWaste->WasteContainer FinalDisposal Dispose via Licensed Chemical Destruction Facility WasteContainer->FinalDisposal

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these rigorous safety protocols, you can ensure a secure research environment while working with this and other novel chemical entities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane
Reactant of Route 2
3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.